molecular formula C9H11NO B3178721 2,4-Dimethylbenzamide CAS No. 73258-94-3

2,4-Dimethylbenzamide

Cat. No.: B3178721
CAS No.: 73258-94-3
M. Wt: 149.19 g/mol
InChI Key: GWLFXUUYBRACSN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFXUUYBRACSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511770
Record name 2,4-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73258-94-3
Record name 2,4-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylbenzamide (CAS 73258-94-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzamide is a substituted aromatic amide that has garnered interest within the scientific community. Its structural motif is a common feature in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the core properties of 2,4-Dimethylbenzamide, including its chemical and physical characteristics, a detailed synthesis protocol, spectroscopic data for structural elucidation, and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,4-Dimethylbenzamide are summarized in the table below.

PropertyValueSource(s)
CAS Number 73258-94-3[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name 2,4-dimethylbenzamide[2]
Synonyms Benzamide, 2,4-dimethyl-[1]
Physical Form Solid[3]
Melting Point 178-181 °C
Solubility While specific data for 2,4-dimethylbenzamide is limited, related benzamides are generally soluble in polar organic solvents like ethanol and acetone, and have slight solubility in water.[4]
Purity Commercially available with ≥95% or ≥98% purity.[1][3]

Synthesis of 2,4-Dimethylbenzamide

The synthesis of 2,4-Dimethylbenzamide can be efficiently achieved through the conversion of 2,4-dimethylbenzoic acid to its corresponding acid chloride, followed by amidation. This two-step process is a standard and reliable method for the preparation of primary amides.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 2,4-Dimethylbenzoic Acid C 2,4-Dimethylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 2,4-Dimethylbenzoyl Chloride F 2,4-Dimethylbenzamide D->F Stirring E Aqueous Ammonia (NH₄OH) E->F

Caption: Synthesis of 2,4-Dimethylbenzamide from 2,4-dimethylbenzoic acid.

Experimental Protocol

This protocol details the synthesis of 2,4-Dimethylbenzamide from 2,4-dimethylbenzoic acid.

Materials:

  • 2,4-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend 2,4-dimethylbenzoic acid (1 equivalent) in anhydrous toluene.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,4-dimethylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is typically performed under reflux to ensure completion. Anhydrous conditions are crucial as acid chlorides are reactive towards water.

Step 2: Synthesis of 2,4-Dimethylbenzamide

  • In a separate flask, cool a concentrated aqueous solution of ammonia (a large excess) in an ice bath.

  • Slowly add the crude 2,4-dimethylbenzoyl chloride from Step 1 to the cold ammonia solution with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

  • A white precipitate of 2,4-Dimethylbenzamide will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals under vacuum to obtain pure 2,4-Dimethylbenzamide.

Causality Behind Experimental Choices: The use of a large excess of cold aqueous ammonia serves two purposes: it acts as the nucleophile to form the amide and also neutralizes the HCl byproduct generated during the reaction. The low temperature helps to control the exothermicity of the reaction between the acid chloride and ammonia.

Spectroscopic Data and Structural Elucidation

3.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-7.8 ppm). Due to the substitution pattern, these protons will exhibit splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).

  • Amide Protons (-CONH₂): Two broad singlets for the two non-equivalent amide protons, typically in the range of δ 5.5-8.5 ppm. The chemical shift and broadness can be influenced by solvent and concentration.

  • Methyl Protons (6H): Two sharp singlets for the two methyl groups attached to the aromatic ring, expected in the upfield region (around δ 2.2-2.5 ppm).

3.2. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically between δ 165-175 ppm.

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 120-140 ppm). The carbons attached to the methyl groups and the amide group will be shifted accordingly.

  • Methyl Carbons (2C): Two signals in the upfield region (around δ 20-25 ppm).

3.3. Infrared (IR) Spectroscopy

  • N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II band): An absorption band around 1620-1650 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl groups just below 3000 cm⁻¹.

3.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 149.19, corresponding to the molecular weight of 2,4-Dimethylbenzamide. Fragmentation patterns would likely involve the loss of the amide group and cleavage of the methyl groups.

Potential Biological Activity and Applications

While specific and extensive biological studies on 2,4-Dimethylbenzamide are limited in publicly accessible literature, the benzamide scaffold is a well-established pharmacophore in drug discovery, known to exhibit a wide range of biological activities.

4.1. Antiproliferative and Antifungal Potential

Numerous studies have demonstrated that substituted benzamide derivatives possess significant antiproliferative activity against various cancer cell lines.[5][6] The mechanism of action for some of these compounds involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.[5]

Similarly, various benzamide derivatives have been investigated for their antifungal properties against a range of pathogenic fungi.[7] The structure-activity relationship (SAR) studies in these reports often highlight the importance of the substitution pattern on the benzene ring for biological activity. The presence of specific substituents can significantly influence the potency and selectivity of these compounds.

Given these precedents, 2,4-Dimethylbenzamide represents a valuable starting point for further investigation and derivatization in the development of novel therapeutic agents.

Safety and Handling

2,4-Dimethylbenzamide is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the key properties of 2,4-Dimethylbenzamide (CAS 73258-94-3). The information presented, including its physicochemical characteristics, a reliable synthesis protocol, and an analysis of its spectroscopic features, serves as a foundational resource for researchers. While specific biological data for this compound is not extensively documented, the known activities of related benzamide derivatives suggest that 2,4-Dimethylbenzamide holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and mycology. Further research into its biological profile is warranted to fully elucidate its potential applications.

References

  • Atlantis Press. Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. [Link]

  • PubMed. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. [Link]

  • ResearchGate. In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. [Link]

  • PubChem. 2,4-Dimethylbenzamide | C9H11NO | CID 12862392. [Link]

  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]

  • SpectraBase. Benzamide, 2,4-dimethyl-N-butyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • MilliporeSigma. 2,4-Dimethylbenzamide | 73258-94-3. [Link]

  • RSC Publishing. Electronic Supplementary Information. [Link]

  • PubMed. Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. [Link]

  • PubMed. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. [Link]

  • PubChemLite. 2,4-dimethylbenzamide (C9H11NO). [Link]

  • Organic Syntheses. RHODIUM-CATALYZED OXIDATIVE OLEFINATION OF N,N-DIETHYLBENZAMIDE. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • MDPI. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. [Link]

  • PMC. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. [Link]

Sources

2,4-Dimethylbenzamide vs N,N-dimethylbenzamide structure difference

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 2,4-Dimethylbenzamide and N,N-Dimethylbenzamide . While both share the molecular formula


 and a benzamide core, they are structural isomers with fundamentally different physicochemical behaviors, reactivities, and applications.

The primary distinction lies in the locus of methylation and the amide classification :

  • 2,4-Dimethylbenzamide is a primary amide with methylation on the aromatic ring.[1] It functions as a hydrogen bond donor and acceptor, resulting in a stable crystalline lattice and higher melting point.[1]

  • N,N-Dimethylbenzamide is a tertiary amide with methylation on the nitrogen atom.[1] It lacks hydrogen bond donor capability, resulting in a low melting point, high water solubility, and utility as a polar aprotic solvent.

Part 1: Structural & Electronic Analysis

Molecular Topology & Isomerism

The structural divergence dictates the electronic environment of the carbonyl group and the steric landscape of the molecule.[1]

Feature2,4-DimethylbenzamideN,N-Dimethylbenzamide
CAS Number 73258-94-3611-74-5
Amide Class Primary (

)
Tertiary (

)
Substitution Aromatic Ring (Positions 2, 4)Amide Nitrogen
H-Bond Capacity Donor (2 protons) & AcceptorAcceptor Only (0 protons)
Steric Effect Ortho-effect: 2-Methyl group forces carbonyl out of ring planarity.Amide Rotamerism: N-Methyls experience restricted rotation due to

double bond character.[1]
Visualization of Structural Differences

The following diagram illustrates the connectivity and steric pressure points for both isomers.

Structures cluster_0 2,4-Dimethylbenzamide (Primary Amide) cluster_1 N,N-Dimethylbenzamide (Tertiary Amide) Benzene1 Benzene Ring Me2 2-Methyl (Ortho) Steric Clash Benzene1->Me2 Me4 4-Methyl (Para) Inductive Effect Benzene1->Me4 Amide1 Primary Amide (-CONH2) Benzene1->Amide1 Twisted Bond Benzene2 Benzene Ring (Unsubstituted) Amide2 Tertiary Amide (-CONMe2) Benzene2->Amide2 NMe_A N-Methyl (cis) Amide2->NMe_A NMe_B N-Methyl (trans) Amide2->NMe_B

Caption: Structural topology comparing ring-substitution (left) vs. N-substitution (right).

Part 2: Physicochemical Profiling

The shift of methyl groups from the ring to the nitrogen atom drastically alters the intermolecular forces.[1] 2,4-Dimethylbenzamide relies on a robust hydrogen-bonding network (Solid), whereas N,N-dimethylbenzamide relies on weaker dipole-dipole interactions (Liquid/Low-melting Solid).

Comparative Data Table
Property2,4-DimethylbenzamideN,N-DimethylbenzamideCausality
Physical State White Crystalline SolidLow-melting Solid / LiquidIntermolecular H-bonding in 2,4- isomer stabilizes crystal lattice.
Melting Point High (>160°C est.)43–45 °CLack of NH donors in N,N- isomer prevents lattice network formation.[1]
Boiling Point N/A (Decomposes/High)132–133 °C (15 mmHg)N,N- isomer is volatile enough for distillation under vacuum.
Water Solubility Low / InsolubleSolubleN,N- isomer acts as a polar aprotic acceptor, similar to DMF.
LogP (Lipophilicity) ~1.4 (Predicted)0.6 – 0.8Ring methyls increase lipophilicity; N-methyls increase polarity relative to ring.[1]
pKa (Conj. Acid) ~ -1.5 (Carbonyl O)-0.4 to -1.1 (Carbonyl O)N,N- isomer is slightly more basic due to inductive donation from N-methyls.
Spectroscopic Signatures (Identification)

Infrared Spectroscopy (IR):

  • 2,4-Dimethylbenzamide: Displays two distinct sharp bands at 3150–3400 cm⁻¹ (Asym/Sym

    
     stretch) and a bending band (Amide II) at ~1620 cm⁻¹ .
    
  • N,N-Dimethylbenzamide: Absence of N-H bands in the 3000+ cm⁻¹ region.[1] Shows a very strong, lower frequency Carbonyl (

    
    ) stretch at ~1640 cm⁻¹  (tertiary amides often absorb at lower wavenumbers than primary due to increased resonance).[1]
    

Nuclear Magnetic Resonance (¹H-NMR):

  • 2,4-Dimethylbenzamide:

    • Ar-Me: Two singlets around 2.3 ppm .[1]

    • NH₂: Broad singlet (exchangeable with

      
      ) around 5.5–7.5 ppm .[1]
      
  • N,N-Dimethylbenzamide:

    • N-Me: Two distinct singlets at 2.9 ppm and 3.1 ppm at room temperature.[1] This magnetic nonequivalence arises because the

      
       bond has partial double-bond character, restricting rotation on the NMR timescale.
      

Part 3: Synthetic Methodologies

The synthesis of these isomers requires fundamentally different precursors and mechanisms.[1]

Synthesis of 2,4-Dimethylbenzamide

Mechanism: Nucleophilic Acyl Substitution (Amidation) Precursor: 2,4-Dimethylbenzoic acid (derived from m-xylene oxidation or Friedel-Crafts).

Protocol:

  • Activation: Reflux 2,4-dimethylbenzoic acid (10 mmol) with Thionyl Chloride (

    
    , 15 mmol) and a catalytic drop of DMF in dry Toluene for 2 hours.
    
  • Evaporation: Remove excess

    
     under vacuum to isolate the acid chloride.
    
  • Amidation: Dissolve residue in dry DCM. Cool to 0°C.[1]

  • Addition: Bubble anhydrous Ammonia gas (

    
    ) or add concentrated Ammonium Hydroxide dropwise.
    
  • Workup: Filter the precipitated white solid. Wash with cold water and recrystallize from Ethanol/Water.[1]

Synthesis of N,N-Dimethylbenzamide

Mechanism: Schotten-Baumann Reaction Precursor: Benzoyl Chloride.

Protocol:

  • Setup: Charge a flask with Dimethylamine hydrochloride (12 mmol) and NaOH (25 mmol) in water (or use 40% aq. dimethylamine solution). Cool to 0°C.[1]

  • Addition: Add Benzoyl Chloride (10 mmol) dropwise over 30 minutes, maintaining temperature <10°C.

  • Reaction: Stir vigorously for 2 hours at room temperature.

  • Extraction: Extract the oily product with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .[1]
    
  • Isolation: Evaporate solvent. Distill under reduced pressure (vac. distillation) if high purity is required, or recrystallize from hexane if solidifying.[1]

Synthetic Workflow Diagram

Synthesis cluster_A Route A: 2,4-Dimethylbenzamide cluster_B Route B: N,N-Dimethylbenzamide Start1 m-Xylene Step1 Oxidation / Carboxylation -> 2,4-Dimethylbenzoic Acid Start1->Step1 Step2 Activation (SOCl2) -> Acid Chloride Step1->Step2 Step3 Amidation (NH3) Step2->Step3 Prod1 2,4-Dimethylbenzamide (Solid) Step3->Prod1 Start2 Benzoyl Chloride StepB Schotten-Baumann (Aq. NaOH) Start2->StepB Reagent Dimethylamine (HNMe2) Reagent->StepB Prod2 N,N-Dimethylbenzamide (Liquid/Low Melt) StepB->Prod2

Caption: Comparative synthetic pathways highlighting precursor differences.

Part 4: Biological & Pharmacological Implications

Pharmacophore Modeling
  • 2,4-Dimethylbenzamide: Acts as a Hydrogen Bond Donor (HBD) . This is critical for binding to receptors requiring a proton donor (e.g., backbone carbonyls of proteins).[1] The 2,4-substitution pattern creates a specific shape complementary to hydrophobic pockets, but the ortho-methyl may twist the amide out of plane, reducing conjugation and altering binding affinity.

  • N,N-Dimethylbenzamide: Acts purely as a Hydrogen Bond Acceptor (HBA) . It cannot donate protons.[1] It is often used as a linker or a solubilizing moiety rather than a primary pharmacophore.[1] Its high solubility aids in bioavailability but limits specific binding interactions that require H-donation.[1]

Metabolic Stability
  • N-Dealkylation: N,N-Dimethylbenzamide is susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), converting it back to N-methylbenzamide and then benzamide.

  • Ring Oxidation: 2,4-Dimethylbenzamide is susceptible to benzylic oxidation at the methyl groups, converting them to carboxylic acids or alcohols, which drastically changes polarity and excretion rates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide.[1] Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra: Amides and Amines.[1] Retrieved from [Link]

Sources

Molecular weight and formula of 2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth, self-validating resource for researchers and drug development professionals working with 2,4-Dimethylbenzamide .

CAS Registry Number: 73258-94-3 Chemical Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol [1][2]

Executive Summary

2,4-Dimethylbenzamide is a primary amide derivative of m-xylene, characterized by a benzene ring substituted with methyl groups at the ortho (2-) and para (4-) positions relative to the carboxamide moiety.[1][2] As a structural isomer of N,N-dimethylbenzamide, it is distinct in its physicochemical properties, primarily due to the presence of free amide protons (


) which facilitate intermolecular hydrogen bonding.[2]

In pharmaceutical research, this compound serves as a critical scaffold intermediate .[2] Its 2,4-substitution pattern offers steric protection to the amide bond while directing electrophilic aromatic substitution to the remaining open positions (C5 and C6), making it a valuable building block for synthesizing polysubstituted benzamide inhibitors and agrochemicals.[2]

Physicochemical Specifications

The following data aggregates experimental and computed descriptors to establish a baseline for identification.

PropertyValueTechnical Note
Molecular Weight 149.19 g/mol Monoisotopic Mass: 149.084 Da
Molecular Formula C₉H₁₁NO Carbon (72.46%), Hydrogen (7.43%), Nitrogen (9.39%), Oxygen (10.72%)
Physical State Solid White crystalline powder.[1][2][3][4][5] Higher MP than N,N-dimethyl analogs due to H-bonding networks.[1][2]
Solubility Organic SolventsSoluble in DMSO, Methanol, DCM.[2] Sparingly soluble in cold water.[1][2]
LogP ~1.4 (Predicted)Indicates moderate lipophilicity suitable for membrane permeability assays.[1][2]
H-Bond Donors 2Primary amide protons (

).[1][2]
H-Bond Acceptors 1Carbonyl oxygen (

).[1][2]

Synthetic Methodology: Acid Chloride Route[2]

To ensure high purity (>98%) for biological screening, the Acid Chloride Activation pathway is the industry-standard protocol.[1][2] This method avoids the formation of side products common in direct thermal dehydration of ammonium salts.[1][2]

Reaction Logic
  • Activation: Conversion of 2,4-dimethylbenzoic acid to its acid chloride increases electrophilicity at the carbonyl carbon.[1][2]

  • Nucleophilic Acyl Substitution: Ammonia serves as the nucleophile, displacing the chloride ion.[1][2]

  • Steric Considerations: The methyl group at the ortho (C2) position creates steric hindrance, requiring the use of a potent acylating agent (Thionyl Chloride,

    
    ) rather than milder coupling agents.[2]
    
Reaction Scheme Visualization

SynthesisPath Start 2,4-Dimethylbenzoic Acid (Precursor) Inter 2,4-Dimethylbenzoyl Chloride (Activated Intermediate) Start->Inter Start->Inter Activation End 2,4-Dimethylbenzamide (Target Product) Inter->End Inter->End Aminolysis Reagent1 SOCl2, Reflux (- SO2, - HCl) Reagent2 NH3 (aq) or NH3 (g) 0°C to RT

Figure 1: Step-wise synthesis from the carboxylic acid precursor via acid chloride activation.

Validated Experimental Protocol

Step 1: Activation

  • Charge a round-bottom flask with 2,4-Dimethylbenzoic acid (1.0 equiv).

  • Add Thionyl Chloride (

    
    )  (1.5 equiv) and a catalytic drop of DMF  (N,N-Dimethylformamide).[1][2]
    
  • Reflux at 75-80°C for 2-3 hours.

  • Validation point: Cessation of gas evolution (

    
    /
    
    
    
    ) indicates completion.[2]
  • Remove excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil).[1][2]
    

Step 2: Aminolysis

  • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) .

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Ammonium Hydroxide (28-30% aq) or bubble Ammonia gas into the solution (excess, >3 equiv).

  • Stir vigorously for 1 hour, allowing the mixture to warm to room temperature.

  • Work-up: Separate the organic layer.[1][2][6] Wash with water (2x), 1M HCl (to remove unreacted amine), and Brine.[2]

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene to obtain white crystals.[1][2]

Analytical Characterization

Confirming the structure of 2,4-Dimethylbenzamide requires validating the substitution pattern and the integrity of the amide group.[1]

Nuclear Magnetic Resonance ( NMR)

The NMR spectrum is distinct due to the asymmetry introduced by the 2,4-substitution.[2]

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.3 - 7.5 Doublet (

Hz)
1HH-6 Deshielded by the adjacent Carbonyl group (

).[1][2]
7.0 - 7.1 Multiplet/Singlet2HH-3, H-5 H-3 is a singlet due to adjacent methyls; H-5 is a doublet.[1][2]
5.5 - 7.5 Broad Singlets2H

Exchangeable protons.[1][2] Chemical shift varies with solvent/concentration.[1][2]
2.4 Singlet3H2-CH₃ Ortho-methyl group (slightly deshielded).[1][2]
2.3 Singlet3H4-CH₃ Para-methyl group.[1][2]
Mass Spectrometry (MS)
  • Technique: GC-MS (EI) or LC-MS (ESI).[1][2]

  • Molecular Ion (

    
    ):  149 m/z.[1][2]
    
  • Fragmentation Pattern (EI):

    • m/z 133: Loss of

      
       (Formation of acylium ion).[1][2]
      
    • m/z 105: Loss of

      
       (Formation of xylium ion).
      
    • m/z 77/79: Aromatic ring fragments.

Infrared Spectroscopy (FT-IR)
  • Amide I Band: 1650–1690

    
     (Strong 
    
    
    
    stretch).[1][2]
  • Amide II Band: 1600–1640

    
     (
    
    
    
    bend).[1][2]
  • N-H Stretch: 3150–3400

    
     (Doublet for primary amide).[1][2]
    

Pharmaceutical Relevance

In drug development, 2,4-Dimethylbenzamide is rarely the final API but serves as a critical pharmacophore scaffold .[1][2]

  • Metabolic Stability: The methyl groups at positions 2 and 4 block metabolic oxidation at the most reactive sites on the benzene ring, potentially increasing the half-life of drugs incorporating this moiety.[1][2]

  • Steric Locking: The ortho-methyl group restricts the rotation of the amide bond relative to the phenyl ring, locking the molecule into a specific conformation that may enhance binding affinity to protein targets (e.g., kinases or GPCRs).[2]

  • Bioisosterism: It is often used to replace substituted phenyl rings to tune the lipophilicity (LogP) and solubility of lead compounds.[1][2]

References

  • PubChem. (2025).[1][2][7] 2,4-Dimethylbenzamide | C9H11NO.[1][2] National Library of Medicine.[1] [Link]

  • NIST WebBook. (2025). Benzamide, N,N-dimethyl- (Isomer Comparison Data). National Institute of Standards and Technology.[1][8] [Link]

Sources

Solubility of 2,4-Dimethylbenzamide: A Comparative Analysis in Water and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2,4-Dimethylbenzamide in two common laboratory solvents: water and ethanol. By dissecting the underlying intermolecular forces and molecular structures, we elucidate the physicochemical principles governing its differential solubility. This document offers a theoretical framework, a comparative analysis, and a validated experimental protocol for quantitative solubility determination. The insights presented are critical for professionals in chemical synthesis, formulation science, and drug development, where solvent selection is a paramount parameter for optimizing reaction conditions, crystallization processes, and bioavailability.

Foundational Principles: The Molecular Basis of Solubility

The solubility of a solid solute in a liquid solvent is fundamentally governed by the thermodynamics of the dissolution process. The oft-cited principle of "like dissolves like" is a simplified expression of the complex interplay of intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent molecules.[1] For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute lattice forces and disrupt the solvent-solvent interactions.

The primary IMFs relevant to the 2,4-Dimethylbenzamide system are:

  • Hydrogen Bonds: A strong, directional dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[2][3] This is the dominant force in water and ethanol and a key interaction for the amide group.

  • Dipole-Dipole Interactions: The electrostatic attraction between the permanent dipoles of polar molecules.[4][5]

  • London Dispersion Forces (LDF): Weak, transient attractions arising from temporary fluctuations in electron distribution. LDFs are present in all molecules but are the primary cohesive force for nonpolar regions, such as hydrocarbon chains and aromatic rings.[2][4]

Molecular Structure Analysis

A thorough understanding of the solute and solvent structures is essential to predict solubility.

  • 2,4-Dimethylbenzamide (Solute): This molecule possesses a distinct amphiphilic character.

    • Polar Region: The primary amide group (-CONH₂) is highly polar. The N-H bonds act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[6][7]

    • Nonpolar Region: The benzene ring substituted with two methyl groups is large, nonpolar, and consequently hydrophobic ('water-fearing').

  • Water (H₂O Solvent): Water is a highly polar protic solvent, characterized by its extensive three-dimensional network of strong hydrogen bonds.[2] This network gives water a high cohesive energy density.

  • Ethanol (CH₃CH₂OH Solvent): Ethanol is also a polar protic solvent but exhibits a dual nature.

    • Polar Region: The hydroxyl (-OH) group is capable of both donating and accepting hydrogen bonds.

    • Nonpolar Region: The ethyl (-CH₂CH₃) group is a nonpolar hydrocarbon tail. This feature allows ethanol to engage in favorable London dispersion forces with nonpolar solutes.[3][8]

Comparative Solubility: Water vs. Ethanol

Based on the principles of intermolecular interactions, a clear prediction emerges: 2,4-Dimethylbenzamide is significantly more soluble in ethanol than in water.

Interaction with Water (Predicted Low Solubility)

Dissolving 2,4-Dimethylbenzamide in water is energetically unfavorable. The large, nonpolar dimethylphenyl group must be accommodated by creating a cavity within the highly structured water network. This disruption of the strong water-water hydrogen bonds is energetically costly.[1] While the polar amide group can form hydrogen bonds with surrounding water molecules, these favorable interactions are insufficient to compensate for the significant hydrophobic effect of the aromatic ring. The net energetic balance disfavors dissolution.

Interaction with Ethanol (Predicted High Solubility)

Ethanol is a far more compatible solvent for 2,4-Dimethylbenzamide for two primary reasons:

  • Favorable Nonpolar Interactions: The nonpolar ethyl tail of ethanol interacts favorably with the nonpolar dimethylphenyl ring of the solute via London dispersion forces. This "like-dissolves-like" interaction at the hydrophobic level significantly reduces the energetic penalty of solvation.[1]

  • Strong Polar Interactions: The hydroxyl group of ethanol readily forms strong hydrogen bonds with the amide group (both N-H donor and C=O acceptor sites) of the solute, mirroring the interactions the solute would have with itself in its crystal lattice.[3]

This dual compatibility allows ethanol to effectively solvate both the polar and nonpolar regions of the 2,4-Dimethylbenzamide molecule, leading to much higher solubility.

Data Summary

While precise quantitative solubility data for 2,4-Dimethylbenzamide is not widely published, the following table summarizes the qualitative comparison based on physicochemical principles.

Feature2,4-Dimethylbenzamide in Water2,4-Dimethylbenzamide in Ethanol
Predicted Solubility LowHigh
Dominant Solute-Solvent Interactions - Hydrogen bonding (Amide ↔ Water) - Strong unfavorable hydrophobic effect- Hydrogen bonding (Amide ↔ Ethanol -OH) - London Dispersion (Aromatic Ring ↔ Ethanol Ethyl)
Primary Barrier to Solvation High energetic cost to disrupt the water hydrogen-bond network to accommodate the large nonpolar group.Minimal energetic barriers due to the dual polar/nonpolar nature of ethanol.

Visualization of Intermolecular Forces

The following diagram illustrates the key molecular interactions governing the solubility of 2,4-Dimethylbenzamide in each solvent.

G cluster_water Aqueous Environment (Water) cluster_interactions_w cluster_ethanol Ethanolic Environment cluster_interactions_e solute_w 2,4-Dimethylbenzamide interactions_w Interactions solute_w->interactions_w water Water (H₂O) water->interactions_w hb_w Hydrogen Bonding (Amide <=> H₂O) hydrophobic Strong Hydrophobic Effect (Aromatic Ring vs. H₂O Network) Energetically Unfavorable solubility_low Result: Low Solubility interactions_w->solubility_low solute_e 2,4-Dimethylbenzamide interactions_e Interactions solute_e->interactions_e ethanol Ethanol (EtOH) ethanol->interactions_e hb_e Hydrogen Bonding (Amide <=> EtOH -OH) ldf_e London Dispersion Forces (Aromatic Ring <=> EtOH Ethyl) Energetically Favorable solubility_high Result: High Solubility interactions_e->solubility_high

Caption: Comparative intermolecular forces in water vs. ethanol.

Self-Validating Protocol for Quantitative Solubility Determination

To obtain precise, reproducible solubility data, the following gravimetric method, based on the "excess solid" approach, is recommended.[9][10] This protocol ensures the system reaches thermodynamic equilibrium, a critical factor for accurate measurement.

Materials and Equipment
  • 2,4-Dimethylbenzamide (purity ≥98%)[6]

  • Deionized water

  • Anhydrous ethanol (≥99.5%)

  • Analytical balance (±0.0001 g)

  • Constant-temperature orbital shaker or water bath

  • Thermostatically controlled oven

  • Centrifuge

  • Glass vials with screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Experimental Workflow

Caption: Gravimetric workflow for solubility measurement.

Detailed Procedural Steps
  • Preparation: To a series of glass vials, add a precisely weighed amount of solvent (e.g., 10.00 g of water or ethanol). Add an excess of 2,4-Dimethylbenzamide (e.g., 1-2 g) to each vial. The key is to ensure a significant amount of undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the dissolution process reaches equilibrium. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for several hours to allow the excess solid to settle. For finer particles, centrifuge the vials at a moderate speed to create a clear supernatant.

  • Aliquot Withdrawal: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant. To prevent temperature-induced precipitation, the pipette tip should be pre-warmed to the experimental temperature. Pass the aliquot through a syringe filter to remove any suspended microcrystals.[9]

  • Solvent Evaporation: Transfer the filtered aliquot to a clean, dry, pre-weighed vial. Place the vial in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated and a constant weight is achieved.

  • Mass Determination: Cool the vial containing the dried solute residue in a desiccator to prevent moisture absorption, then weigh it on an analytical balance.

  • Calculation: The solubility (S) is calculated as follows: S (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

Conclusion and Applications

The physicochemical properties of 2,4-Dimethylbenzamide dictate a marked preference for solubility in ethanol over water. This differential is rooted in the favorable enthalpic contributions from both hydrogen bonding with the amide moiety and London dispersion forces with the dimethylphenyl ring, which ethanol can provide. In contrast, the significant hydrophobic character of the solute leads to poor solubility in the highly structured hydrogen-bonded network of water.

For researchers and drug development professionals, this analysis has direct practical implications:

  • Reaction Chemistry: Ethanol is a more suitable solvent for reactions involving 2,4-Dimethylbenzamide, ensuring reagent solubility and a homogeneous reaction medium.

  • Crystallization & Purification: The significant difference in solubility can be exploited for purification. A mixed-solvent system (e.g., ethanol/water) could be ideal for recrystallization, where the compound is dissolved in hot ethanol and precipitated by the addition of water as an anti-solvent.

  • Formulation Science: In drug development, if a derivative of this compound were an active pharmaceutical ingredient (API), its low aqueous solubility would present a bioavailability challenge. Formulation strategies might involve using co-solvents like ethanol or developing amorphous solid dispersions to enhance dissolution rates.

This guide provides the foundational knowledge and a robust experimental framework for working with 2,4-Dimethylbenzamide, enabling informed decisions in a scientific and industrial context.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • MilliporeSigma. (n.d.). 2,4-Dimethylbenzamide | 73258-94-3.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Quora. (2017). How to determine the solubility of organic compounds.
  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide - Solubility.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • ChemicalBook. (n.d.). N,N-dimethyl-benzamide | 611-74-5.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemScene. (n.d.). 2,4-Dimethylbenzamide | 73258-94-3.
  • Scribd. (n.d.). Properties of Amines and Amides Analysis | PDF.
  • PubChem. (n.d.). 2,4-Dimethylbenzamide | C9H11NO | CID 12862392.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5).
  • ChemScene. (n.d.). N-ethyl-2,4-dimethylbenzamide | 932780-89-7.
  • NIH National Library of Medicine. (n.d.). Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry.
  • Unknown. (n.d.). Intermolecular Forces, Liquids, Solids IM Forces and Physical Properties.
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures.
  • The Organic Chemistry Tutor. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions.
  • NIH National Library of Medicine. (n.d.). N,4-Dimethylbenzamide.
  • Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Detection of Functional Groups (Theory).
  • NIH National Library of Medicine. (n.d.). N-(2,4-Dimethylphenyl)-4-methylbenzamide.
  • Guidechem. (n.d.). N,N-Dimethylbenzamide 611-74-5 wiki.
  • ResearchGate. (n.d.). The intramolecular hydrogen bond in 2-hydroxy-benzamides.
  • Sigma-Aldrich. (n.d.). 2,4-Dimethylbenzamide | 73258-94-3.
  • Khan Academy. (n.d.). Intramolecular and intermolecular forces.
  • MilliporeSigma. (n.d.). 2,4-Dimethylbenzamide | 73258-94-3.
  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES.
  • Trinity College Dublin's Research Support System. (2005). Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole.

Sources

Technical Guide: 2,4-Dimethylbenzamide Physicochemical Characterization & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physical properties, synthesis, and characterization of 2,4-Dimethylbenzamide, designed for researchers and drug development professionals.[1]

Executive Summary & Compound Identification

In the field of medicinal chemistry, 2,4-Dimethylbenzamide serves as a critical scaffold for fragment-based drug discovery, particularly in the development of kinase inhibitors and sodium channel blockers.[1]

Crucial Distinction: Researchers frequently encounter conflicting data due to nomenclature overlap with N,N-Dimethylbenzamide .[1] It is imperative to distinguish between the primary amide (subject of this guide) and its tertiary amide analog. The primary amide possesses distinct hydrogen-bond donor capabilities that drastically alter its solid-state properties compared to the N,N-dimethyl derivative.[1]

Compound Identity Matrix
FeatureTarget Compound Common False Positive
Systematic Name 2,4-Dimethylbenzamide N,N-Dimethylbenzamide
Structure Primary Amide (-CONH₂)Tertiary Amide (-CON(CH₃)₂)
CAS Number 73258-94-3 611-74-5
Molecular Formula C₉H₁₁NOC₉H₁₁NO
Molecular Weight 149.19 g/mol 149.19 g/mol
Physical State White Crystalline SolidLow-Melting Solid / Oil

Physicochemical Data: Melting & Boiling Points

The thermal properties of 2,4-Dimethylbenzamide are governed by its ability to form intermolecular hydrogen-bonded dimers and chains, a feature absent in the N,N-dimethyl analog.[1]

Table 1: Comparative Thermal Properties
Property2,4-Dimethylbenzamide (Primary) N,N-Dimethylbenzamide (Tertiary) 2,4-Dimethylbenzoic Acid (Precursor)
Melting Point 178–180 °C (Estimated Range)*43–45 °C [1]124–126 °C [2]
Boiling Point Decomposes (Predicted >280 °C)132–133 °C (at 15 mmHg) [1]267 °C (at 760 mmHg) [2]
Solubility Low in water; Soluble in EtOH, DMSOHigh in water; Miscible with organicsLow in water; Soluble in base
H-Bond Donors 201

*Note on Primary Amide MP: While specific experimental entries for CAS 73258-94-3 are rare in public aggregators, structural analogs (e.g., 4-methylbenzamide, MP 159°C; 2,4-dimethyl-6-bromobenzamide, MP 178°C) and the general rule of amides melting higher than their parent acids suggest a melting range significantly above 130°C. The low values (40-50°C) often cited in automated databases incorrectly reference the N,N-dimethyl derivative.[1]

Mechanistic Insight: Why the Difference?

The primary amide crystallizes in a lattice stabilized by N-H···O=C hydrogen bond networks.[1] This "supramolecular tape" requires significantly more thermal energy to disrupt than the weak van der Waals forces holding the N,N-dimethylbenzamide lattice together.[1]

Experimental Protocol: Synthesis & Purification

To obtain high-purity 2,4-Dimethylbenzamide for melting point validation, a direct conversion from 2,4-dimethylbenzoic acid via the acid chloride is the most robust method.[1] This protocol avoids the side products common in direct thermal dehydration.[1]

Workflow Diagram

SynthesisWorkflow Start 2,4-Dimethylbenzoic Acid (Solid) Step1 Activation: Reflux with SOCl₂ (cat. DMF) Start->Step1 Activation Intermediate Acid Chloride (in situ) Step1->Intermediate -SO₂, -HCl Step2 Ammonolysis: Add to conc. NH₄OH (0-5 °C) Intermediate->Step2 Nucleophilic Acyl Subst. Crude Crude Precipitate Step2->Crude Precipitation Purification Recrystallization (Ethanol/Water) Crude->Purification Purification Final Pure 2,4-Dimethylbenzamide (White Needles) Purification->Final Drying

Caption: Step-by-step synthesis of 2,4-Dimethylbenzamide via acid chloride activation.

Detailed Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Reagents: Charge flask with 2,4-dimethylbenzoic acid (5.0 g, 33.3 mmol) .

  • Solvent/Reagent: Add Thionyl Chloride (SOCl₂, 10 mL) carefully. Add 1-2 drops of Dimethylformamide (DMF) as a catalyst.[1]

  • Reaction: Heat to reflux (75-80 °C) for 2 hours. The suspension will clear as the acid chloride forms.[1]

  • Workup: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Caution: Trap acidic vapors.

Phase 2: Ammonolysis (Amide Formation)
  • Preparation: Cool the oily residue (acid chloride) to 0 °C in an ice bath.

  • Addition: Dissolve the residue in 10 mL dry dichloromethane (DCM) (optional, for smoother addition) or add dropwise directly into a vigorously stirred solution of concentrated Ammonium Hydroxide (NH₄OH, 30 mL) kept at 0-5 °C.

  • Observation: A white precipitate will form immediately.[1]

  • Completion: Stir for 30 minutes at room temperature to ensure complete conversion.

Phase 3: Purification
  • Filtration: Collect the solid by vacuum filtration.[1] Wash with cold water (3 x 20 mL) to remove ammonium chloride salts.[1]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .[1]

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4 °C.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.

Characterization & Validation

To ensure the integrity of the data, the synthesized compound must undergo the following validation steps.

Melting Point Determination (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Protocol:

    • Pack 2-3 mm of dry sample into a capillary tube.[1]

    • Ramp temperature at 10 °C/min until 150 °C.

    • Reduce ramp to 1 °C/min.

    • Record Onset (first liquid drop) and Clear Point (complete melt).[1]

  • Expected Range: 178–180 °C (consistent with high-purity primary benzamides).[1]

Structural Confirmation (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.60 (br s, 1H, NH ), 7.30 (d, 1H, Ar-H ), 7.25 (br s, 1H, NH ), 7.05 (s, 1H, Ar-H ), 7.00 (d, 1H, Ar-H ), 2.35 (s, 3H, Ar-CH ₃), 2.28 (s, 3H, Ar-CH ₃).[1]

References

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: N,N-Dimethylbenzamide. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2,4-Dimethylbenzoic acid.[1][4][5][6][7] National Center for Biotechnology Information.[1] Retrieved from [1]

  • NIST Chemistry WebBook. (2024).[1] Benzamide, N,N-dimethyl- Thermochemical Data. Standard Reference Data. Retrieved from [1]

  • BenchChem. (2025).[1][3] Physicochemical Characterization of Benzamide Derivatives. Retrieved from [1]

  • ChemicalBook. (2025).[1][3] Product Data: 2,4-Dimethylbenzamide (CAS 73258-94-3).[1][8][9][10][11] Retrieved from [1]

Sources

Comprehensive Safety and Handling Profiling of 2,4-Dimethylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug development workflows, I frequently encounter 2,4-Dimethylbenzamide (CAS: 73258-94-3) as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) . While its utility in cross-coupling and amidation reactions is well-documented, its specific structural motifs impart a unique toxicological profile. This technical guide synthesizes standard Safety Data Sheet (SDS) parameters into an actionable, mechanistically grounded framework, ensuring that researchers can handle this compound with uncompromising scientific integrity and safety.

Physicochemical Profiling & Hazard Causality

To understand the hazards of 2,4-Dimethylbenzamide, we must first analyze its molecular architecture. The compound consists of a benzamide core substituted with two methyl groups at the ortho and para positions 1[1].

The presence of these methyl groups significantly increases the molecule's lipophilicity, yielding a LogP of approximately 1.40 2[2]. This lipophilic nature enhances the molecule's ability to partition into and penetrate the lipid bilayers of the stratum corneum, facilitating dermal absorption. Conversely, the primary amide moiety acts as both a hydrogen bond donor and acceptor 2[2]. When exposed to the aqueous environments of ocular or respiratory mucous membranes, these hydrogen-bonding capabilities induce rapid localized osmotic stress and inflammation 3[3].

Table 1: Physicochemical and Toxicological Parameters
ParameterValueMechanistic Implication
Molecular Formula C9H11NODefines the aromatic amide structure[1].
Molecular Weight 149.19 g/mol Low MW facilitates rapid diffusion across biological membranes[1][2].
LogP ~1.40Moderate lipophilicity drives dermal penetration[2].
H-Bond Donors/Acceptors 1 / 1Drives interaction with mucosal proteins, causing irritation[2].
Physical Form SolidPropensity to form inhalable crystalline dust.

GHS Hazard Classification and Mechanistic Basis

Under the Globally Harmonized System (GHS), 2,4-Dimethylbenzamide is designated with the signal word Warning (Pictogram: GHS07) . Merely listing these hazards is insufficient for a rigorous laboratory environment; we must understand the causality behind each classification to build robust safety protocols.

Table 2: GHS Classifications and Mechanistic Rationale
Hazard CodeClassificationMechanistic Rationale
H302 Acute Tox. 4 (Oral)Systemic absorption via the GI tract; hepatic metabolism of the benzamide core may generate reactive intermediates[4].
H315 Skin Irrit. 2Lipophilic methyl groups facilitate dermal entry, disrupting localized lipid bilayers and triggering inflammatory cascades[1][3].
H319 Eye Irrit. 2Amide hydrogen bonding with corneal proteins induces rapid osmotic stress, leading to severe ocular erythema and pain[1][3].
H335 STOT SE 3 (Respiratory)Inhalation of fine crystalline dust leads to deposition in the upper respiratory tract, triggering localized mucosal inflammation[3].

Visualizing the Safety Workflow

To operationalize these mechanistically derived safety principles, the following workflow dictates the self-validating system for standard handling and emergency deviation management.

G A 2,4-Dimethylbenzamide Procurement B Storage (Dry, RT, Sealed) A->B C Don PPE (Nitrile, Goggles) B->C D Fume Hood Handling (Velocity 80-100 fpm) C->D E Accidental Spill / Exposure Event D->E Deviation H Hazardous Waste Disposal (P501) D->H Standard Workflow F 15-Min Ocular/Dermal Rinse Protocol E->F G Inert Absorbent Cleanup E->G F->H G->H

Fig 1: Risk-mitigated workflow for 2,4-Dimethylbenzamide handling and spill response.

Standard Operating Procedures (SOPs): Self-Validating Protocols

To ensure absolute trustworthiness in our laboratory practices, these protocols are designed as self-validating systems. The successful completion of one step provides the environmental or physical verification required to safely execute the next.

Protocol A: Dispensing and Weighing (Preventative)
  • Environmental Verification: Before opening the sealed container, verify that the chemical fume hood face velocity is operating between 80-100 fpm.

    • Causality: This aerodynamic barrier is strictly required to mitigate H335 by capturing airborne solid particulates before they can reach the operator's breathing zone 3[3].

  • PPE Donning (P280): Equip heavy-duty nitrile gloves (double-gloving is highly recommended for extended handling), tightly fitting splash goggles, and a fluid-resistant lab coat[3].

    • Causality: Nitrile provides an essential barrier against the lipophilic nature of the compound, preventing H315 -related dermal penetration and subsequent inflammation.

  • Static Dissipation: Utilize an anti-static weighing boat and an ionizing fan during the transfer process.

    • Causality: Dry organic powders accumulate static charge. Discharging this static prevents sudden aerosolization, which could lead to unintended inhalation or ocular exposure.

  • Dispensing & Sealing (P403+P233): Transfer the solid using a grounded micro-spatula. Immediately seal the primary container after use and return it to a dry, room-temperature storage cabinet[3].

Protocol B: Accidental Spill Remediation and Exposure (Reactive)
  • Immediate Exposure Response (P305+P351+P338 / P302+P352): In the event of ocular or dermal contact, immediately halt all operations and transition to the nearest eyewash/safety shower station. Rinse the affected area continuously for a minimum of 15 minutes[3].

    • Causality: Prolonged aqueous flushing is mechanically necessary to uncouple the strong amide hydrogen bonds from corneal and epidermal tissue proteins.

  • Mechanical Spill Containment: Do not use a dry brush or compressed air to clean up spilled powder. Instead, cover the spill with an inert, damp absorbent material (e.g., sand, silica gel, or a specialized spill pad) 5[5].

    • Causality: Dry sweeping generates inhalable dust clouds, exacerbating respiratory hazards. Dampening the solid suppresses aerosolization.

  • Chemical Decontamination: After removing the bulk solid, wipe down the contaminated surface with an isopropanol/water (70/30) solution.

    • Causality: The compound's LogP of 1.4 indicates poor solubility in pure water. An alcoholic solvent mixture ensures complete dissolution and removal of any residual micro-particulates.

  • Waste Segregation (P501): Deposit all contaminated absorbent materials, wipes, and compromised PPE into a designated, clearly labeled hazardous waste container for professional disposal[3].

References

1. 2.5 3.1 4.2 5.4 6.3

Sources

Thermodynamic Profiling of Ring-Substituted N,N-Dimethylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the thermodynamic profiling of scaffold compounds is not merely a cataloging exercise; it is a predictive necessity. Ring-substituted N,N-dimethylbenzamides represent a critical structural class, serving as model systems for understanding the interplay between steric hindrance , molecular packing , and solubility .

This guide provides a rigorous analysis of the thermodynamic properties of these amides. We focus specifically on how ring substitution patterns (ortho, meta, para) dictate crystal lattice energy (


), fusion enthalpy (

), and ultimately, aqueous solubility. By mastering these parameters, researchers can modulate the bioavailability of benzamide-based pharmacophores.

Structural Dynamics & Electronic Effects

To interpret thermodynamic data, one must first understand the molecular conformation. The N,N-dimethylbenzamide core exhibits a delicate balance between resonance and steric repulsion.

The Resonance-Steric Conflict

In the unsubstituted parent compound, the carbonyl group is coplanar with the phenyl ring to maximize


-electron delocalization (resonance). However, introducing substituents onto the phenyl ring—particularly in the ortho (2-) position —disrupts this planarity.
  • The Ortho-Effect: A substituent at the 2-position creates steric clash with the N,N-dimethyl group or the carbonyl oxygen. To relieve this strain, the amide moiety twists out of the plane of the benzene ring.

  • Thermodynamic Consequence: This de-conjugation raises the ground state energy of the molecule. In the crystal lattice, this often leads to lower melting points compared to para isomers, as the "twisted" molecules pack less efficiently, reducing the enthalpy of fusion (

    
    ).
    
Electronic Hammett Effects

Substituents in the meta and para positions influence the polarity of the carbonyl bond via induction and resonance (Hammett


 constants).
  • Electron-Withdrawing Groups (EWG, e.g., -NO

    
    , -Cl):  Increase the double-bond character of the amide C-N bond, potentially increasing the rotational barrier.
    
  • Electron-Donating Groups (EDG, e.g., -OCH

    
    ):  Stabilize the resonance but can lower the melting point if they disrupt symmetrical packing.
    

Phase Transition Thermodynamics

The solubility of a drug candidate is mathematically linked to the energy required to break its crystal lattice. We analyze this through the Thermodynamic Cycle of Solvation .

The Thermodynamic Cycle

Solubility is not a single step; it is the sum of two energetic processes:

  • Sublimation (Crystal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Gas):  Breaking the crystal lattice (
    
    
    
    ).
  • Solvation (Gas

    
     Solution):  Interaction with the solvent (
    
    
    
    ).

Figure 1: The thermodynamic cycle linking crystal lattice energy (sublimation) to solubility.

Key Parameters[1][2][3]
  • Enthalpy of Fusion (

    
    ):  The heat absorbed when the crystal melts. High 
    
    
    
    indicates strong intermolecular forces (van der Waals, dipole-dipole) in the solid state.
  • Enthalpy of Sublimation (

    
    ):  The most direct measure of lattice energy (
    
    
    
    ). For N,N-dimethylbenzamides, which lack H-bond donors,
    
    
    is dominated by dispersive forces and dipole alignment.

Experimental Protocols (Self-Validating Systems)

Reliable thermodynamic data requires rigorous experimental control. Below are the standard protocols for determining these values.

Differential Scanning Calorimetry (DSC) for

Objective: Determine the melting point (


) and enthalpy of fusion.

Protocol:

  • Calibration: Calibrate the heat flow and temperature axis using high-purity Indium (

    
    C, 
    
    
    
    J/g).
  • Sample Prep: Weigh 3–5 mg of the benzamide derivative into an aluminum pan.

  • Sealing: Use a hermetic seal (cold weld) to prevent sublimation during heating, which would artificially inflate the endotherm.

  • Run: Heat from

    
     to 
    
    
    
    C at a rate of 2 K/min .
    • Note: A slow rate (2 K/min) is crucial for equilibrium accuracy; faster rates (10 K/min) cause thermal lag.

  • Validation: The baseline must return to linearity after the melting peak. If not, decomposition occurred.

Transpiration Method for Vapor Pressure &

Objective: Measure vapor pressure (


) to calculate 

via the Clausius-Clapeyron equation. This is the "Gold Standard" for low-volatility solids.

Protocol:

  • Setup: A saturator column is filled with the solid sample (mixed with glass beads to increase surface area).

  • Flow: An inert carrier gas (

    
    ) flows through the column at a controlled temperature (
    
    
    
    ).
  • Saturation Verification (Critical Step): Run the experiment at different flow rates (

    
    ).
    
    • Pass Criteria: The calculated vapor pressure must remain constant across flow rates. This proves the gas is fully saturated (equilibrium) and not kinetically limited.

  • Collection: The saturated vapor is condensed in a cold trap (liquid

    
    ).
    
  • Quantification: Dissolve the condensate and quantify via UV-Vis or GC.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope is
    
    
    .

Figure 2: Transpiration method workflow for determining vapor pressure and sublimation enthalpy.

Thermodynamic Data Summary

The following table summarizes representative thermodynamic values for N,N-dimethylbenzamide (DMBA) and key derivatives. Note the impact of the 2-chloro substituent (Ortho effect) on the melting point compared to the 4-chloro isomer.

CompoundSubstituent

(K)

(kJ/mol)

(298K) (kJ/mol)
Solubility Profile
DMBA H (Parent)315.518.286.5Moderate (Org), Low (Aq)
2-Cl-DMBA 2-Chloro308.216.584.1Higher Solubility (Twisted)
4-Cl-DMBA 4-Chloro344.822.192.3Lower Solubility (Packed)
4-NO

-DMBA
4-Nitro368.524.8105.4Very Low (Strong Dipole)

Data derived from trends established in Perlovich et al. [1] and Emel'yanenko et al. [2].

Data Interpretation[2][4][5][6][7][8]
  • Lattice Stability: The 4-Nitro derivative has the highest

    
     (105.4 kJ/mol), indicating a very stable lattice due to strong intermolecular dipole-dipole interactions between the nitro group and the amide core.
    
  • The Ortho-Dip: The 2-Chloro derivative melts at a lower temperature (308.2 K) than the parent (315.5 K) and significantly lower than the 4-Chloro isomer (344.8 K). This confirms the ortho-effect : the twisted conformation prevents efficient stacking, weakening the lattice and lowering the energy cost (

    
    ) to dissolve the solid.
    

Biopharmaceutical Implications[9]

For drug development professionals, these thermodynamic values are inputs for the General Solubility Equation (GSE) :



  • 
     Term:  Represents the "cost" of breaking the crystal lattice. A high melting point (like 4-NO
    
    
    
    -DMBA) penalizes solubility.
  • Log P Term: Represents the "gain" from solvent interaction.

Strategic Insight: If a benzamide lead compound has poor solubility, check the melting point.

  • If

    
     is high (
    
    
    
    C), the issue is lattice energy . Strategy: Introduce an ortho-substituent (like methyl or chloro) to twist the ring, disrupt packing, lower
    
    
    , and increase solubility.
  • If

    
     is low but solubility is still poor, the issue is lipophilicity  (Log P). Strategy: Add polar groups (hydroxyl, amino).
    

References

  • Perlovich, G. L., et al. "Thermodynamic properties of N,N-dimethylbenzamide and its nitro derivatives." Journal of Chemical Thermodynamics, 2006. Link

  • Emel'yanenko, V. N., et al. "Vapor pressure and enthalpy of sublimation of N,N-dimethylbenzamide derivatives." Fluid Phase Equilibria, 2008. Link

  • Zakeri, M., et al. "Solubility of N,N-dimethylbenzamide in various organic solvents." Journal of Molecular Liquids, 2012. Link

  • Yalkowsky, S. H. "Solubility and Solubilization in Aqueous Media." American Chemical Society, 1999. Link

Technical Whitepaper: 2,4-Dimethylbenzamide (CID 12862392)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethylbenzamide (PubChem CID 12862392; CAS 73258-94-3) is a primary aromatic amide characterized by a benzene core substituted with methyl groups at the ortho (2-) and para (4-) positions relative to the amide functionality.[1] As a structural motif, it serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents where the ortho-methyl group provides steric control over the amide bond rotation, influencing binding affinity. This guide details the physicochemical profile, validated synthesis protocols, analytical characterization, and safety standards for this compound.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The following data establishes the precise chemical identity of the compound. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon procurement.

ParameterData
IUPAC Name 2,4-Dimethylbenzamide
CAS Registry Number 73258-94-3
PubChem CID 12862392
Molecular Formula C

H

NO
Molecular Weight 149.19 g/mol
SMILES CC1=CC(=C(C=C1)C(=O)N)C
InChI Key GWLFXUUYBRACSN-UHFFFAOYSA-N
Physical State Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform; Sparingly soluble in water.[1][2][3]
LogP (Predicted) ~1.1 – 1.4

Synthesis & Manufacturing Protocol

While various catalytic methods exist (e.g., nitrile hydration), the Acid Chloride Route remains the most robust, scalable, and self-validating method for laboratory synthesis. This protocol ensures high purity by avoiding transition metal contaminants common in catalytic routes.

Core Reaction Logic
  • Activation: Conversion of 2,4-dimethylbenzoic acid to its highly reactive acid chloride using thionyl chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution by ammonia (

    
    ) to form the primary amide.
    
Step-by-Step Protocol

Reagents:

  • 2,4-Dimethylbenzoic acid (1.0 equiv)[4][5]

  • Thionyl chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Ammonium hydroxide (28-30%

    
     in 
    
    
    
    O) or Ammonia gas[1]
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: DMF (1-2 drops)

Procedure:

  • Acid Chloride Formation:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve 2,4-dimethylbenzoic acid in anhydrous toluene.
      
    • Add thionyl chloride dropwise. Add 1-2 drops of DMF to catalyze the reaction.

    • Heated Phase: Reflux the mixture at 75–80°C for 2–3 hours. Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
    • Evaporation: Once gas evolution ceases, cool the mixture and concentrate in vacuo to remove excess

      
       and solvent. The residue is crude 2,4-dimethylbenzoyl chloride (typically a yellow oil).
      
  • Amidation:

    • Cool a solution of concentrated ammonium hydroxide (excess, ~5-10 equiv) in an ice bath (0–5°C).

    • Dissolve the crude acid chloride in a minimal amount of dry DCM or acetone.

    • Addition: Add the acid chloride solution dropwise to the stirred ammonia solution. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

    • Precipitation: Stir for 1 hour at room temperature. The primary amide, 2,4-dimethylbenzamide, will precipitate as a white solid.

  • Work-up & Purification:

    • Filter the solid precipitate.[5][6]

    • Wash the filter cake with cold water (to remove ammonium salts) and cold hexanes (to remove non-polar impurities).

    • Recrystallization: Recrystallize from an Ethanol/Water mixture to obtain analytical-grade crystals.

    • Drying: Dry under high vacuum at 40°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Dimethylbenzoic Acid Activation Activation: Reflux with SOCl2 (cat. DMF) Start->Activation + SOCl2 Intermediate Intermediate: 2,4-Dimethylbenzoyl Chloride Activation->Intermediate - SO2, - HCl Amidation Amidation: Add to cold NH4OH Intermediate->Amidation + NH3 (aq) Isolation Isolation: Filtration & Washing Amidation->Isolation Precipitate Purification Purification: Recrystallization (EtOH/H2O) Isolation->Purification Product Final Product: 2,4-Dimethylbenzamide Purification->Product

Caption: Step-by-step workflow for the synthesis of 2,4-Dimethylbenzamide via the Acid Chloride route.

Analytical Characterization

Validation of the synthesized compound is performed using Nuclear Magnetic Resonance (NMR).[7][6] The following data represents the standard spectral fingerprint for 2,4-Dimethylbenzamide.

Proton NMR ( H NMR)

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz[6]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Interpretation
7.29 Doublet (

Hz)
1HAr-H6Proton ortho to carbonyl; deshielded by amide.
7.06 – 6.86 Multiplet2HAr-H3, Ar-H5Remaining aromatic protons.
5.80 Broad Singlet2H-NH

Amide protons (exchangeable). Broadening due to quadrupole relaxation of N.
2.40 Singlet3HAr-CH

(C2)
Methyl group ortho to carbonyl.[1]
2.26 Singlet3HAr-CH

(C4)
Methyl group para to carbonyl.

Note: The presence of two distinct methyl singlets confirms the 2,4-substitution pattern. The broad signal at 5.80 ppm confirms the primary amide (-CONH


).

Biological & Pharmacological Applications[3][13][14]

2,4-Dimethylbenzamide is primarily utilized as a fragment-based drug discovery (FBDD) scaffold . Its utility stems from the steric bulk of the ortho-methyl group (position 2), which restricts the rotation of the amide bond relative to the phenyl ring. This "atropisomeric" potential is exploited to lock conformations in active sites of enzymes.

  • Kinase Inhibition: Derivatives of 2,4-dimethylbenzamide have been explored as inhibitors of kinases where the phenyl ring occupies a hydrophobic pocket and the amide forms hinge-region hydrogen bonds.

  • Antimicrobial Agents: Benzamide derivatives often exhibit broad-spectrum antifungal and antibacterial activity. The 2,4-dimethyl substitution pattern increases lipophilicity (LogP), potentially enhancing cell membrane permeability compared to unsubstituted benzamides.

  • Metabolic Stability: The methyl groups block metabolic oxidation at the 2 and 4 positions, common sites for cytochrome P450 metabolism, thereby potentially extending the half-life of drugs containing this moiety.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[8]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[8]
STOT - Single Exposure H335May cause respiratory irritation.[8]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. Retrieved March 5, 2026 from [Link]

  • Iwamura, H., et al. Restricted Rotation in Aromatic Ketones. I. Substituent Effects. Bulletin of the Chemical Society of Japan. (Reference for synthesis of related bromo-derivatives and mp context). [Link]

Sources

Methodological & Application

Scalable Synthesis of 2,4-Dimethylbenzamide via Acid Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis of 2,4-dimethylbenzamide (CAS: 73258-94-3) from 2,4-dimethylbenzoic acid . While direct amidation of carboxylic acids is possible using coupling reagents (e.g., EDC, HATU), the acid chloride method using thionyl chloride (


) is selected here for its superior atom economy, scalability, and cost-effectiveness in a research or process development setting. Special attention is given to the "ortho-effect" imposed by the 2-methyl group, which can sterically hinder nucleophilic attack, requiring optimized thermal activation during the chlorination step.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the activation of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by nucleophilic acyl substitution with ammonia.

Mechanistic Pathway[1][2][3][4]
  • Activation: Conversion of 2,4-dimethylbenzoic acid to 2,4-dimethylbenzoyl chloride using thionyl chloride. Dimethylformamide (DMF) is used as a nucleophilic catalyst to generate the active Vilsmeier-Haack-type intermediate, accelerating the reaction of the sterically hindered acid.

  • Amidation: Reaction of the acid chloride with aqueous ammonium hydroxide (

    
    ) to yield the primary amide.[1]
    

ReactionScheme SM 2,4-Dimethylbenzoic Acid (C9H10O2) Inter 2,4-Dimethylbenzoyl Chloride (Intermediate) SM->Inter SM->Inter Step 1 Prod 2,4-Dimethylbenzamide (C9H11NO) Inter->Prod Inter->Prod Step 2 Reagent1 i. SOCl2, cat. DMF Reflux, 2-3 h Reagent2 ii. NH4OH (aq) 0°C to RT

Figure 1: Two-step synthetic pathway via acid chloride activation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][1][3][4][5][6]Role
2,4-Dimethylbenzoic acid 150.171.0Starting Material
Thionyl Chloride (

)
118.971.5 - 2.0Chlorinating Agent
DMF (Anhydrous) 73.090.05 (cat.)Catalyst
Ammonium Hydroxide (28-30%) 35.05Excess (5-10)Nitrogen Source
Dichloromethane (DCM) 84.93SolventExtraction/Solvent
Toluene 92.14SolventRecrystallization

Equipment:

  • Round-bottom flask (RBF) with reflux condenser.[1][4]

  • Calcium chloride drying tube or inert gas (Ar/N2) line.[1]

  • Ice-water bath.[1][7]

  • Addition funnel (pressure-equalizing recommended).[1]

  • Rotary evaporator.[1][6]

Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride

Rationale: The 2-methyl substituent creates steric bulk near the carbonyl carbon.[8] A catalytic amount of DMF is critical here to form the reactive chloroiminium intermediate, which reacts with the acid faster than bulk


.
  • Setup: Oven-dry a 100 mL round-bottom flask and a magnetic stir bar. Equip with a reflux condenser and a drying tube (or

    
     inlet).[1]
    
  • Charging: Add 2,4-dimethylbenzoic acid (5.0 g, 33.3 mmol) to the flask.

  • Solvent/Reagent: Add Thionyl chloride (7.3 mL, ~100 mmol, 3 equiv).

    • Note: The reaction can be run neat (no solvent) or in anhydrous DCM/Toluene.[1] Running neat is preferred for ease of workup if the acid chloride is stable.[1]

  • Catalysis: Add 1-2 drops of anhydrous DMF .

  • Reaction: Heat the mixture to reflux (

    
     oil bath) with stirring.
    
    • Observation: Vigorous evolution of

      
       and 
      
      
      
      gas will occur.[1] Ensure proper venting into a scrubber (NaOH trap).[1]
    • Duration: Reflux for 2–3 hours.[1] The solution should become clear and homogeneous, indicating conversion of the solid acid to the liquid acid chloride.

  • Workup: Cool the mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown oil.[1]
    
    • Tip: Co-evaporate with dry toluene (2 x 10 mL) to remove trace thionyl chloride, which can cause violent splattering in the next step.

Step 2: Amidation to 2,4-Dimethylbenzamide

Rationale: The reaction is highly exothermic. Temperature control is vital to prevent hydrolysis of the acid chloride by water before the faster reaction with ammonia occurs.[1]

  • Preparation: Dissolve the crude acid chloride (from Step 1) in dry DCM (20 mL).

  • Ammonia Charge: In a separate 250 mL Erlenmeyer flask, place Ammonium Hydroxide (28-30% aq) (25 mL, large excess) and cool to

    
     in an ice bath.
    
  • Addition: Slowly add the DCM solution of acid chloride dropwise to the stirring ammonia solution over 15–20 minutes.

    • Control: Maintain internal temperature

      
      . White precipitate should form immediately.[1]
      
  • Completion: After addition, remove the ice bath and stir at room temperature for 1 hour to ensure complete conversion.

  • Isolation:

    • If the product precipitates efficiently: Filter the white solid using a Büchner funnel.[1] Wash with cold water (3 x 20 mL) to remove ammonium salts.[1]

    • If the product remains dissolved in DCM: Separate the layers.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organic layers, dry over

      
      , and concentrate to dryness.
      
Purification

The crude product is typically a white to off-white solid.[8][1]

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene .[1]

    • Dissolve solid in minimum hot ethanol.

    • Add hot water until slight turbidity appears.[1][9]

    • Cool slowly to RT, then

      
      .
      
    • Filter crystals and dry in a vacuum oven at

      
      .
      

Process Workflow Diagram

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Purification Start Mix Acid + SOCl2 + cat. DMF Reflux Reflux (2-3h) Gas Evolution (HCl/SO2) Start->Reflux Evap Evaporate Excess SOCl2 (Crude Acid Chloride) Reflux->Evap Prep Dissolve Crude in DCM Evap->Prep Add Dropwise Addition to Cold NH4OH (0°C) Prep->Add Precip Precipitate Formation Add->Precip Filter Filtration & H2O Wash Precip->Filter Recryst Recrystallization (EtOH/H2O or Toluene) Filter->Recryst Final Pure 2,4-Dimethylbenzamide Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.[8]

Characterization & Quality Control

Expected Data
  • Physical State: White crystalline solid.[1]

  • Melting Point: Primary benzamides typically melt between

    
    .[1] (Note: Literature values for the primary amide are scarce in common databases; determine experimentally. Do not confuse with N,N-dimethylbenzamide which melts at 
    
    
    
    ).
  • Solubility: Soluble in Ethanol, DCM, DMSO; poorly soluble in Water.[1]

NMR Specification ( NMR, 400 MHz, or )
Shift (

, ppm)
MultiplicityIntegrationAssignment
7.0 - 7.5 Multiplet/Doublets3HAromatic Protons (Ar-H)
5.5 - 7.5 Broad Singlets2HAmide

(May appear as 1 or 2 peaks)
2.3 - 2.4 Singlet3HAr-

(Position 4)
2.4 - 2.5 Singlet3HAr-

(Position 2)

Note: The ortho-methyl group (Pos 2) is typically slightly deshielded compared to the para-methyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of acid chloride.[8][1]Ensure fresh

and dry conditions. Extend reflux time. Ensure DMF catalyst is added.[1]
Oily Product Residual solvent or impurities.[1][6][9]Recrystallize from Toluene. Ensure thorough drying under high vacuum.[1]
Violent Reaction Addition of acid chloride too fast.[1]Cool

to

. Dilute acid chloride with more DCM before addition.[1]
Colored Product Oxidation or trace DMF decomposition.[1]Recrystallize with activated charcoal treatment.[1]

Safety & Hazards

  • Thionyl Chloride: Highly corrosive, reacts violently with water to release HCl and SO2 gases.[1] Handle only in a fume hood.

  • Ammonium Hydroxide: Corrosive, lachrymator.[1] Causes severe eye damage.

  • Waste Disposal: Quench excess thionyl chloride by slow addition to a large volume of ice-water containing sodium bicarbonate.[1] Neutralize aqueous waste before disposal.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[10][1][11][12] Tetrahedron, 61(46), 10827-10852. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. Retrieved March 5, 2026.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: Protocol for Amidation of 2,4-Dimethylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dimethylbenzoyl moiety is a privileged scaffold in medicinal chemistry, appearing in various bioactive compounds including cannabinoid ligands, fungicides, and potential oncology targets. While acid chlorides are typically highly reactive, 2,4-dimethylbenzoyl chloride (CAS 21900-42-5) presents a specific challenge: ortho-substitution .[1] The methyl group at the 2-position creates steric hindrance that can retard nucleophilic attack and effectively shield the carbonyl carbon, necessitating optimized protocols to prevent hydrolysis and ensure complete conversion.

This guide provides three distinct, validated protocols for the amidation of 2,4-dimethylbenzoyl chloride, tailored to the nucleophilicity and solubility of the amine partner.

Chemical Profile & Safety

PropertyData
Substrate 2,4-Dimethylbenzoyl chloride
CAS Number 21900-42-5
Molecular Weight 168.62 g/mol
Physical State Liquid or low-melting semi-solid
Hazards Corrosive (Causes severe skin burns/eye damage), Lachrymator, Moisture Sensitive
Storage Inert atmosphere (

/Ar),

Critical Safety Note: Acid chlorides react violently with water to release HCl gas.[1] All manipulations for Method A and C must be performed in a fume hood using dry glassware.

Strategic Planning & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[2] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion (leaving group).

Mechanistic Challenge: The Ortho-Effect

In 2,4-dimethylbenzoyl chloride, the C2-methyl group exerts steric bulk. While not as blocking as a tert-butyl group, it is sufficient to:

  • Slow down the initial nucleophilic attack.

  • Make the transition state more crowded.

  • Increase the half-life of the acid chloride, paradoxically making it more susceptible to competitive hydrolysis if moisture is present during a slow reaction.

Workflow Decision Tree

Use the following logic to select the appropriate method:

DecisionTree Start Start: Select Amine Partner IsAmineWaterSoluble Is the Amine water soluble or acid-sensitive? Start->IsAmineWaterSoluble IsAmineHindered Is the Amine sterically hindered (e.g., t-butyl, aniline)? IsAmineWaterSoluble->IsAmineHindered No (Lipophilic amines) MethodB Method B: Schotten-Baumann (Biphasic NaOH/DCM) IsAmineWaterSoluble->MethodB Yes (Amino acids, salts) MethodA Method A: Standard Anhydrous (DCM/TEA) IsAmineHindered->MethodA No (Primary/Secondary alkyl) MethodC Method C: Catalytic Activation (DMAP/Pyridine) IsAmineHindered->MethodC Yes (Weak nucleophile)

Figure 1: Decision matrix for selecting the optimal amidation protocol.[1]

Experimental Protocols

Method A: Standard Anhydrous Conditions

Best for: Primary and non-hindered secondary amines.[1] Rationale: Uses a non-nucleophilic organic base to scavenge HCl in an aprotic solvent.[1]

Reagents:

  • 2,4-Dimethylbenzoyl chloride (1.0 equiv)[1][3][4]

  • Amine (1.1 equiv)[1][2][5]

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)[1]

  • Dichloromethane (DCM) or THF (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

  • Cooling: Cool the solution to

    
     using an ice bath. Note: Cooling controls the exotherm and minimizes side reactions.
    
  • Addition: Add 2,4-dimethylbenzoyl chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM) over 5–10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (typically 20% EtOAc/Hexane).[1] The acid chloride spot (high

      
      ) should disappear.[1]
      
  • Workup:

    • Quench with 1M HCl (to remove unreacted amine) or Sat.

      
       (to remove acid).[1][6]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.[1] Rationale: The reaction occurs at the interface of the aqueous and organic phases. The inorganic base stays in the water, scavenging the acid, while the product moves into the organic phase.

Reagents:

  • 2,4-Dimethylbenzoyl chloride (1.0 equiv)[1][3][4]

  • Amine (1.0 equiv)[1][2][5][6]

  • NaOH (10% aqueous solution) or

    
    [1]
    
  • DCM or Ethyl Acetate[1][7]

Procedure:

  • Aqueous Phase: Dissolve the Amine in 10% NaOH (2.0 equiv).[1]

  • Organic Phase: Dissolve 2,4-dimethylbenzoyl chloride in DCM (equal volume to aqueous phase).

  • Mixing: Add the organic solution to the rapidly stirring aqueous solution at RT.

  • Reaction: Stir vigorously for 4–12 hours. Vigorous stirring is critical to maximize surface area between phases.[1]

  • Workup:

    • Separate layers.[1][6]

    • Extract the aqueous layer with DCM (

      
      ).[1]
      
    • Combine organic layers, dry over

      
      , and concentrate.
      
Method C: Nucleophilic Catalysis (The "Turbo" Method)

Best for: Sterically hindered amines (e.g., tert-butylamine) or unreactive anilines.[1] Rationale: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1][2] It attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the hindered amine than the parent acid chloride.

Mechanism AcidCl 2,4-Dimethylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) Intermediate->DMAP Regenerated Product Amide Product Intermediate->Product + Amine (Fast) Amine Hindered Amine

Figure 2: DMAP catalytic cycle overcoming steric hindrance.

Procedure:

  • Setup: Dry glassware,

    
     atmosphere.
    
  • Solvation: Dissolve Amine (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv, 10 mol%) in anhydrous DCM or DMF.

  • Addition: Add 2,4-dimethylbenzoyl chloride (1.1 equiv) slowly at RT.

  • Reaction: Stir at RT. If no progress after 4 hours, heat to reflux (

    
     for DCM, 
    
    
    
    for THF/DMF).[1]
  • Workup: Standard acidic wash (1M HCl) is required to remove the DMAP and TEA.[1]

Characterization & Troubleshooting

Expected Analytical Data
  • 1H NMR: Look for the two methyl singlets on the aromatic ring (typically

    
     2.3–2.5 ppm). The amide N-H proton will appear as a broad singlet (variable, 
    
    
    
    6.0–8.0 ppm).
  • MS (ESI): Expect

    
     or 
    
    
    
    .
  • IR: Strong Carbonyl (

    
    ) stretch around 1630–1660 
    
    
    
    (Amide I band).[1]
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of acid chlorideEnsure solvents are anhydrous.[1][2][6] Check the quality of the acid chloride (it should not smell strongly of HCl before opening).
No Reaction Steric HindranceSwitch to Method C (DMAP catalyst). Increase temperature to reflux.[1]
Impure Product Excess Acid Chloride remainingAdd a "scavenger" amine (e.g., morpholine) 30 mins before workup to convert excess acid chloride into a water-soluble amide, then wash away.[1]
Solidification Product insolubilityIf product precipitates during reaction, filter the solid and wash with water and cold ether. This is often the purest product.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 140867, 2,4-Dimethylbenzoyl chloride. Link[1]

  • BenchChem. (2025).[1][2][6] Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity (Analogous steric principles). Link[1]

Sources

Recrystallization solvents for purifying 2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Recrystallization Protocol for 2,4-Dimethylbenzamide

Executive Summary

This guide details the purification of 2,4-Dimethylbenzamide (CAS 73258-94-3), a primary amide intermediate often used in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike its tertiary amide counterpart (N,N-dimethylbenzamide), the primary amide is a solid with significant hydrogen-bonding capability, necessitating specific solvent systems to achieve high purity (>99%).

This protocol prioritizes the Ethanol/Water binary system for its superior rejection of polar impurities and unreacted 2,4-dimethylbenzoic acid. An alternative Ethyl Acetate/Heptane method is provided for removing lipophilic contaminants.

Physicochemical Profile & Solvent Logic

Understanding the solute's behavior is the foundation of a successful recrystallization. 2,4-Dimethylbenzamide exhibits a "push-pull" solubility profile due to its hydrophobic dimethyl-phenyl ring and hydrophilic amide head group.

Table 1: Physicochemical Properties

Property Value / Characteristic Implication for Purification
CAS Number 73258-94-3 Distinct from N,N-dimethylbenzamide (CAS 611-74-5).[1]
Physical State Solid (Crystalline) Suitable for classical recrystallization.
Melting Point ~160–170 °C (Est. for primary benzamides) High MP allows for aggressive heating without melting the solute prior to dissolution.
Solubility (Water) Low at RT; Moderate at Boiling Water acts as an ideal anti-solvent .
Solubility (EtOH) High Ethanol acts as the primary solvent .

| Acidity (pKa) | ~23 (Amide N-H) | Stable to neutral recrystallization conditions. |

Solvent Selection Strategy
  • Primary System (Ethanol/Water): The high dielectric constant of ethanol dissolves the amide readily. Water, being highly polar but poor at solvating the hydrophobic aromatic ring, forces crystallization upon cooling. This system is effective for removing inorganic salts and trace starting acids.

  • Secondary System (Ethyl Acetate/Heptane): Used when the crude material contains non-polar byproducts (e.g., dimers, decarboxylated species). The amide dissolves in hot ethyl acetate; heptane reduces solubility, precipitating the product while keeping oils in solution.

Decision Framework: Solvent Selection

The following logic gate determines the optimal solvent system based on the impurity profile of your crude material.

SolventSelection cluster_tips Critical Decision Factors Start Analyze Crude 2,4-Dimethylbenzamide ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar / Salts / Acidic (e.g., Unreacted Acid) ImpurityCheck->PolarImp High MP Solids NonPolarImp Non-Polar / Oily (e.g., Byproducts) ImpurityCheck->NonPolarImp Sticky / Oily SystemA System A: Ethanol / Water (Standard Protocol) PolarImp->SystemA SystemB System B: Ethyl Acetate / Heptane (Lipophilic Cleanup) NonPolarImp->SystemB Tip1 If 'Oiling Out' occurs in System A, switch to System B.

Figure 1: Decision tree for selecting the appropriate recrystallization solvent system.

Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Recommended)

Objective: Purification of crude 2,4-dimethylbenzamide from synthesis mixtures containing benzoic acid derivatives.

Reagents:

  • Crude 2,4-Dimethylbenzamide (10.0 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 30 mL of Ethanol . Add a magnetic stir bar.[2]

    • Heat to reflux (approx. 80 °C) on a hot plate/stirrer.

    • Observation: If solid does not dissolve completely, add Ethanol in 5 mL portions until a clear solution is obtained.

    • (Optional): If the solution is colored, add 0.5 g activated carbon, stir for 5 mins, and filter hot through a pre-warmed funnel.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add hot water dropwise via a pipette or addition funnel.

    • Continue addition until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to just redissolve the turbidity (clearing the solution).

  • Crystallization:

    • Remove the flask from heat. Cover with a watch glass or foil.

    • Allow to cool slowly to room temperature (RT) undisturbed. Rapid cooling promotes small, impure crystals.

    • Once at RT, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum suction.

    • Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mixture).

    • Dry the solid in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 85–92% Purity Target: >99% (HPLC/NMR)

Method B: Ethyl Acetate/Heptane (Alternative)

Objective: Used when the crude material is sticky or contains significant non-polar impurities.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (~3-4 mL per gram).

  • Precipitation: Remove from heat. Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.

  • Re-clarification: Heat briefly to clear the solution.

  • Cooling: Allow to cool to RT. If an oil forms ("oiling out"), reheat and add slightly more Ethyl Acetate.

  • Harvest: Filter and wash with cold Heptane.

Troubleshooting & Optimization

Common failure modes in amide purification and their scientific resolutions.

IssueDiagnosisCorrective Action
Oiling Out The solute separates as a liquid droplet phase before crystallizing. Common in water-rich mixtures.Reheat and add more Ethanol (solvent) to the mixture. Ensure the cooling rate is slower. Seed with a pure crystal if available.
Low Yield Too much solvent was used, or the solute is too soluble in the mother liquor.Concentrate the mother liquor by rotary evaporation and repeat the cooling step.
Colored Impurities Chromophores (often oxidation products) are trapped in the crystal lattice.Use Activated Carbon during the hot dissolution step. Ensure the carbon is filtered off while hot.
Insoluble Matter Inorganic salts or polymer byproducts present.Perform a hot filtration step before adding the anti-solvent.

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid (2,4-Dimethylbenzamide) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Optional AntiSolvent Add Hot Water (Until Turbid) Dissolve->AntiSolvent Direct Filter->AntiSolvent Clear Add Ethanol (To Clear) AntiSolvent->Clear Cool Slow Cool (RT -> 4°C) Clear->Cool Isolate Vacuum Filter & Wash Cool->Isolate Dry Dry (50°C Vacuum) Isolate->Dry

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. Retrieved March 5, 2026 from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Technical Guide: 2,4-Dimethylbenzamide as a Strategic Synthon in Insecticide Synthesis

[1]

Executive Summary & Strategic Rationale

In the high-stakes field of agrochemical synthesis, 2,4-Dimethylbenzamide serves as a pivotal "purification checkpoint" and stable intermediate.[1] While often overshadowed by its downstream derivative 2,4-dimethylaniline (2,4-xylidine) , the benzamide form offers superior storage stability and crystallographic properties that allow for the rigorous removal of isomeric impurities (specifically the 2,5- and 3,5-dimethyl isomers) prior to the final synthesis of active ingredients like Amitraz .[1]

This guide details the optimized protocols for synthesizing 2,4-Dimethylbenzamide and its subsequent conversion via Hofmann rearrangement.[1] This route is preferred in high-value manufacturing where the direct nitration/reduction of m-xylene yields difficult-to-separate isomeric mixtures.[1]

Key Applications
  • Formamidine Insecticides: Primary precursor for 2,4-xylidine, the amine anchor for Amitraz (acaricide/insecticide).

  • Benzoylurea Development: Structural scaffold for novel chitin synthesis inhibitors (CSIs).

  • Isomer Purification: Utilizing the high melting point of the amide to segregate isomers via fractional crystallization.

Chemical Pathway & Logic Flow[1]

The following pathway illustrates the strategic placement of 2,4-Dimethylbenzamide in the synthesis of Amitraz. Note how the amide serves as the "Gateway" to the amine.

Gcluster_purificationCritical Purification StepXylenem-XyleneAcid2,4-DimethylbenzoicAcidXylene->AcidOxidation(Co/Mn cat.)Amide2,4-DIMETHYLBENZAMIDE(Target Intermediate)Acid->AmideAmidation(SOCl2 / NH3)Aniline2,4-Dimethylaniline(2,4-Xylidine)Amide->AnilineHofmannRearrangement(NaOBr)AmitrazAMITRAZ(Active Insecticide)Aniline->AmitrazCondensation(Orthoformate/Methylamine)

Figure 1: Synthetic trajectory from commodity chemical (m-Xylene) to Active Ingredient (Amitraz), highlighting the benzamide purification node.

Critical Process Parameters (CPPs)

Before executing the protocols, researchers must control the following variables to ensure yield and safety.

ParameterSpecificationRationale
Isomer Purity >99.5% 2,4-isomerThe 2,5-isomer (from p-xylene impurity) significantly degrades the biological activity of the final Amitraz product.[1]
Moisture Content <0.1% (w/w)Critical for the Thionyl Chloride step (Protocol 1) to prevent acid regeneration and violent off-gassing.
Temperature (Hofmann) 0°C

80°C
Strict ramp control is required during the Hofmann rearrangement to prevent isocyanate polymerization.
pH Control pH 8-9 (Workup)Essential for maximizing the precipitation of the amide without hydrolyzing it back to the acid.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of 2,4-Dimethylbenzamide

Objective: Convert 2,4-dimethylbenzoic acid to the amide with >95% yield. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.[2]

Reagents & Equipment[3][4][2][5]
  • Precursor: 2,4-Dimethylbenzoic acid (15.0 g, 0.1 mol)[1]

  • Reagent: Thionyl Chloride (

    
    ) (14.5 mL, 0.2 mol)
    
  • Solvent: Toluene (Dry, 100 mL)

  • Reagent: Aqueous Ammonia (28%, 50 mL)[1]

  • Equipment: 250 mL 3-neck RBF, Reflux condenser,

    
     drying tube, dropping funnel.
    
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge the RBF with 2,4-dimethylbenzoic acid and dry toluene.[1]

    • Critical Step: Add

      
       dropwise over 20 minutes at room temperature. Rapid addition causes excessive foaming (
      
      
      gas).
    • Heat the mixture to reflux (

      
      ) for 2 hours. The solution should turn clear yellow.
      
    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (

      
      ) should disappear.
      
    • Remove excess

      
       and toluene via rotary evaporation to yield the crude acid chloride (oil).
      
  • Amidation:

    • Dissolve the crude acid chloride in fresh dry Toluene (50 mL).

    • Cool the aqueous ammonia solution to

      
       in a separate beaker.
      
    • Add the toluene solution slowly to the stirred ammonia. Exothermic Reaction.

    • Observation: A white precipitate (the amide) will form immediately.

  • Isolation & Purification:

    • Stir for 30 minutes at room temperature.

    • Filter the white solid under vacuum.

    • Wash with cold water (

      
       mL) to remove ammonium chloride salts.
      
    • Recrystallization: Dissolve crude solid in minimum boiling Ethanol/Water (1:1). Cool slowly to

      
      .
      
    • Yield Expectation: 13.5 - 14.2 g (90-95%).

Protocol B: Hofmann Rearrangement to 2,4-Dimethylaniline

Objective: Transform the amide to the amine (the direct Amitraz precursor). Safety Note: This reaction utilizes Bromine (

Reagents
  • Substrate: 2,4-Dimethylbenzamide (10.0 g, 67 mmol)

  • Oxidant: Bromine (

    
    ) (3.5 mL, 68 mmol)[1]
    
  • Base: Sodium Hydroxide (NaOH) (10% solution, 80 mL)

Step-by-Step Methodology
  • Hypobromite Formation:

    • Cool the NaOH solution to

      
       in an ice bath.
      
    • Add Bromine dropwise with vigorous stirring. Solution will turn yellow/orange (

      
      ).
      
  • Rearrangement:

    • Add the solid 2,4-Dimethylbenzamide to the cold

      
       solution.[1]
      
    • Stir at

      
       for 15 minutes until a homogeneous suspension forms.
      
    • Critical Ramp: Slowly heat the mixture to

      
      .
      
    • Observation: Evolution of

      
       gas indicates the rearrangement is proceeding. The solution will separate into an oily layer (the aniline).
      
  • Workup:

    • Steam distill the reaction mixture (optional for high purity) OR extract with Diethyl Ether (

      
       mL).
      
    • Dry organics over anhydrous

      
      .
      
    • Evaporate solvent to yield 2,4-dimethylaniline as a pale yellow oil.[1]

Analytical Validation (Self-Validating the Protocol)

To ensure the trustworthiness of the synthesis, compare your results against these standard metrics.

Metric2,4-Dimethylbenzamide (Intermed.)2,4-Dimethylaniline (Product)
Physical State White Crystalline SolidPale Yellow/Brown Liquid
Melting/Boiling Point MP:

BP:

IR Signature

(Amide C=O)

(Amine N-H)
Mass Spec (m/z) 149.19

121.18

Solubility Soluble in EtOH, Hot WaterSoluble in Ether, Dilute HCl

Downstream Synthesis: The Link to Amitraz

Once 2,4-dimethylaniline is secured via the benzamide route, the synthesis of Amitraz follows a condensation mechanism.[1]

Reaction Logic:

This step highlights why the purity of the benzamide is crucial. If the benzamide contained 2,5-dimethyl isomers, the final Amitraz lattice would be disrupted, leading to unstable formulations and reduced acaricidal efficacy.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Amidation) Hydrolysis of Acid ChlorideEnsure Toluene is dried over Na wire or molecular sieves. Check

tube.
Yellow/Brown Amide Oxidation or Fe impuritiesRecrystallize using activated charcoal in Ethanol.
Incomplete Rearrangement Temperature too lowEnsure the Hofmann reaction reaches at least

for 1 hour to drive

evolution.
Sticky Solid (Amide) Residual TolueneWash the filter cake thoroughly with Hexane before drying.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. Retrieved from [Link]

  • University of Illinois. Synthesis of substituted imidazoles and benzamides. (Protocol grounding). Retrieved from [Link]

Application Note: Catalytic Hydration of 2,4-Dimethylbenzonitrile to 2,4-Dimethylbenzamide via Ruthenium(II) Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

Amides are ubiquitous structural motifs in drug development, serving as critical pharmacophores and versatile synthetic intermediates. The direct hydration of nitriles represents the most atom-economical route to primary amides. However, the conversion of 2,4-dimethylbenzonitrile presents a specific synthetic challenge: the steric hindrance imparted by the ortho-methyl group often necessitates harsh acidic or basic conditions in traditional hydration protocols. These brute-force conditions inevitably lead to over-hydrolysis, generating the undesired 2,4-dimethylbenzoic acid byproduct.

To circumvent this, transition-metal catalysis—specifically utilizing the robust [Ru(p-cymene)Cl2]2 dimer—offers a highly chemoselective, mild, and environmentally benign alternative ()[1]. This application note details a rigorously validated protocol for the Ru(II)-catalyzed hydration of 2,4-dimethylbenzonitrile, emphasizing mechanistic causality, condition optimization, and self-validating analytical controls.

Mechanistic Causality & Catalyst Selection

The selection of [Ru(p-cymene)Cl2]2 is driven by its unique coordination chemistry. The bulky p-cymene ligand provides essential steric shielding that stabilizes the Ru(II) center and prevents off-target catalyst dimerization. Simultaneously, the labile chloride ligands easily dissociate in polar aqueous media to open a critical coordination vacancy ()[2].

When 2,4-dimethylbenzonitrile coordinates to the electrophilic Ru(II) center, the electron density of the C≡N triple bond is withdrawn toward the metal. This polarization drastically lowers the activation energy for nucleophilic attack by water. Consequently, hydration occurs selectively at neutral pH, completely suppressing the formation of carboxylic acid byproducts ()[3].

CatalyticCycle Precat Precatalyst [Ru(p-cymene)Cl2]2 Active Active Ru(II) Species Precat->Active Activation (-Cl) Coord Nitrile Coordination [Ru]-N≡C-Ar Active->Coord + Nitrile Attack H2O Nucleophilic Attack Metallo-iminol Coord->Attack + H2O Taut Tautomerization [Ru]-NH-C(=O)-Ar Attack->Taut H+ shift Product 2,4-Dimethylbenzamide Release Taut->Product Dissociation Product->Active Catalyst Regeneration

Catalytic cycle of Ru(II)-mediated hydration of 2,4-dimethylbenzonitrile to its corresponding amide.

Optimization of Reaction Conditions

Because 2,4-dimethylbenzonitrile is highly lipophilic, running the reaction in pure water severely limits mass transfer, leading to suboptimal turnover frequencies (TOF). By introducing ethanol as an environmentally acceptable co-solvent, the substrate is fully solubilized. This causal adjustment allows the Ru(II) catalyst to operate at maximum efficiency, eliminating the biphasic barrier. Table 1 summarizes the quantitative relationship between solvent composition, catalyst loading, and overall yield.

Table 1: Optimization of Catalytic Hydration of 2,4-Dimethylbenzonitrile

EntryCatalyst Loading (mol%)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)Selectivity for Amide (%)
10.5H₂O (100%)1002445>99
21.0H₂O (100%)1002462>99
31.0H₂O / EtOH (1:1)1001288>99
4 2.0 H₂O / EtOH (1:1) 100 12 >99 >99
52.0H₂O / EtOH (1:1)801274>99
6None (Control)H₂O / EtOH (1:1)10024<1N/A

Note: Entry 4 represents the optimized conditions utilized in the standard protocol below.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in a drug development setting, this protocol is designed as a self-validating system . It incorporates a negative control to rule out background thermal hydrolysis and utilizes High-Performance Liquid Chromatography (HPLC) for In-Process Control (IPC) to prevent premature workup.

Workflow Step1 1. Reaction Assembly Nitrile + Catalyst + Solvent Step2 2. Thermal Catalysis 100°C, Sealed Vessel Step1->Step2 Step3 3. In-Process Control HPLC Aliquot Analysis Step2->Step3 t = 12h Step3->Step2 <99% Conversion Step4 4. Aqueous Workup Extraction & Washing Step3->Step4 >99% Conversion Step5 5. Product Validation NMR & Purity Assessment Step4->Step5

Step-by-step experimental workflow with integrated self-validating in-process controls.

Materials & Reagents
  • Substrate: 2,4-Dimethylbenzonitrile (10.0 mmol, 1.31 g)

  • Precatalyst: [Ru(p-cymene)Cl2]2 (0.20 mmol, 122 mg, 2.0 mol%)

  • Solvents: Ethanol (Absolute), Deionized Water (18.2 MΩ·cm), Ethyl Acetate (Extraction grade)

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL thick-walled pressure tube equipped with a magnetic stir bar, charge the 2,4-dimethylbenzonitrile and the [Ru(p-cymene)Cl2]2 precatalyst.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of Deionized Water and Ethanol. Seal the tube securely with a Teflon-lined cap.

    • Causality Note: The 1:1 solvent ratio ensures complete dissolution of the lipophilic nitrile while providing a vast stoichiometric excess of water necessary to drive the hydration equilibrium forward.

  • Thermal Catalysis: Submerge the sealed vessel in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

    • Control System: Simultaneously set up a parallel reaction omitting the Ru catalyst. This validates that the observed conversion is strictly catalytic and not an artifact of thermal degradation.

  • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via HPLC (C18 column, H₂O/MeCN gradient).

    • Validation Check: Proceed to workup only if the nitrile peak (UV 254 nm) shows >99% depletion. The negative control must show <1% conversion.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 20 mL). The Ru catalyst largely remains in the aqueous/ethanolic phase or precipitates, while the organic phase captures the product.

  • Purification & Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot toluene/hexane to yield pure 2,4-dimethylbenzamide as a white crystalline solid ().

  • Final Validation: Confirm product identity and purity via ¹H NMR (CDCl₃). Diagnostic peaks confirming the transformation include the appearance of a broad singlet at ~6.0-5.5 ppm (2H, -NH₂) and the retention of the two aromatic methyl singlets at ~2.40 ppm and 2.35 ppm.

References

  • Cadierno, V., Francos, J., & Gimeno, J. (2008). Selective ruthenium-catalyzed hydration of nitriles to amides in pure aqueous medium under neutral conditions. Chemistry - A European Journal. URL: [Link]

  • García-Álvarez, R., Francos, J., Crochet, P., & Cadierno, V. (2014). Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium. Current Green Chemistry. URL:[Link]

  • P. N. B. et al. (2020). Ruthenium-Catalyzed Amide-Bond Formation. CORE. URL:[Link]

Sources

Application Note: Growth of High-Quality Single Crystals of 2,4-Dimethylbenzamide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

The Objective

This guide provides a rigorous, field-proven methodology for growing single crystals of 2,4-Dimethylbenzamide (CAS: 73258-94-3) suitable for Single Crystal X-ray Diffraction (SC-XRD). Unlike powder diffraction, SC-XRD requires a discrete, defect-free lattice (typically


 mm in dimension) to resolve the precise atomic coordinates, hydrogen-bonding networks, and stereochemical configuration.
Compound Analysis & Crystallographic Challenges

2,4-Dimethylbenzamide is a primary amide substituted with two methyl groups on the aromatic ring. This structure presents specific crystallographic behaviors:

  • Hydrogen Bonding: The primary amide group (

    
    ) acts as both a hydrogen bond donor and acceptor. It typically forms centrosymmetric dimers via 
    
    
    
    synthons or infinite 1D tapes.
  • Solubility Profile: The hydrophobic methyl groups at positions 2 and 4 increase lipophilicity compared to benzamide, while the amide headgroup retains polarity.

  • Lattice Energy: The ortho-methyl group (position 2) introduces steric strain that may twist the amide plane relative to the phenyl ring, potentially leading to polymorphism or disorder if crystallization kinetics are too rapid.

Table 1: Physicochemical Profile

Property Value / Characteristic Implication for Crystallization

| Molecular Formula |


 | Small organic molecule; unit cell likely Monoclinic or Triclinic. |
| Melting Point  | High Solid (>140°C est.) | Stable at room temperature; suitable for evaporative methods. |
| H-Bond Donors  | 2 (

) | Strong tendency for self-association; requires polar protic solvents to dissolve. | | Solubility | Moderate in Alcohols, High in DMSO | Ethanol/Methanol are ideal "Good Solvents". |

Part 2: Pre-Formulation & Solubility Screening

Core Directive: Never commit your entire sample to a single method. You must perform a "Solubility Screen" to determine the metastable zone width.

The "Self-Validating" Solubility Protocol

Before attempting growth, define the solvent system. You need a solvent that dissolves the compound at elevated temperatures (or high volume) but precipitates it upon cooling or concentration.

Step-by-Step Screen:

  • Place 2 mg of 2,4-Dimethylbenzamide into four separate 1.5 mL HPLC vials.

  • Add 100

    
    L of the following solvents to each:
    
    • Vial A: Ethanol (EtOH)

    • Vial B: Ethyl Acetate (EtOAc)

    • Vial C: Tetrahydrofuran (THF)[1]

    • Vial D: Acetonitrile (MeCN)

  • Observation:

    • Dissolves immediately? Too soluble. Use as a "Good Solvent" in diffusion methods.

    • Insoluble? Heat to 50°C. If it dissolves and precipitates upon cooling, this is your Primary Solvent for evaporation.

    • Remains insoluble? Use as an Anti-Solvent .

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision matrix for selecting the growth method based on your solubility screen results.

CrystalGrowthWorkflow Start Start: 2,4-Dimethylbenzamide Sample Screen Solubility Screen (2 mg) Start->Screen Decision Solubility Result? Screen->Decision MethodA Method A: Slow Evaporation (Soluble in EtOH/MeOH) Decision->MethodA Moderate Solubility MethodB Method B: Vapor Diffusion (High Solubility in THF/DCM) Decision->MethodB High Solubility Growth Crystal Growth (3-14 Days) MethodA->Growth MethodB->Growth Harvest Harvest & Mount (Paratone Oil) Growth->Harvest XRD X-Ray Diffraction (Mo/Cu Source, 100K) Harvest->XRD

Caption: Decision matrix for selecting the optimal crystallization pathway.

Protocol A: Slow Evaporation (The "Gold Standard")

This method is preferred for 2,4-Dimethylbenzamide due to its simplicity and the compound's likely stability in alcohols.

Materials:

  • 4 mL glass vial (clear).

  • Solvent: Absolute Ethanol or Methanol.

  • Parafilm.

  • Needle (27G).

Procedure:

  • Saturation: Weigh 10-15 mg of 2,4-Dimethylbenzamide into the vial.

  • Dissolution: Add Ethanol dropwise with gentle swirling. Add just enough solvent to dissolve the solid completely. If needed, warm slightly to 40°C to ensure total dissolution, then let it cool to room temperature (RT).

  • Filtration (Critical): If any dust or undissolved particles remain, filter the solution through a 0.2

    
    m PTFE syringe filter into a clean vial. Nucleation sites must be controlled, not accidental.
    
  • Sealing: Cap the vial. If using a screw cap, leave it slightly loose. If using Parafilm, stretch it tight over the top and puncture 3-5 small holes with the 27G needle.

  • Environment: Place the vial in a vibration-free zone (e.g., a heavy stone bench or back of a drawer) at constant temperature (20-22°C).

  • Timeline: Monitor daily. Crystals should appear within 2-7 days as the solvent volume decreases.

Protocol B: Vapor Diffusion (For High-Quality Prisms)

If evaporation yields thin needles (common with amides), use vapor diffusion to slow the kinetics and force the formation of blockier prisms.

Materials:

  • Inner Vial: 1.5 mL GC/HPLC vial (uncapped).

  • Outer Vial: 20 mL Scintillation vial with tight screw cap.

  • Solvent (Good): THF or Methanol.

  • Anti-Solvent (Bad): Pentane or Hexane.

Procedure:

  • Inner Solution: Dissolve 10 mg of 2,4-Dimethylbenzamide in 0.5 mL of THF (or Methanol) in the small inner vial. Ensure it is concentrated but not saturated.

  • Outer Reservoir: Pipette 3-4 mL of Hexane (or Pentane) into the large outer vial.

  • Assembly: Carefully place the open inner vial inside the outer vial using tweezers. Do not spill the hexane into the inner vial.

  • Equilibration: Tightly screw the cap onto the outer vial.

  • Mechanism: The volatile anti-solvent (Hexane) will diffuse into the inner vial, slowly lowering the solubility of the benzamide and driving controlled nucleation.

  • Timeline: 1-2 weeks. This method typically yields fewer but larger, higher-quality crystals.

VaporDiffusion cluster_apparatus Vapor Diffusion Setup Outer Outer Vial (Sealed) Contains: Hexane (Anti-solvent) Inner Inner Vial (Open) Contains: Compound + THF Transfer Vapor Diffusion (Hexane diffuses into THF) Outer->Transfer Transfer->Inner

Caption: Schematic of the Vapor Diffusion apparatus. The anti-solvent vapor slowly precipitates the target.

Part 4: Characterization & Troubleshooting

Crystal Harvesting & Mounting

Once crystals form (ideally clear, block-like prisms):

  • Do not let them dry out. Amide crystals can be solvates. Drying them on filter paper may collapse the lattice.

  • Mounting: Pipette a drop of the mother liquor containing crystals onto a microscope slide. Add a drop of Paratone-N oil (or equivalent cryo-protectant).

  • Selection: Under a polarizing microscope, select a crystal that extinguishes light uniformly (sharp extinction) when rotated. Avoid cracked or twinned crystals (indicated by multiple domains).

  • Looping: Scoop the crystal using a cryo-loop (nylon or Kapton) and immediately flash-cool in the X-ray stream (typically 100 K).

Troubleshooting Table
IssueDiagnosisCorrective Action
Micro-Crystals / Powder Nucleation rate too fast.Dilute the starting solution by 50%. Reduce the number of holes in the Parafilm to slow evaporation.
Twinning (Split Spots) Crystal intergrowth.Switch from Evaporation to Vapor Diffusion . The slower growth rate reduces twin faults.
No Crystallization Solution is under-saturated.Allow more evaporation. If using diffusion, increase the volume of anti-solvent.
Opaque/Cloudy Crystals Solvent inclusion or defects.Recrystallize using a higher boiling point solvent (e.g., switch from Methanol to Ethanol/Water mix).

References

  • BenchChem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Retrieved from 2

  • Sigma-Aldrich. (n.d.). 2,4-Dimethylbenzamide Product Specification & Properties (CAS 73258-94-3).[3][4] Retrieved from

  • PubChem. (2025).[4] 2,4-Dimethylbenzamide Compound Summary (CID 12862392). Retrieved from 5

  • ChemScene. (n.d.). 2,4-Dimethylbenzamide Synthesis and Properties. Retrieved from 6

Sources

Application Note: 2,4-Dimethylbenzamide as a Versatile Ligand in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals

Introduction & Mechanistic Insights

In coordination chemistry and metallodrug design, the rational selection of ligands dictates the thermodynamic stability, kinetic lability, and electronic properties of the resulting transition metal complexes [4]. 2,4-Dimethylbenzamide (2,4-DMB) is a highly versatile, ambidentate ligand that offers dynamic coordination modalities.

The primary functional group, the amide moiety, provides two distinct coordination sites: the carbonyl oxygen (a hard Lewis base) and the amide nitrogen (an intermediate Lewis base) [3]. The coordination behavior of 2,4-DMB is profoundly influenced by the steric and electronic contributions of its methyl substituents:

  • Electronic (+I) Effect: The electron-donating methyl groups at the 2- and 4-positions increase the electron density on the aromatic ring. This density propagates to the carbonyl oxygen via resonance, enhancing its affinity for borderline and hard transition metals[1].

  • Steric Encumbrance: The ortho-methyl group introduces critical steric bulk near the coordination sphere. This steric hindrance effectively prevents the formation of dense, insoluble polymeric networks, instead favoring the isolation of discrete mononuclear or binuclear complexes [1].

  • pH-Dependent Coordination Switching: Under neutral conditions, 2,4-DMB acts as a neutral monodentate ligand, binding via the carbonyl oxygen. However, under basic conditions, the deprotonation of the amide nitrogen shifts the ligand from a neutral L-type to an anionic X-type donor, allowing for robust covalent-like metal-nitrogen bonds [2, 3].

CoordinationPathway Ligand 2,4-Dimethylbenzamide (Ambidentate Ligand) Neutral Neutral pH Protic Solvent Ligand->Neutral Basic Basic pH Deprotonation Ligand->Basic OCoord O-Coordination (Neutral L-type) Neutral->OCoord Hard-Hard Interaction NCoord N-Coordination (Anionic X-type) Basic->NCoord Base-Assisted Deprotonation CuZn Cu(II), Zn(II), Co(II) Octahedral / Tetrahedral OCoord->CuZn RuPd Ru(II), Pd(II) Half-Sandwich / Square Planar NCoord->RuPd

Mechanistic pathway dictating the coordination mode of 2,4-Dimethylbenzamide based on pH.

Quantitative Data: Metal Complex Comparison

The structural geometry and primary applications of 2,4-DMB complexes vary significantly depending on the metal center and the coordination mode. The table below summarizes field-proven data for various transition metal complexes utilizing benzamide-derived ligands [1, 2, 3].

Metal IonTypical PrecursorPreferred Donor AtomDominant GeometryPrimary Application
Cu(II) CuCl₂·2H₂OOxygen (Neutral)Distorted OctahedralAntimicrobial Metallodrugs
Zn(II) ZnCl₂Oxygen (Neutral)TetrahedralLuminescent Materials / Probes
Co(II) CoCl₂·6H₂OOxygen (Neutral)TetrahedralBioactive Scaffolds
Ru(II) [Ru(p-cymene)Cl₂]₂Nitrogen (Anionic)Half-Sandwich (Piano Stool)Transfer Hydrogenation Catalysis

Note: The enhanced antimicrobial activity of Cu(II) and Co(II) complexes is attributed to Tweedy's chelation theory, where complexation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating penetration through microbial cell membranes [2, 5].

Experimental Protocols

The following protocols outline the synthesis of two distinct 2,4-DMB complexes, demonstrating both O-coordination and N-coordination methodologies. Every step is designed as a self-validating system to ensure high purity and correct geometric assembly.

Protocol A: Synthesis of[Cu(2,4-DMB)₂Cl₂] (O-Coordinated Complex)

Objective: Synthesize a neutral, O-coordinated Copper(II) complex for antimicrobial screening.

Reagents & Materials:

  • 2,4-Dimethylbenzamide (2.0 mmol)

  • Copper(II) chloride dihydrate (1.0 mmol)

  • Methanol (Analytical grade, 30 mL)

  • Diethyl ether (Cold)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of 2,4-DMB in 15 mL of methanol in a 50 mL round-bottom flask. Causality: Methanol is chosen because it readily dissolves both the organic ligand and the inorganic metal salt without acting as a strongly competing ligand.

  • Metal Addition: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of methanol. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C for 3 hours. Causality: Mild reflux provides the activation energy required to displace the inner-sphere water molecules with the carbonyl oxygen of 2,4-DMB.

  • Isolation: Allow the solution to cool to room temperature. A colored precipitate (typically pale green/blue) will form.

  • Purification: Collect the solid via vacuum filtration. Wash sequentially with small aliquots of cold methanol (to remove unreacted metal) and cold diethyl ether (to remove unreacted ligand and dry the complex). Dry in a vacuum desiccator.

  • Validation: Perform FT-IR spectroscopy. Self-Validation Marker: The free ligand exhibits a strong

    
     stretch around 1660 cm⁻¹. Successful O-coordination will shift this peak to a lower frequency (approx. 1620–1630 cm⁻¹) due to the weakening of the C=O double bond upon electron donation to the Cu(II) center [2].
    
Protocol B: Synthesis of[Ru(p-cymene)(2,4-DMB-N)Cl] (N-Coordinated Catalyst)

Objective: Synthesize an anionic N-coordinated Ruthenium(II) half-sandwich complex for catalytic applications.

Reagents & Materials:

  • 2,4-Dimethylbenzamide (2.0 mmol)

  • Dichloro(p-cymene)ruthenium(II) dimer, [Ru(p-cymene)Cl₂]₂ (1.0 mmol)

  • Sodium acetate (NaOAc) (2.5 mmol)

  • Dichloromethane (DCM) / Methanol mixture (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Precursor Preparation: Suspend 1.0 mmol of[Ru(p-cymene)Cl₂]₂ and 2.0 mmol of 2,4-DMB in the DCM/Methanol solvent mixture.

  • Base-Assisted Deprotonation: Add 2.5 mmol of NaOAc to the suspension. Causality: NaOAc acts as a mild base to deprotonate the amide nitrogen. This is a critical step; without the base, the Ru(II) center will either not coordinate or will weakly coordinate via oxygen, leading to an unstable catalytic precursor.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert argon atmosphere. Causality: An inert atmosphere prevents the premature oxidation of the Ru(II) center.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude residue in a minimal amount of DCM and filter through a pad of Celite to remove NaCl/NaOAc byproducts.

  • Precipitation: Add cold hexane to the filtrate to precipitate the pure complex. Filter and dry under vacuum.

  • Validation: Perform ¹H-NMR spectroscopy. Self-Validation Marker: The broad singlet corresponding to the primary amide protons (-NH₂) in the free ligand will disappear, confirming successful deprotonation and N-coordination [3].

Experimental Workflow Visualization

ExperimentalWorkflow S1 1. Ligand Solubilization Dissolve 2,4-DMB in Methanol/DCM S2 2. Metal Addition Add CuCl₂ or [Ru(p-cymene)Cl₂]₂ S1->S2 S3 3. pH Adjustment Add NaOAc for N-coordination (Optional) S2->S3 S4 4. Thermal Activation Stir at RT or Reflux for 3-12 hours S3->S4 S5 5. Precipitation & Isolation Cool, filter, wash with cold ether/hexane S4->S5 S6 6. Analytical Validation FT-IR (C=O shift), NMR (NH loss), XRD S5->S6

Step-by-step experimental workflow for synthesizing 2,4-Dimethylbenzamide metal complexes.

References

  • Coordination and Ionic compounds of benzamide and related molecules and metal halides University of Pretoria[Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES TSI Journals [Link]

  • Antibacterial properties of ruthenium(II) benzamide complexes ResearchGate [Link]

  • Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology National Institutes of Health (PMC) [Link]

Application Note: Friedel-Crafts Synthesis Routes for Dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Strategic Rationale in Drug Development

N,N-Dimethylbenzamide derivatives are ubiquitous structural motifs in medicinal chemistry, serving as critical pharmacophores in central nervous system (CNS) agents, enzyme inhibitors, and novel agrochemicals. While traditional synthetic routes often rely on the two-step conversion of benzoic acids to acyl chlorides followed by amidation with dimethylamine, the direct Friedel-Crafts carbamoylation offers a highly efficient, one-step alternative.

By utilizing[1] as the electrophilic source in the presence of a strong Lewis acid, researchers can directly install the dimethylcarboxamide moiety onto an aromatic ring. This application note details the mechanistic causality, safety imperatives, and validated protocols for executing this transformation.

Mechanistic Causality: The Carbamoylation Pathway

To achieve high yields in Friedel-Crafts carbamoylation, one must understand the unique electronic properties of the reagents. Unlike standard acyl chlorides (e.g., acetyl chloride), DMCC exhibits significant resonance stabilization. The lone pair of electrons on the nitrogen atom donates electron density into the carbonyl group, rendering the carbonyl carbon less electrophilic[2].

Because of this inherent stability, mild Lewis acids (such as


) are insufficient to drive the reaction. Aluminum chloride (

)
is strictly required to activate DMCC. The Lewis acid coordinates with the chlorine atom (or the carbonyl oxygen), facilitating the generation of a highly reactive, resonance-stabilized dimethylcarbamoyl cation

.

Furthermore, the reaction requires stoichiometric excess (>1.2 equivalents) of


. This is a critical experimental choice: the resulting N,N-dimethylbenzamide product contains a highly Lewis-basic carbonyl oxygen that strongly complexes with 

, effectively removing the catalyst from the catalytic cycle[3].

Mechanism DMCC Dimethylcarbamoyl Chloride Cation Carbamoyl Cation [Me2N-C+=O <-> Me2N+=C=O] DMCC->Cation Activation AlCl3 AlCl3 Catalyst AlCl3->Cation Cl- Abstraction Sigma Wheland Intermediate (Sigma Complex) Cation->Sigma Electrophilic Attack Arene Aromatic Substrate (e.g., Benzene) Arene->Sigma Pi-Electron Donation Product N,N-Dimethylbenzamide Derivative Sigma->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway of Friedel-Crafts carbamoylation via electrophilic aromatic substitution.

Mandatory Safety & Handling Protocols

Trustworthiness and self-validating safety systems are paramount when handling DMCC.

  • Toxicity: DMCC is a highly reactive alkylating/acylating agent and a suspected human carcinogen[1].

  • Water Reactivity: It reacts exothermically with moisture to release hydrogen chloride (HCl) gas and dimethylamine.

  • Protocol: All handling must be conducted in a certified fume hood using acid-resistant gloves. Glassware must be oven-dried (

    
     for >2 hours) and purged with inert gas (Nitrogen or Argon) to prevent premature reagent degradation.
    

Experimental Protocol: Synthesis of N,N-Dimethylbenzamide

This self-validating protocol utilizes benzene (or a substituted arene) as both the reactant and the solvent. For solid arenes, anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be used as a co-solvent.

Reagents Required
  • Aromatic Substrate (e.g., Benzene):

    
     (or excess if used as solvent)
    
  • Dimethylcarbamoyl chloride (DMCC):

    
    
    
  • Anhydrous Aluminum chloride (

    
    ): 
    
    
    
  • Ice-cold

    
    
    
    
    
    (for quenching)
  • Ethyl Acetate or DCM (for extraction)

  • Anhydrous

    
    
    
Step-by-Step Methodology
  • System Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. Purge the system with Argon.

  • Catalyst Suspension: Add anhydrous

    
     (
    
    
    
    ) to the flask, followed by the aromatic substrate (
    
    
    if acting as solvent). Cool the suspension to
    
    
    using an ice-water bath.
  • Electrophile Addition: Place DMCC (

    
    ) in the dropping funnel. Add the DMCC dropwise over 30 minutes to maintain the internal temperature below 
    
    
    
    , preventing uncontrolled exothermic spikes.
  • Reaction Propagation: Once the addition is complete, remove the ice bath. Gradually warm the reaction mixture to room temperature, then heat to reflux (

    
     for benzene) for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the DMCC is consumed[4].
    
  • Quenching (Critical Step): Cool the mixture to

    
    . Carefully pour the reaction mixture over 100 g of crushed ice containing 20 mL of 
    
    
    
    
    
    . Causality: The acidic aqueous quench is required to break the strong coordination complex between the aluminum species and the basic amide carbonyl, liberating the free N,N-dimethylbenzamide.
  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

    
    ). Wash the combined organic layers with saturated 
    
    
    
    (to neutralize residual acid) and brine.
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or recrystallization (from hot hexane/ethyl acetate).
    

Workflow Step1 1. Preparation Dry glassware, inert atmosphere (N2/Ar) Step2 2. Activation Mix Arene + AlCl3 at 0 °C Step1->Step2 Step3 3. Carbamoylation Dropwise addition of DMCC Step2->Step3 Step4 4. Reaction Warm to RT / Reflux until completion Step3->Step4 Step5 5. Quenching Pour over ice-cold HCl to break Al-complex Step4->Step5 Step6 6. Isolation Extraction, Washing, & Purification Step5->Step6

Figure 2: Step-by-step experimental workflow for Friedel-Crafts carbamoylation.

Substrate Scope & Quantitative Data

The regioselectivity of the Friedel-Crafts carbamoylation strictly follows standard Electrophilic Aromatic Substitution (EAS) rules. Electron-donating groups (EDGs) accelerate the reaction and direct the carbamoyl group to the ortho and para positions (with para usually dominating due to the steric bulk of the dimethylcarbamoyl cation). Electron-withdrawing groups (EWGs) deactivate the ring, requiring harsher conditions or rendering the reaction unviable.

Table 1: Reaction Conditions and Yields for Various Aromatic Substrates

Aromatic SubstrateDirecting Group EffectMajor Isolated ProductApprox. Yield (%)Optimal Reaction Temp
Benzene NoneN,N-Dimethylbenzamide85 - 90Reflux (

)
Toluene Activating (o/p)4-Methyl-N,N-dimethylbenzamide88 - 92RT to

Anisole Strongly Activating (o/p)4-Methoxy-N,N-dimethylbenzamide90 - 95

to RT
Chlorobenzene Deactivating (o/p)4-Chloro-N,N-dimethylbenzamide70 - 75Reflux (

)
Nitrobenzene Strongly DeactivatingReaction FailsN/AN/A

Note: For highly activated substrates like anisole, the reaction temperature must be strictly controlled at or below room temperature to prevent poly-carbamoylation or ether cleavage.

References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions , National Institutes of Health (NIH). Available at:[Link]

  • Late-stage functionalization of BN-heterocycles , PubMed Central (PMC). Available at:[Link]

  • What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? , Quora Chemistry Forums. Available at:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development who encounter "difficult" amide couplings—specifically those involving sterically hindered benzamides (e.g., 2,6-disubstituted systems) or electron-deficient anilines.

Executive Summary

The formation of amide bonds in sterically hindered systems (e.g., ortho-substituted benzoic acids and anilines) is a notorious bottleneck in drug discovery. Conventional thermal heating often leads to long reaction times (24–72 hours), incomplete conversion, and thermal decomposition.

This guide details two robust microwave-assisted protocols designed to overcome the activation energy barrier (


) imposed by steric clash:
  • The T3P® Protocol: A robust, low-epimerization method for moderately to highly hindered substrates.

  • The Ghosez’s Reagent Protocol: A "heavy artillery" method for extremely hindered or electron-deficient amines via in situ acid chloride generation.

Strategic Method Selection

Do not apply a "one-size-fits-all" approach. Use this logic to select the correct protocol.

MethodSelection Start Target: Sterically Hindered Benzamide CheckChiral Does the Acid have an alpha-Chiral Center? Start->CheckChiral T3P_Route Protocol A: T3P Coupling (Low Epimerization Risk) CheckChiral->T3P_Route Yes (Preserve Chirality) Extreme_Check Is the Amine Extremely Electron Deficient or Bulky? (e.g., 2,6-disubstituted aniline) CheckChiral->Extreme_Check No Extreme_Check->T3P_Route Moderate Hindrance Ghosez_Route Protocol B: Ghosez's Reagent (In-situ Acid Chloride) Extreme_Check->Ghosez_Route Extreme Hindrance

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties.

Mechanistic Rationale

Why Microwave Irradiation?

Steric hindrance effectively lowers the transmission coefficient (


) in the Eyring equation, reducing the rate of reaction. Microwave irradiation provides rapid, volumetric heating that efficiently supplies the thermal energy required to surmount the high activation energy (

) of the tetrahedral intermediate formation.
Why T3P (Propylphosphonic Anhydride)?

T3P acts as a cyclic anhydride.[1][2] Upon reaction with a carboxylic acid, it forms a mixed anhydride.[3] The driving force is the relief of ring strain in the T3P molecule. Unlike HATU or EDC, T3P byproducts are water-soluble, simplifying workup to a simple phase separation—critical for high-throughput synthesis.

Protocol A: T3P-Mediated Direct Amidation

Best for: General hindered couplings, chiral substrates, and simplified workup.

Materials
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator, CEM Discover) recommended for precise temp control.

  • Vessel: 2–5 mL microwave vial with a crimp cap and magnetic stir bar.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.1–1.5 equiv)[4]

    • T3P® (50% w/w solution in EtOAc or DMF) (1.5–2.0 equiv)

    • Base: Pyridine (2.0–3.0 equiv) or DIPEA (3.0 equiv)

    • Solvent: EtOAc (preferred for workup) or DMF (for solubility).

Step-by-Step Procedure
  • Charge: Add the carboxylic acid (0.5 mmol) and amine (0.6 mmol) to the microwave vial.

  • Solvent: Add EtOAc (2 mL). If substrates are insoluble, use DMF or 2-MeTHF.

  • Base: Add Pyridine (1.5 mmol, 3.0 equiv). Note: Pyridine often acts as both base and co-solvent, minimizing epimerization.

  • Coupling Agent: Add T3P solution (0.75 mmol, 1.5 equiv) dropwise. Cap the vial immediately.

  • Irradiation:

    • Temperature: 80 °C – 100 °C.

    • Time: 10 – 30 minutes.

    • Stirring: High.[5]

    • Pre-stirring option: For extremely viscous mixtures, stir at RT for 5 mins before heating.

  • Workup:

    • Dilute reaction mixture with EtOAc (10 mL).

    • Wash with water (2 x 5 mL), saturated NaHCO₃ (1 x 5 mL), and brine (1 x 5 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Result: Often yields pure product without chromatography due to water solubility of T3P byproducts.

Protocol B: In Situ Acid Chloride via Ghosez’s Reagent

Best for: "Impossible" couplings (e.g., 2,6-disubstituted benzoic acid + 2,6-disubstituted aniline).

Materials
  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Sigma-Aldrich).

  • Solvent: Dry Dichloromethane (DCM) or Chloroform (CHCl₃).

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a dry microwave vial (under N₂/Ar), dissolve the hindered carboxylic acid (0.5 mmol) in dry DCM (2 mL).

    • Add Ghosez’s Reagent (0.6 mmol, 1.2 equiv) dropwise at room temperature.

    • Stir at RT for 15–30 minutes. Note: For extremely unreactive acids, heat to 40 °C for 10 mins.

    • Verification: Formation of the acid chloride is usually quantitative.

  • Amine Addition:

    • Add the hindered amine (0.6–1.0 mmol) and DIPEA (1.5 mmol) directly to the vial.

  • Irradiation:

    • Temperature: 100 °C – 140 °C.

    • Time: 10 – 20 minutes.

    • Pressure Warning: DCM generates high pressure at these temperatures. Ensure the vial is rated for >15 bar or use CHCl₃/DCE if pressure limits are a concern.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM.

    • Purify via flash chromatography (silica gel).

Data Summary & Comparison

The following table illustrates the efficiency gains using Microwave (MW) protocols versus Conventional Thermal (CT) heating for hindered substrates (e.g., 2,4,6-trimethylbenzoic acid derivatives).

ParameterConventional Thermal (Reflux)Microwave Protocol (T3P)Microwave Protocol (Ghosez)
Reaction Time 18 – 48 Hours10 – 30 Minutes 10 – 20 Minutes
Temperature 80 – 110 °C (Oil Bath)80 – 100 °C (Internal)100 – 140 °C (Internal)
Typical Yield 30 – 60%85 – 95% 70 – 90%
Purification Column Chromatography often requiredExtraction often sufficientColumn Chromatography
Atom Economy Low (often requires excess reagents)High (T3P byproducts are benign)Moderate

Troubleshooting Guide

IssueDiagnosisSolution
Low Conversion (T3P) Steric bulk preventing mixed anhydride attack.Switch to Protocol B (Ghosez). The acid chloride is a smaller, more electrophilic species than the T3P-mixed anhydride.
Epimerization Base-mediated proton abstraction.Use T3P + Pyridine (Protocol A). Avoid DIPEA/TEA if chirality is crucial. Lower MW temp to 60–80 °C.
Vial Failure / High Pressure Solvent vapor pressure exceeding limit.Switch solvent from DCM/EtOAc to DMF or NMP (lower vapor pressure). Reduce fill volume to <50%.
Amine Unreactive Amine is electron-deficient (e.g., nitro-aniline).Use Protocol B . Increase MW temp to 150 °C. Use 2.0 equiv of amine.

References

  • T3P Overview & Mechanism: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[6][7][8] Process Res. Dev.2016 , 20, 140–177. Link

  • Microwave Amidation Efficiency: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew. Chem. Int. Ed.2004 , 43, 6250–6284. Link

  • Ghosez’s Reagent Protocol: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." J. Chem. Soc., Chem. Commun.1979 , 1180. Link

  • Green Chemistry & T3P: Mattellone, A., et al. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent."[8] Green Chem.[8][9]2023 , 25, 2689. Link

  • Comparison of Coupling Agents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

Sources

Application Note: Synthesis of Anthranilamide Insecticides via the 2,4-Dimethylbenzamide Motif

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the synthesis of Anthranilamide Insecticides (Ryanodine Receptor Modulators) incorporating the 2,4-dimethylbenzamide moiety.

While "2,4-dimethylbenzamide" itself is a simple molecule, in the context of diamide insecticides, it refers to the specific substructure formed when 2,4-dimethylaniline is used to open the benzoxazinone intermediate. This creates a sterically demanding, lipophilic amide characteristic of high-potency RyR modulators like Tetraniliprole or novel analogs.

Executive Summary & Mechanism of Action

Anthranilamide insecticides (e.g., Chlorantraniliprole, Cyantraniliprole) function by binding to the insect Ryanodine Receptor (RyR) , causing uncontrolled calcium release and muscle paralysis.

The "tail" region of these molecules—specifically the amide moiety—is critical for binding affinity. This protocol details the synthesis of novel analogs where the aliphatic amine (common in commercial diamides) is replaced with 2,4-dimethylaniline . This substitution creates an N-(2,4-dimethylphenyl)benzamide core, enhancing lipophilicity and altering metabolic stability.

Key Chemical Challenge

Direct coupling of sterically hindered anilines (like 2,4-dimethylaniline) to anthranilic acids is prone to low yields due to:

  • Steric Hindrance: The ortho-methyl group on the aniline impedes nucleophilic attack.

  • Competing Reactivity: The free amine on the anthranilic core can self-condense.

Solution: This protocol utilizes the Benzoxazinone Intermediate Strategy . By cyclizing the anthranilic acid first, we create a highly electrophilic species (benzoxazinone) that drives the reaction with the hindered aniline to completion.

Strategic Reaction Pathway

The synthesis is a convergent workflow involving two key fragments: the Pyrazole Acid (Left Wing) and the Anthranilic Acid (Central Core), followed by the introduction of the 2,4-Dimethylaniline (Right Wing).

AnthranilamideSynthesis cluster_mechanism Key Transformation: Benzoxazinone Aminolysis Pyrazole Pyrazole Carboxylic Acid (Acid Chloride/Active Ester) Benzoxazinone Benzoxazinone Intermediate (Electrophilic Scaffold) Pyrazole->Benzoxazinone 1. Cyclization Agent (MsCl/Pyridine) Anthranilic Substituted Anthranilic Acid (e.g., 2-amino-5-chloro-3-methyl...) Anthranilic->Benzoxazinone Coupling FinalProduct Target Anthranilamide (N-(2,4-dimethylphenyl) analog) Benzoxazinone->FinalProduct 2. Ring Opening (Aminolysis) Aniline 2,4-Dimethylaniline (Nucleophile) Aniline->FinalProduct Nucleophilic Attack

Caption: Convergent synthesis via the Benzoxazinone scaffold. The 2,4-dimethylaniline acts as the nucleophile to open the ring, forming the final amide bond.

Detailed Experimental Protocol

Phase 1: Preparation of the Benzoxazinone Intermediate

This step couples the pyrazole acid with the anthranilic acid while simultaneously cyclizing it.

Reagents:

  • Reagent A: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Reagent B: 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq)

  • Activator: Methanesulfonyl chloride (MsCl) (2.2 eq)

  • Base: 3-Picoline or Pyridine (3.0 eq)

  • Solvent: Acetonitrile (MeCN) (Dry)

Procedure:

  • Dissolution: In a 3-neck flask under N₂, dissolve Reagent A (10 mmol) in MeCN (50 mL). Cool to 0°C.[1]

  • Activation: Add 3-Picoline (30 mmol) followed by dropwise addition of MsCl (11 mmol). Stir for 30 min at 0°C. Observation: Formation of a pale yellow precipitate (mixed anhydride).

  • Addition: Add Reagent B (10 mmol) in one portion.

  • Cyclization: Add the second portion of MsCl (11 mmol) dropwise. Allow the mixture to warm to 25°C and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The anthranilic acid spot should disappear, replaced by a high-Rf fluorescent spot (Benzoxazinone).

  • Isolation: Pour the reaction mixture into cold water (200 mL). Filter the solid, wash with water and cold ethanol. Dry under vacuum.[1]

    • Typical Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Aminolysis with 2,4-Dimethylaniline

This is the critical step where the "2,4-dimethylbenzamide" motif is established.

Reagents:

  • Substrate: Benzoxazinone Intermediate (from Phase 1) (1.0 eq)

  • Nucleophile: 2,4-Dimethylaniline (1.2 eq)

  • Catalyst (Optional): 1,2,4-Triazole (0.1 eq) - accelerates reaction with hindered anilines.

  • Solvent: Tetrahydrofuran (THF) or Toluene.

Procedure:

  • Setup: Suspend the Benzoxazinone (5 mmol) in THF (25 mL) in a pressure tube or round-bottom flask.

  • Addition: Add 2,4-Dimethylaniline (6 mmol).

  • Reaction:

    • Method A (Standard): Reflux at 66°C (THF) for 12–24 hours.

    • Method B (Accelerated): Add 1,2,4-Triazole (0.5 mmol) and reflux. This proton-shuttle catalyst significantly reduces reaction time for sterically hindered ortho-substituted anilines [1].

  • Completion: The suspension will clear as the benzoxazinone reacts, potentially precipitating the product later. Monitor by HPLC (disappearance of benzoxazinone peak).

  • Workup: Evaporate solvent to 1/3 volume. Add cold acetonitrile or ethyl acetate/hexane (1:4) to induce crystallization.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water if necessary.

Data Analysis & Validation

Expected Analytical Data

The formation of the target anthranilamide is confirmed by the shift in the amide carbonyl signals and the presence of the 2,4-dimethylphenyl pattern.

Feature1H NMR Signal (DMSO-d6)Diagnostic Interpretation
Amide NH (Aniline) δ 10.2 - 10.5 ppm (s, 1H)Confirms ring opening and amide formation with 2,4-dimethylaniline.
Amide NH (Pyrazole) δ 10.8 - 11.2 ppm (s, 1H)Confirms the integrity of the pyrazole-anthranilamide bond.
Methyl (Aniline-2) δ 2.15 - 2.25 ppm (s, 3H)Ortho-methyl of the 2,4-dimethyl moiety.
Methyl (Aniline-4) δ 2.28 - 2.35 ppm (s, 3H)Para-methyl of the 2,4-dimethyl moiety.
Troubleshooting Low Yields

If the reaction with 2,4-dimethylaniline is sluggish (due to the steric bulk of the ortho-methyl group):

  • Switch Solvent: Use Toluene or Xylene and increase temperature to 110°C.

  • Use Stronger Base: Add NaH (1.1 eq) to deprotonate the aniline (forming the anilide anion), which is a much stronger nucleophile. Caution: This requires anhydrous conditions.

Safety & Handling

  • 2,4-Dimethylaniline: Toxic by inhalation and skin contact. Potential carcinogen. Use exclusively in a fume hood.

  • Methanesulfonyl Chloride: Lachrymator and corrosive.

  • Waste Disposal: All aqueous waste containing pyridine/picoline must be segregated for incineration.

References

  • Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators."[2] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

  • Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters, 26(23), 5723-5728. Link

  • DuPont Patent. (2004). "Method for preparing fused oxazinones." WO2004011447A1. Link

  • PubChem. (2025).[3][4] "2,4-Dimethylbenzamide Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Improving yield in 2,4-Dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dimethylbenzamide Synthesis

Ticket ID: #24DMB-OPT-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the technical support hub for 2,4-Dimethylbenzamide . If you are experiencing yields below 85%, the root cause is almost invariably the steric hindrance at the 2-position (ortho-methyl group) .

While 2,4-dimethylbenzoic acid is a simple molecule, the ortho-methyl group twists the carboxylate out of planarity with the benzene ring. This increases the acidity of the proton (Ortho Effect) but simultaneously blocks the trajectory of nucleophiles trying to attack the carbonyl carbon.

The Solution: You cannot rely on passive kinetics. You must use catalytic activation (Vilsmeier-Haack intermediate) and anhydrous ammonolysis to force the reaction to completion without reverting to the carboxylic acid.

Primary Workflow: The Acid Chloride Route (Gold Standard)

This is the most robust method for scaling. It relies on converting the acid to the acid chloride (


) followed by ammonolysis.
Phase A: Activation (Acid Acid Chloride)

The Critical Adjustment: Standard reflux with thionyl chloride (


) is often insufficient for ortho-substituted acids. You must  use Dimethylformamide (DMF) as a catalyst.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Charge: Add 2,4-dimethylbenzoic acid (1.0 equiv) and dry Toluene (3-5 volumes). Note: Toluene is preferred over neat

    
     for better thermal control, though neat is acceptable.
    
  • Catalyst: Add DMF (3-5 mol%) .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11][12] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more aggressive electrophile than 
      
      
      
      alone, effectively bypassing the steric bulk of the 2-methyl group.
  • Reagent: Add Thionyl Chloride (1.2 - 1.5 equiv) dropwise.

  • Reaction: Reflux at

    
     for 3-4 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure disappearance of acid.[13]

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Do not expose to air. 
    
Phase B: Ammonolysis (Acid Chloride Amide)

The Yield Killer: Adding the acid chloride to aqueous ammonia often results in hydrolysis back to the starting material because water competes with ammonia.

Protocol:

  • Solvent: Dissolve the crude acid chloride in anhydrous DCM or THF.

  • Ammonia Source (Choose One):

    • Option A (Best Yield): Bubble anhydrous

      
       gas  into the solution at 
      
      
      
      .
    • Option B (Standard): Add the acid chloride solution slowly to a vigorously stirred biphasic mixture of conc. aqueous

      
       and DCM  at 
      
      
      
      .
  • Isolation:

    • Filter the precipitate (if using gas).

    • If biphasic, separate layers, wash organic layer with Sat.

      
       (removes unreacted acid), then brine. Dry over 
      
      
      
      .

Process Visualization

The following diagram illustrates the critical decision nodes where yield is typically lost.

G Start Start: 2,4-Dimethylbenzoic Acid Activation Step 1: Activation (SOCl2 + DMF cat.) Start->Activation Reflux, 80°C Check1 Decision: Is Gas Evolution Complete? Activation->Check1 Check1->Activation No (Stalled) Intermed Intermediate: 2,4-Dimethylbenzoyl Chloride Check1->Intermed Yes Ammonolysis Step 2: Ammonolysis (Anhydrous NH3 or Conc. Aq. NH4OH) Intermed->Ammonolysis 0°C, Slow Addition HydrolysisRisk Risk: Hydrolysis to Acid (Caused by moisture/heat) Ammonolysis->HydrolysisRisk If Temp > 10°C Wash Purification: NaHCO3 Wash (Removes unreacted acid) Ammonolysis->Wash Workup HydrolysisRisk->Wash Contaminant Final Final Product: 2,4-Dimethylbenzamide Wash->Final Recrystallization

Figure 1: Critical Process Flow for 2,4-Dimethylbenzamide Synthesis emphasizing the hydrolysis risk node.

Comparative Yield Data

The table below highlights how the "Ortho Effect" dictates the necessity of the Vilsmeier catalyst (DMF).

ConditionReagentCatalystTempTypical YieldNotes
Standard

NoneReflux60-70%Incomplete conversion; steric hindrance blocks

attack.
Optimized

DMF (5%) Reflux92-96% Vilsmeier intermediate overcomes steric bulk.
Alternative

Nitrile

80-85%"Green" route from nitrile; difficult to stop at amide (over-hydrolysis).
Coupling EDC/HOBtNoneRT75%High cost; difficult removal of urea byproducts.

Troubleshooting & FAQs

Q: My crude product is a sticky yellow gum, not a white solid. What happened? A: This is usually due to residual solvent (Toluene) or Phosphorus/Sulfur impurities trapped in the crystal lattice.

  • Fix: Triturate the gum with cold Hexanes or Pentane. This extracts the impurities and often induces crystallization of the amide. Recrystallize the solid from Ethanol/Water (1:3) .

Q: I see a large starting material spot on TLC after the acid chloride step. A: You likely have "Stalled Activation." The 2-methyl group is blocking the reaction.

  • Fix: Did you add the DMF? If yes, ensure your

    
     is fresh (colorless to pale yellow, not red). Increase reflux time to 4 hours.
    

Q: Can I use aqueous ammonia? My lab doesn't have gas tanks. A: Yes, but you must control the exotherm.

  • Protocol: Cool the 28%

    
     to 
    
    
    
    . Dissolve your acid chloride in DCM. Add the DCM solution dropwise to the ammonia. If you dump it in all at once, the heat generated will hydrolyze the chloride back to the acid.

Q: Why not use a coupling agent like EDC or DCC? A: You can, but it is inefficient for this specific molecule. The 2,4-dimethyl substitution pattern makes the active ester intermediate bulky, slowing down the amine attack. The Acid Chloride route is kinetically superior for sterically hindered substrates.

References

  • Vilsmeier-Haack Activation Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • Org.[4][12][14][15][16] Synth. 2002, 79, 204. "Preparation of Acid Chlorides using Thionyl Chloride and DMF."

  • Ortho-Effect & Steric Hindrance

    • K. Bowden & G. E. Manser. "Steric Effects in the Reaction of ortho-Substituted Benzoic Acids." Canadian Journal of Chemistry, 1968.
  • Nitrile Hydration (Alternative Route)

    • R. C. Larock. "Comprehensive Organic Transformations." (Section on Nitriles to Amides).[7][10]

    • Goto, A. et al.
  • Purification Protocols: Armarego, W. L. F. "Purification of Laboratory Chemicals." (Standard recrystallization solvents for benzamides: EtOH/H2O).

Sources

Technical Support Center: Steric Hindrance in 2-Position Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Priority: High (Blocker) Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub

You are likely here because your standard EDC/NHS or HATU coupling yielded <5% product, or you observed the starting material recovering unchanged after 24 hours at reflux.

The Problem: Synthesizing 2-substituted benzamides (ortho-substituted) presents a classic "Steric Wall." The substituent at the 2-position (e.g., -CH3, -Cl, -NO2, -CF3) creates a repulsive field that blocks the trajectory of the incoming amine nucleophile. Standard coupling reagents (HATU, HBTU) create bulky active esters (OBt/OAt) that further crowd the reaction center, making the formation of the tetrahedral intermediate energetically unfavorable.

The Solution: We must minimize the size of the electrophile or change the mechanism entirely. This guide outlines three "Tiers" of intervention, ranging from reagent swapping to total strategic re-evaluation.

Module 1: The "Silver Bullet" – Acid Fluorides (TFFH)

Applicability: Moderate to Severe Steric Hindrance (e.g., 2,6-dimethylbenzoic acid).

Standard active esters (like O-benzotriazole from HATU) are bulky. The fluorine atom is small (van der Waals radius ~1.47 Å) and highly electronegative, creating a potent electrophile with minimal steric footprint. This allows the amine to access the carbonyl carbon even in crowded environments.

The Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

Mechanism of Action
  • Activation: TFFH reacts with the carboxylic acid to form an Acid Fluoride .[2]

  • Coupling: The acid fluoride, being small and highly electrophilic (due to the C-F bond strength and induction), undergoes rapid nucleophilic attack by the amine.

  • Stability: Unlike acid chlorides, acid fluorides are relatively stable to hydrolysis, allowing for easier handling.

Experimental Protocol
ComponentEquivalentsNotes
2-Substituted Benzoic Acid 1.0 equivStarting Material
Amine 1.1 - 1.5 equivNucleophile
TFFH 1.1 - 1.2 equivFluorinating Agent
DIPEA 3.0 equivBase (Scavenges HF)
DCM or DMF [0.2 M]Solvent

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under inert atmosphere (N2/Ar).

  • Add DIPEA (3.0 equiv) dropwise. Observation: The solution may fume slightly or warm up.

  • Stir for 30–60 minutes to ensure Acid Fluoride formation. (Monitor by TLC: Acid fluorides often run higher than the acid).

  • Add the amine (1.2 equiv).

  • Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.

Module 2: The "Neutral" Approach – Ghosez’s Reagent

Applicability: Acid-sensitive substrates or when TFFH fails.

When the substrate contains acid-labile protecting groups (like Boc or t-Butyl esters), generating acid chlorides with Thionyl Chloride (


) or Oxalyl Chloride is too harsh (generates HCl). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under strictly neutral conditions.
Experimental Protocol
ComponentEquivalentsNotes
Carboxylic Acid 1.0 equivDry
Ghosez’s Reagent 1.2 - 1.5 equivMoisture Sensitive
Amine 1.2 - 2.0 equiv
Triethylamine (TEA) 2.0 - 3.0 equiv
DCM/CHCl3 [0.1 M]Anhydrous

Step-by-Step:

  • Dissolve carboxylic acid in anhydrous DCM.

  • Add Ghosez’s Reagent dropwise at 0°C or RT.

  • Stir for 1–2 hours. Mechanism: The reagent converts the acid to the acid chloride and forms an innocuous amide byproduct.

  • Add the amine and TEA (or pyridine) directly to the same pot.

  • Stir until completion (usually <4 hours).

Module 3: Strategic Pivot – The Grignard-Isocyanate Route

Applicability: "Impossible" Sterics (e.g., 2,4,6-tri-isopropyl benzamides).

If the activation energy to attack the carbonyl is too high, stop trying to make the C-N bond via nucleophilic attack on an acid derivative. Instead, reverse the polarity using Bode’s logic or classic organometallic disconnection.

The Strategy: React a Grignard reagent (Nucleophile) with an Isocyanate (Electrophile).[3][4]

  • Old Path: Acid (Electrophile) + Amine (Nucleophile) -> Blocked.

  • New Path: Grignard (Carbon Nucleophile) + Isocyanate (N-Carbonyl Electrophile) -> Allowed.

Experimental Protocol
ComponentEquivalentsNotes
Aryl Grignard (ArMgBr) 1.2 equivPre-formed or commercial
Isocyanate (R-N=C=O) 1.0 equivCorresponds to the amine
THF [0.2 M]Anhydrous

Step-by-Step:

  • Cool a solution of the Isocyanate (1.0 equiv) in anhydrous THF to -78°C (or 0°C for very hindered systems).

  • Add the Aryl Grignard reagent (1.2 equiv) dropwise.

  • Allow to warm to RT slowly over 2 hours.

  • Quench: Carefully add saturated NH4Cl solution.

  • Why this works: The attack happens on the isocyanate carbon, which is highly reactive and less shielded than a substituted benzoyl carbonyl.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct method based on your specific steric and electronic constraints.

G Start Start: 2-Substituted Benzoic Acid CheckSteric Assess Steric Bulk Start->CheckSteric Moderate Moderate (e.g., 2-Me, 2-Cl) CheckSteric->Moderate Severe Severe (e.g., 2,6-diMe) CheckSteric->Severe Extreme Extreme/Impossible (e.g., 2,4,6-tri-iPr) CheckSteric->Extreme Standard Try HATU/HOAt (Standard) Moderate->Standard AcidSensitive Is substrate Acid Sensitive? Severe->AcidSensitive Grignard Method C: Grignard + Isocyanate (Reverse Polarity) Extreme->Grignard TFFH Method A: TFFH (Acid Fluoride) Standard->TFFH If Yield < 20% Ghosez Method B: Ghosez Reagent (Neutral Acid Chloride) AcidSensitive->TFFH No AcidSensitive->Ghosez Yes

Caption: Decision tree for selecting the optimal synthetic strategy based on steric severity and substrate sensitivity.

Troubleshooting FAQs

Q: My reaction with TFFH turned dark brown/black. Is it ruined? A: Not necessarily. Amine oxidation can cause color changes. Check LCMS. If the mass is correct, the color is likely a trace impurity. However, if you see significant baseline material, ensure your TFFH is not hydrolyzed (it should be a white solid, not a sticky gum).

Q: I see the Acid Fluoride forming (by TLC) but it won't react with the amine. A: If the amine is also hindered (e.g., tert-butylamine or an ortho-substituted aniline), TFFH might still face a barrier.

  • Action: Add a catalyst.[5][6] DMAP (0.1 equiv) or HOAt can catalyze the reaction of acid fluorides.

  • Action: Switch to Microwave heating (80°C, 30 mins) to overcome the activation energy barrier.

Q: Can I use Thionyl Chloride (


) instead of Ghosez’s reagent? 
A:  Yes, if your molecule tolerates HCl and heat. 

often requires reflux to convert hindered acids, which can degrade sensitive functional groups. Ghosez’s reagent works at lower temperatures and is neutral, making it safer for complex scaffolds.

Q: Why not just use Buchwald-Hartwig Amidation? A: You can! But it requires an Aryl Halide (e.g., 2-bromo-toluene) + Amine + CO (Carbonylation) OR an Aryl Halide + Amide. If you are starting from the Benzoic Acid , the TFFH/Ghosez routes are more direct (1 step) compared to converting the acid to a bromide/triflate for Palladium catalysis.

References
  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.[7]

  • Devenea, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses. 
    
  • Bode, J. W., et al. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA.

Sources

Removing unreacted 2,4-dimethylbenzoic acid from product

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Removal of Unreacted 2,4-Dimethylbenzoic Acid

Welcome to the Impurity Clearance Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to clear unreacted aromatic carboxylic acids from their final reaction mixtures. 2,4-Dimethylbenzoic acid (2,4-DMBA) is a highly versatile building block, but its dual methyl substitution significantly alters its lipophilicity compared to unsubstituted benzoic acid. This often leads to stubborn carryover during standard workups.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies. By understanding the causality behind each chemical interaction, you can ensure complete removal of 2,4-DMBA while preserving the integrity of your target product.

Part 1: Physicochemical Profiling

To effectively remove an impurity, we must first define its physical chemistry. The entire strategy for removing 2,4-DMBA relies on exploiting the drastic solubility difference between its neutral acidic state and its conjugate base.

Table 1: Quantitative Physicochemical Data for 2,4-Dimethylbenzoic Acid

PropertyQuantitative ValueImplication for Purification Strategy
pKa 4.217 (at 25 °C)Can be fully deprotonated by mild bases (e.g., NaHCO₃, pH ~8.3). Strong bases are unnecessary.
Water Solubility (Neutral) 0.16 g/L (at 25 °C)Highly insoluble in neutral/acidic water; will stubbornly remain in the organic layer.
Organic Solubility High (EtOAc, DCM, MeOH)Will co-elute or co-extract with most neutral organic products if not ionized.
Melting Point 124–126 °CCan easily co-crystallize with solid products if not properly partitioned during workup.

(Data sourced from ChemicalBook 1)

Part 2: Diagnostic Q&A (Troubleshooting)

Q1: Why is my standard aqueous workup failing to completely remove 2,4-dimethylbenzoic acid? A1: The causality here usually lies in insufficient pH control or an unfavorable partition coefficient. Because 2,4-DMBA has a pKa of 4.217, it requires an aqueous environment with a pH of at least 6.5 to 7.0 to ensure >99% ionization into its water-soluble carboxylate form. If your reaction mixture contains residual strong acids, a single wash with saturated sodium bicarbonate (NaHCO₃) might be neutralized before it can fully deprotonate the 2,4-DMBA. Furthermore, the two electron-donating methyl groups increase the lipophilicity of the molecule, meaning the neutral species strongly prefers the organic layer. Solution: Perform multiple sequential washes with saturated NaHCO₃ rather than one large wash, and explicitly verify that the pH of the final aqueous waste is >8.

Q2: My target molecule is base-sensitive (e.g., an ester, lactone, or peptide). How do I remove the acid without causing hydrolysis? A2: Strong bases like sodium hydroxide (NaOH) will rapidly hydrolyze esters and amides 2. While NaHCO₃ is milder, prolonged aqueous alkaline conditions can still degrade highly sensitive compounds. In these cases, transition to a non-aqueous scavenging approach. Polymer-supported reagents, such as solid-supported carbonate resins, act as macroscopic, insoluble bases. They deprotonate the 2,4-DMBA and ionically bind the resulting carboxylate directly to the resin bead, which is then simply filtered away 3. This completely eliminates the need for an aqueous biphasic system.

Q3: I am experiencing severe emulsions during the NaHCO₃ wash. How can I break them? A3: Emulsions during this specific acid-base extraction are caused by two simultaneous factors: the vigorous evolution of CO₂ gas (which creates micro-bubbles that stabilize the emulsion) and the surfactant-like properties of the newly formed sodium 2,4-dimethylbenzoate salt. Solution: To break the emulsion, add a small volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic solvents in the water phase and forcing the layers to separate.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring you do not proceed to the next step until impurity clearance is analytically confirmed.

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction

Mechanism: Mild deprotonation transfers the organic acid into the aqueous phase as a salt, leaving the neutral target product in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of approximately 10 mL solvent per 1 gram of crude material.

  • First Wash: Add an equal volume of saturated aqueous NaHCO₃. Critical Causality Step: Swirl gently at first. The acid-base reaction between NaHCO₃ and 2,4-DMBA generates CO₂ gas. Vent the separatory funnel frequently to prevent dangerous pressure buildup 2.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer into a designated waste flask.

  • Sequential Washing: Repeat Step 2 two additional times. Logic: Multiple smaller washes are mathematically more effective at shifting the partition coefficient than a single large-volume wash.

  • System Validation Check: Before discarding the aqueous layers, spot the organic layer on a TLC plate alongside a pure 2,4-DMBA reference standard. Develop in a suitable solvent (e.g., 4:1 Hexanes:EtOAc with 1% Acetic Acid). If the 2,4-DMBA spot (UV-active, typically Rf < 0.3) is absent, proceed. If present, perform one additional NaHCO₃ wash.

  • Drying & Concentration: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Non-Aqueous Scavenging via Polymer-Supported Carbonate

Mechanism: Immobilized basic functional groups sequester the acid without exposing the product to water, which is ideal for hydrolytically unstable targets 4.

  • Preparation: Dissolve the crude mixture in a dry, compatible solvent (e.g., DCM, THF, or DMF).

  • Resin Addition: Add 3 to 4 equivalents of a polymer-supported carbonate resin (e.g., MP-Carbonate) relative to the estimated molar amount of residual 2,4-DMBA.

  • Agitation: Shake or mechanically stir the suspension at room temperature for 2 to 4 hours. Critical Causality Step: Do not use magnetic stirring. A spinning magnetic stir bar will physically grind and pulverize the resin beads into a fine powder, which will clog filters and contaminate your final product.

  • System Validation Check: Withdraw a 10 µL aliquot of the supernatant, dilute it, and analyze via LC-MS or TLC to confirm the complete disappearance of the 2,4-DMBA signal.

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent to ensure full recovery of the neutral product.

  • Concentration: Evaporate the filtrate to yield the purified, acid-free product.

Part 4: Process Workflows

LLE_Workflow A Crude Reaction Mixture (Product + 2,4-DMBA) B Dilute in Organic Solvent (EtOAc or DCM) A->B C Wash with Sat. NaHCO3 (aq) (pH 8-9) B->C Mild Deprotonation D Phase Separation C->D CO2 Evolution E Aqueous Layer (2,4-Dimethylbenzoate Salt) D->E Discard / Recover F Organic Layer (Neutral Product) D->F Retain

Workflow for acid-base liquid-liquid extraction of 2,4-dimethylbenzoic acid.

Scavenger_Workflow A Crude Mixture in Organic Solvent (Product + 2,4-DMBA) B Add Carbonate Scavenger Resin (Solid Support) A->B C Agitate at Room Temperature (1-4 hours) B->C Ion Exchange D Vacuum Filtration C->D E Resin Cake (Bound 2,4-DMBA Impurity) D->E Discard F Filtrate (Purified Product) D->F Concentrate

Non-aqueous removal of 2,4-dimethylbenzoic acid using polymer-supported scavengers.

References
  • Chemistry LibreTexts. "4.8: Acid-Base Extraction". Available at: [Link]

  • Sopachem. "Solid-Supported Reagents and Scavengers". Available at:[Link]

  • Supra Sciences. "Solid-Supported Scavengers". Available at:[Link]

Sources

Technical Support Center: Solubility Optimization for 2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-24DMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting aqueous solubility and precipitation issues with 2,4-Dimethylbenzamide.[1][2]

Executive Summary & Compound Profile

User Issue: "I cannot get 2,4-Dimethylbenzamide to dissolve in PBS/media, or it precipitates immediately upon dilution from DMSO."

Technical Diagnosis: 2,4-Dimethylbenzamide (CAS: 73258-94-3) presents a classic solubility challenge common to ortho-substituted aromatic amides.[1][2] Unlike its isomer N,N-dimethylbenzamide (which is a liquid hydrotrope and highly soluble), 2,4-dimethylbenzamide is a crystalline solid with significant lipophilicity.[1][2]

The primary barrier is the hydrophobic effect driven by the aromatic ring and the two methyl groups. Furthermore, the amide group, while polar, acts as a hydrogen bond donor/acceptor but is often insufficient to overcome the lattice energy of the crystal in pure water.[2]

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9][10][11][12]Implication
State Solid (Crystalline)Requires energy to break crystal lattice.[1][2]
LogP ~1.5 – 1.9Moderately lipophilic; prefers organic solvents.[1][2]
pKa ~ -1.5 (Base), ~15 (Acid)Neutral at pH 1–14.[1][2] pH adjustment will NOT work.
Water Solubility Low (< 1 mg/mL)Requires co-solvents or complexation agents.[1][2]

Troubleshooting Decision Matrix

Before proceeding with protocols, determine your experimental constraints using the workflow below.

SolubilityDecisionTree Start Start: Define Application Type Is DMSO/Ethanol allowed? Start->Type Yes Yes (<1% final conc.) Type->Yes In vitro No No (In vivo / Sensitive Cells) Type->No In vivo Cosolvent Strategy A: Co-solvent System (DMSO/PEG) Yes->Cosolvent Stepwise Intermediate Dilution Protocol Yes->Stepwise Complex Strategy B: Cyclodextrin Complexation (HP-β-CD) No->Complex Direct Standard Protocol (Direct Spike) No->Direct Precip Does it precipitate on dilution? Cosolvent->Precip Precip->Yes High Conc. Precip->No Low Conc.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for organic solvents.

Frequently Asked Questions (Technical Q&A)

Q1: Why does my compound precipitate when I add the DMSO stock to my buffer?

A: This is known as the "Crash-out" effect .[1] When you inject a small volume of high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, the solvent environment changes instantly.[2] DMSO is highly hygroscopic and mixes exothermically with water.[1][2][7] The local solubility of your compound drops exponentially as the DMSO diffuses away, causing the compound to re-crystallize before it can disperse.[2]

The Fix: Use the Intermediate Dilution Method (see Protocol A). This creates a "stepping stone" solvent system (e.g., DMSO


 PEG/Water 

Buffer) to smooth the polarity gradient.[2]
Q2: Can I use acid or base to dissolve it?

A: No. This is a common misconception. 2,4-Dimethylbenzamide is a primary amide.[1][2]

  • Protonation: Requires extremely low pH (pH < 0) to protonate the carbonyl oxygen.[1]

  • Deprotonation: Requires extremely high pH (pH > 15) to remove a proton from the nitrogen.[1][2] Adjusting pH within biological ranges (pH 2–10) affects only the buffer, not the drug's ionization state.[2] You must rely on dielectric constant manipulation (co-solvents) or encapsulation (cyclodextrins).[1][2]

Q3: What is the best vehicle for animal studies (In Vivo)?

A: Avoid pure DMSO, which causes local toxicity and pain.[1][2] For 2,4-Dimethylbenzamide, a formulation of 10% DMSO + 40% PEG 400 + 50% Water is a standard starting point.[1][2] If precipitation persists, replace the water fraction with 20% HP-β-Cyclodextrin in saline.[1][2]

Validated Experimental Protocols

Protocol A: The "Intermediate Dilution" Method (Prevents Precipitation)

Use this for cellular assays when the final concentration is < 100 µM.[2]

Materials:

  • Compound Stock (100 mM in 100% DMSO)

  • Intermediate Solvent: PEG 400 or Ethanol[1][2]

  • Final Buffer: PBS or Media (pre-warmed to 37°C)

Workflow:

  • Prepare Stock: Dissolve solid 2,4-Dimethylbenzamide in anhydrous DMSO to 100 mM. Vortex until clear.

  • Intermediate Step: Dilute the Stock 1:10 into the Intermediate Solvent (e.g., 10 µL Stock + 90 µL PEG 400).

    • Result: 10 mM compound in 10% DMSO / 90% PEG. This solution is more water-tolerant.[1][2]

  • Final Dilution: Slowly add the Intermediate Solution to your Final Buffer while vortexing rapidly.

    • Target: 1:100 dilution.[1][2]

    • Final Composition: 100 µM compound in 0.1% DMSO / 0.9% PEG / 99% Buffer.

Protocol B: Cyclodextrin Complexation (Solvent-Free)

Use this for high-concentration needs or solvent-sensitive assays.[1][2]

Mechanism: The hydrophobic benzene ring of 2,4-Dimethylbenzamide enters the toroidal cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[2]

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2][13]

  • Milli-Q Water[1][2]

Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in water (e.g., 2g in 10 mL).[1][2] Filter sterilize (0.22 µm).

  • Add excess solid 2,4-Dimethylbenzamide to the CD solution.[1]

  • Equilibration: Shake or rotate at room temperature for 24–48 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Measure concentration via HPLC or UV-Vis (using a standard curve in methanol).

Visualizing the Solubilization Pathway

The following diagram illustrates the molecular interactions during the solubilization process using Cyclodextrins vs. Co-solvents.

SolubilizationMechanism cluster_0 Solid State cluster_1 Solubilization Routes cluster_2 Aqueous Phase Solid 2,4-Dimethylbenzamide Crystalline Lattice Hydrophobic Cosolvent Co-solvent Approach DMSO/PEG breaks lattice Surrounds molecule Solid->Cosolvent Entropy of Mixing CD Inclusion Complex HP-β-CD Cavity Host-Guest Interaction Solid->CD Hydrophobic Interaction Result1 Metastable Solution (Risk of precipitation) Cosolvent->Result1 Dilution Result2 Thermodynamic Stability (Shielded Hydrophobe) CD->Result2 Dissolution

Figure 2: Mechanistic comparison of Co-solvent vs. Complexation strategies. Complexation offers higher thermodynamic stability in aqueous media.[1]

References & Further Reading

  • PubChem. 2,4-Dimethylbenzamide (Compound CID 12862392).[1][2] National Library of Medicine.[1] Link[2]

  • Yalkowsky, S. H., & Roseman, T. J. (1981).[1][2] Solubilization of Drugs by Co-Solvents.[1][14] Techniques of Solubilization of Drugs.[1][14][15][16] Marcel Dekker Inc.[1][2] Link[2]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.[1][2] (Demonstrates efficacy of HP-β-CD for aromatic amides). Link

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1][2] (Discussion on DMSO stock management). Link

For further assistance, please reply with your specific buffer composition and required final concentration.

Sources

Optimizing reaction temperature for 2,4-dimethylbenzonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of Sterically Hindered Nitriles

Subject: Optimization Guide for 2,4-Dimethylbenzonitrile (m-Xylonitrile) Hydrolysis Case ID: #HYD-24DMB-OPT

Welcome to the Process Development Support Center. You are likely accessing this guide because standard hydrolysis protocols (e.g., aqueous acid reflux) have resulted in incomplete conversion, specifically stalling at the 2,4-dimethylbenzamide intermediate.

The hydrolysis of 2,4-dimethylbenzonitrile presents a classic challenge in physical organic chemistry: ortho-substituent steric hindrance . The methyl group at the 2-position shields the cyano carbon from nucleophilic attack, significantly increasing the activation energy required for the rate-determining step.

This guide provides optimized thermal parameters, troubleshooting workflows, and mechanistic insights to ensure high-yield conversion to 2,4-dimethylbenzoic acid .

Part 1: Critical Troubleshooting (Q&A)

Q1: I am running the reaction at reflux (100°C) in aqueous HCl/NaOH, but the reaction stalls at 50% conversion. Why?

A: You have encountered the "Amide Trap."

  • The Science: Hydrolysis occurs in two distinct steps: Nitrile ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Amide 
    
    
    
    Acid.[1][2] In sterically hindered systems (like 2,4-dimethyl), the second step (Amide
    
    
    Acid) often becomes the Rate Determining Step (RDS) because the tetrahedral intermediate required for amide hydrolysis is more crowded than the linear nitrile.
  • The Fix: 100°C is insufficient to overcome the activation barrier for the second step in a reasonable timeframe.

    • Switch Solvents: Replace water/ethanol with Ethylene Glycol or Diglyme . This allows you to increase the reaction temperature to 150–160°C at ambient pressure.

    • Result: The higher thermal energy drives the amide-to-acid conversion to completion.

Q2: What is the absolute optimal temperature range for this specific substrate?

A: Optimization depends on your method:

Method Optimal Temp Solvent System Notes
Acidic (H₂SO₄) 120–130°C 70-80% H₂SO₄ (aq) Requires high acid concentration to raise boiling point.[3]
Basic (KOH) 150–160°C Ethylene Glycol Recommended. Best for complete conversion of hindered nitriles.

| Microwave | 180–200°C | H₂O / EtOH (1:1) | Requires sealed vessel (pressurized). Reaction time: < 20 mins. |

Q3: My product contains a white precipitate that isn't the acid. What is it?

A: This is almost certainly 2,4-dimethylbenzamide .

  • Verification: Check the melting point. The amide melts significantly higher (~180°C) than the nitrile but often differs from the acid (~126°C).

  • Recovery: Do not discard. You can re-subject this solid to the "Forced Conditions" protocol (see Part 2) to finish the hydrolysis.

Q4: Can I use a catalyst to lower the temperature requirement?

A: Yes, but thermal drive is usually more robust for scale-up.

  • Phase Transfer Catalysis (PTC): Using CTAB or TBAB in a biphasic system (Toluene/50% NaOH) can enhance rate at lower temperatures (90-100°C), but for ortho-substituted nitriles, the intrinsic steric barrier usually still demands temperatures >130°C for efficient throughput.

Part 2: Optimized Experimental Protocols

Protocol A: The "Nuclear Option" (High-Temp Basic Hydrolysis)

Best for: Ensuring 100% conversion of stubborn hindered nitriles.

  • Setup: 100 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath.

  • Reagents:

    • 2,4-Dimethylbenzonitrile (10.0 mmol)

    • Potassium Hydroxide (KOH) pellets (40.0 mmol, 4 equiv.)

    • Ethylene Glycol (20 mL) - Crucial for high boiling point.

    • Water (2 mL) - Required for the stoichiometry of hydrolysis.

  • Execution:

    • Dissolve KOH in Ethylene Glycol/Water mixture.

    • Add nitrile.[4][2][5][6][7]

    • Heat to 150°C (internal temperature) for 6–12 hours.

    • Monitor: TLC (Check for disappearance of intermediate amide).

  • Workup (Critical):

    • Cool to room temperature.[7] Dilute with 50 mL water.

    • Wash: Extract with Ethyl Acetate (2x) to remove unreacted nitrile/amide (organic layer). Discard organic layer if clean.

    • Acidify: Slowly add 6M HCl to the aqueous layer until pH < 2. The 2,4-dimethylbenzoic acid will precipitate.

    • Isolate: Filter the white solid and dry.[7]

Protocol B: Microwave-Assisted Hydrolysis (Rapid Screening)

Best for: Small scale optimization (mg scale).

  • Vessel: 10 mL Microwave Process Vial (Sealed).

  • Load: Nitrile (1.0 mmol), KOH (5.0 mmol), Ethanol/Water (1:1, 3 mL).

  • Parameters:

    • Temperature: 180°C

    • Pressure Limit: 250 psi

    • Time: 15 minutes

  • Note: The high pressure allows water/ethanol to reach temperatures normally impossible, driving the reaction instantly.

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific energy barriers caused by the ortho-methyl group.

G cluster_0 Troubleshooting Zone Nitrile 2,4-Dimethylbenzonitrile (Starting Material) TS1 Transition State 1 (Sterically Hindered) Nitrile->TS1 + OH- / H+ Amide 2,4-Dimethylbenzamide (Intermediate Trap) TS1->Amide Fast step (Relatively) TS2 Transition State 2 (High Energy Barrier) Amide->TS2 RDS: Requires High Temp (>130°C) Acid 2,4-Dimethylbenzoic Acid (Target Product) TS2->Acid Irreversible (in base)

Caption: Reaction coordinate flow highlighting the "Amide Trap" caused by ortho-substitution. High thermal energy is required specifically to cross Transition State 2.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Logic Start Problem: Low Yield Check Analyze Crude Mixture (NMR/TLC) Start->Check Result1 Recovered Nitrile (No Reaction) Check->Result1 Result2 Amide Intermediate (Partial Reaction) Check->Result2 Result3 Black Tar/Decomp Check->Result3 Action1 Increase Nucleophile Conc. (Use 50% NaOH or 80% H2SO4) Result1->Action1 Action2 Increase Temperature (Switch to Ethylene Glycol @ 150°C) Result2->Action2 Action3 Reduce Temp or Exclude Oxygen (N2 purge) Result3->Action3

Caption: Decision matrix for optimizing reaction conditions based on crude analysis.

References

  • Cohen, S. M., et al. "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry. Discusses the kinetics of ortho-substituted benzonitriles.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. Standard protocols for high-temperature hydrolysis using glycol solvents.

  • Leadbeater, N. E. "Microwave-Promoted Synthesis of Carboxylic Acids." Organic Process Research & Development. Details the acceleration of amide hydrolysis under pressurized conditions.

  • NIST Chemistry WebBook. "2,4-Dimethylbenzonitrile Properties." Validates melting points and physical data for identification.

(Note: While specific "deep links" to paywalled articles are often unstable, the links above direct to the authoritative landing pages for verification.)

Sources

Separating 2,4-Dimethylbenzamide from 2,6-dimethyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers dealing with the separation of dimethylbenzamide isomers.

Topic: Purification of 2,4-Dimethylbenzamide (2,4-DMB) from 2,6-Dimethylbenzamide (2,6-DMB) Ticket ID: ISO-SEP-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Strategy

Separating 2,4-dimethylbenzamide from its 2,6-dimethyl isomer is a classic problem of positional isomerism. While their boiling points and solubilities are frustratingly similar, they differ radically in one specific chemical dimension: Steric Hindrance .

The 2,6-dimethylbenzamide molecule possesses a "steric fortress" around the amide carbonyl. The two methyl groups at the ortho positions force the amide group out of planarity with the benzene ring (orthogonal conformation) and physically block nucleophilic attack. In contrast, the 2,4-isomer has only one ortho substituent, allowing for a planar conformation and standard reactivity.

We exploit this difference using Chemical Resolution (selective hydrolysis) as the primary purification strategy, with Preparative HPLC as a secondary high-purity polishing step.

Module 1: Chemical Resolution (Scalable Purification)

Best For: Bulk separation (>5g), removing significant amounts of 2,6-isomer. Mechanism: Steric Inhibition of Resonance & Nucleophilic Attack.

The Protocol: Selective Hydrolysis

The 2,4-isomer will hydrolyze to its corresponding acid (2,4-dimethylbenzoic acid) under conditions where the 2,6-isomer remains completely inert.

Reagents:

  • Sodium Hydroxide (NaOH), 20% aqueous solution.

  • Ethanol (as co-solvent).

  • Dichloromethane (DCM) or Ethyl Acetate.

  • Hydrochloric Acid (HCl), 6M.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude isomer mixture in Ethanol (5 mL per gram of solid).

  • Basification: Add an equal volume of 20% NaOH.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours .

    • Note: Monitor by TLC.[1] The 2,4-amide spot should disappear; the 2,6-amide spot will remain unchanged.

  • Cool & Extract (The Separation Step):

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water.

    • Extract with DCM (3x).

      • Organic Layer: Contains pure 2,6-Dimethylbenzamide (unreacted).

      • Aqueous Layer: Contains sodium 2,4-dimethylbenzoate (hydrolyzed product).

  • Recovery of 2,4-Isomer (Optional):

    • Acidify the aqueous layer with 6M HCl to pH < 2.

    • The 2,4-dimethylbenzoic acid will precipitate. Filter and dry.

    • Re-amidation: If the amide form is required, convert the acid back to the amide using Thionyl Chloride (

      
      ) followed by aqueous ammonia.
      
Visualizing the Workflow

SeparationWorkflow cluster_legend Key Mechanism Start Crude Mixture (2,4-DMB + 2,6-DMB) Hydrolysis Reflux in 20% NaOH/EtOH (4-6 Hours) Start->Hydrolysis Steric Selection Extraction Extract with DCM Hydrolysis->Extraction OrgLayer Organic Layer (DCM) Extraction->OrgLayer Unreacted Amide AqLayer Aqueous Layer (NaOH + Carboxylate) Extraction->AqLayer Hydrolyzed Salt Evap Evaporate Solvent OrgLayer->Evap Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Prod26 Pure 2,6-Dimethylbenzamide (Solid) Evap->Prod26 Prod24 2,4-Dimethylbenzoic Acid (Precipitate) Acidify->Prod24 Info 2,6-DMB is sterically protected from hydrolysis

Caption: Flowchart illustrating the chemical resolution of isomers based on hydrolytic stability.

Module 2: Preparative HPLC (High-Purity Polishing)

Best For: Analytical scale (<100mg) or when re-amidation of the 2,4-isomer is undesirable. Mechanism: Hydrophobic Selectivity & Pi-Pi Interactions.

The 2,6-isomer has a twisted amide group, reducing its effective conjugation and altering its interaction with "pi-selective" stationary phases.

Recommended Conditions
ParameterRecommendationRationale
Column Phenyl-Hexyl or C18 (High Carbon Load) Phenyl phases exploit the difference in pi-electron availability between the planar (2,4) and orthogonal (2,6) systems.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of any trace free amines/acids.
Mobile Phase B Acetonitrile (MeCN) or MethanolMeCN usually provides sharper peaks for amides.
Gradient 20% B to 60% B over 15 minShallow gradient maximizes resolution of structural isomers.
Detection UV @ 210 nm & 254 nm210 nm captures the amide bond; 254 nm monitors the aromatic ring.

Elution Order Prediction: Typically, the 2,4-isomer elutes first on standard C18 because the exposed polar amide group interacts more strongly with the aqueous mobile phase. The 2,6-isomer , being more "ball-like" and having the amide shielded by methyls, behaves more hydrophobically and elutes later .

Module 3: Characterization & Validation

You must verify that your separation worked. Melting point alone is unreliable due to potential eutectic formation.

1H NMR Diagnostics (CDCl3)
Feature2,4-Dimethylbenzamide 2,6-Dimethylbenzamide
Methyl Groups Two distinct singlets (different environments).One strong singlet (6H). The molecule has a plane of symmetry.
Aromatic Region Three distinct signals (ABX or similar pattern).Doublet and Triplet (A2B pattern) due to symmetry.
Amide Protons Broad singlets, often resolved.Broad singlets, may be shifted upfield due to shielding.

Troubleshooting & FAQ

Q1: The hydrolysis step is taking too long. Can I speed it up?

  • Answer: You can increase the temperature by using ethylene glycol (boiling point 197°C) instead of ethanol, but be careful. If you push the conditions too hard (e.g., concentrated acid reflux), you might eventually force the 2,6-isomer to hydrolyze. The 20% NaOH/Ethanol reflux is optimized for selectivity, not just speed.

Q2: I see a third peak in my HPLC. What is it?

  • Answer: Check for 2,4-dimethylbenzoic acid .[2] If your starting material was old or exposed to moisture, some spontaneous hydrolysis of the less hindered 2,4-isomer may have occurred. This will elute much earlier (near the solvent front) in reverse-phase HPLC.

Q3: Can I separate them by recrystallization?

  • Answer: It is difficult but possible. The 2,6-isomer generally has a higher melting point and lower solubility due to its symmetry and efficient crystal packing. Try recrystallizing from Toluene . The 2,6-isomer should crystallize out first upon cooling. However, chemical resolution (Module 1) is far superior for yield.

Q4: Why does the 2,6-isomer not react?

  • Answer: This is the "Ortho Effect." The two methyl groups occupy the space immediately adjacent to the carbonyl carbon. For a nucleophile (like

    
    ) to attack the carbonyl carbon to initiate hydrolysis, it must approach at a specific angle (Burgi-Dunitz trajectory). The methyl groups physically block this path. Additionally, they force the carbonyl out of alignment with the benzene ring, preventing resonance stabilization of the transition state.
    

References

  • Mechanism of Steric Hindrance in Amides

    • Title: Steric inhibition of enzyme reactions.[3] Lack of enzymic hydrolysis of 2',4',6'-trimethylacetanilide.[3]

    • Source: Biochemical Pharmacology / PubMed
    • Link:[Link]

    • Context: Establishes the extreme resistance of 2,6-substituted amides to hydrolysis.
  • Chromatographic Separation of Isomers

    • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.

    • Source: Waters Corporation Applic
    • Link:[Link]

    • Context: While focusing on acids, this demonstrates the chromatographic behavior of the dimethyl-substituted aromatic skeleton.

  • Physical Properties & Synthesis

    • Title: N-(2,6-Dimethylphenyl)
    • Source: PubMed Central (PMC)
    • Link:[Link]

    • Context: Provides structural evidence of the orthogonal (twisted) nature of 2,6-substituted benzamides, explaining their unique solubility and reactivity.

Sources

Technical Support Center: 2,4-Dimethylbenzamide Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an autonomous support center resource, addressing the specific confusion surrounding 2,4-Dimethylbenzamide.

Topic: Resolving Melting Point Discrepancies & Purity Validation Ticket ID: T-24DMB-001 Status: Open Resource

The Core Issue: "Why doesn't my melting point match the database?"

Executive Summary: Researchers frequently encounter a discrepancy where their synthesized 2,4-dimethylbenzamide melts between 155–165°C (experimental observation), while online databases or safety data sheets (SDS) list a melting point of 43–45°C .

The Root Cause: This is a nomenclature and CAS registry collision . Most "low melting point" data refers to


-Dimethylbenzamide  (a tertiary amide), whereas the target molecule is usually 2,4-Dimethylbenzamide  (a primary amide).
FeatureTarget Molecule The Common Imposter
Chemical Name 2,4-Dimethylbenzamide

-Dimethylbenzamide
Structure Ring-substituted (Primary Amide)Nitrogen-substituted (Tertiary Amide)
CAS Number 73258-94-3 611-74-5
Melting Point ~155–165°C (Solid)43–45°C (Low-melting Solid/Oil)
Key Difference


Technical Note: Primary amides (


) possess strong intermolecular hydrogen bonding (donor and acceptor), resulting in significantly higher melting points than their 

-disubstituted counterparts, which lack hydrogen bond donors.
Troubleshooting Guide: Diagnosing Your Sample

Use this workflow to determine the identity of your isolated material based on thermal analysis.

Scenario A: Observed MP is 120°C – 130°C
  • Diagnosis: Unreacted Starting Material.

  • Explanation: The precursor, 2,4-Dimethylbenzoic acid , melts at 124–126°C .

  • Action:

    • Perform a bicarbonate wash (

      
      ) to remove acidic impurities.
      
    • Check IR for a broad -OH stretch (2500–3300

      
      ) typical of carboxylic acids.
      
Scenario B: Observed MP is 40°C – 50°C (or liquid at warm room temp)
  • Diagnosis: Wrong Isomer or Solvent Entrapment. [1]

  • Explanation: You may have inadvertently purchased or synthesized the

    
    -dimethyl isomer (CAS 611-74-5).[1] Alternatively, the sample is heavily solvated with high-boiling solvents (e.g., DMF, Toluene).
    
  • Action:

    • Verify the CAS number on your reagent bottle.

    • Run

      
       NMR.[2][3] If you see two sharp singlets around 3.0 ppm (6H total), it is the 
      
      
      
      -isomer.
Scenario C: Observed MP is 155°C – 165°C
  • Diagnosis: Correct Target Compound.

  • Explanation: While explicit literature values for CAS 73258-94-3 are scarce in public databases, structural analogs support this range:

    • 2-Methylbenzamide:[1][4] 142°C[5]

    • 4-Methylbenzamide: 159°C

    • 2,5-Dimethylbenzamide:[1][5][6] 186°C

  • Action: Proceed to definitive characterization (Section 3).

Logic Flow & Decision Tree

The following diagram visualizes the troubleshooting logic for confirming product identity.

G Start Start: Measure Melting Point (MP) RangeLow MP ~40-50°C Start->RangeLow RangeMid MP ~124-126°C Start->RangeMid RangeHigh MP ~155-165°C Start->RangeHigh CheckCAS Check CAS / Reagents Is it N,N-Dimethylbenzamide? RangeLow->CheckCAS CheckAcid Suspect Unreacted Acid (2,4-Dimethylbenzoic Acid) RangeMid->CheckAcid CheckNMR Run 1H NMR Verify Primary Amide RangeHigh->CheckNMR ResultWrong Identity: N,N-Isomer (CAS 611-74-5) CheckCAS->ResultWrong Confirmed ActionWash Action: Wash with Sat. NaHCO3 CheckAcid->ActionWash ActionRecrys Action: Recrystallize (EtOH/Water) CheckNMR->ActionRecrys ResultAcid Identity: Starting Material ActionWash->ResultAcid ResultCorrect Identity: 2,4-Dimethylbenzamide (CAS 73258-94-3) ActionRecrys->ResultCorrect

Caption: Diagnostic workflow for identifying 2,4-dimethylbenzamide based on thermal analysis.

Definitive Characterization Protocols

Do not rely on melting point alone due to the scarcity of reference data. Use these self-validating spectral markers.

Proton NMR (

NMR) – The "Gold Standard"
  • Solvent: DMSO-

    
     (Preferred for amides to prevent proton exchange).
    
  • Key Signals for 2,4-Dimethylbenzamide:

    • Amide Protons (

      
      ):  Look for two broad singlets (or one very broad hump) between 
      
      
      
      7.0 – 8.0 ppm
      . These are exchangeable with
      
      
      .
    • Aromatic Region: Three protons in the aryl region (

      
       7.0 – 7.5 ppm).
      
    • Methyl Groups: Two distinct singlets around

      
       2.2 – 2.4 ppm  (3H each).
      
  • Differentiation:

    • If you see 6H singlet at ~3.0 ppm , you have the

      
      -dimethyl isomer.
      
    • If you see a broad singlet >11.0 ppm , you have benzoic acid contamination.

Infrared Spectroscopy (FT-IR)
  • Primary Amide (Target):

    • N-H Stretch: Two bands at 3350

      
        and 3180 
      
      
      
      (asymmetric/symmetric stretch).
    • C=O Stretch (Amide I): Strong band at ~1650–1690

      
       .
      
    • N-H Bend (Amide II): Band at ~1600–1640

      
       .
      
  • Tertiary Amide (Imposter):

    • No N-H bands in the 3200–3400

      
       region.
      
FAQ: Synthesis & Purification

Q: I synthesized this from 2,4-dimethylbenzoyl chloride and ammonia, but it's an oil. Why? A: The reaction is exothermic. If the temperature wasn't controlled, you might have formed side products (nitriles) or the product is impure.

  • Fix: Dissolve the oil in a minimum amount of hot ethanol, add water until turbid, and cool slowly to 4°C to induce crystallization.

Q: Can I use water to wash the product? A: Yes. 2,4-Dimethylbenzamide has low water solubility (unlike the


-isomer, which is more soluble). Washing the crude solid with cold water removes ammonium chloride salts effectively.

Q: What is the best recrystallization solvent? A: Ethanol/Water (1:1) or Toluene .

  • Protocol: Dissolve solid in boiling ethanol. Add hot water dropwise until slight cloudiness persists. Re-heat to clear, then let stand at room temperature.

References
  • PubChem. (n.d.). 2,4-Dimethylbenzamide (CAS 73258-94-3).[1][7][8] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • NIST WebBook. (n.d.).[9] Benzamide, N,N-dimethyl- Gas Phase IR Spectrum.[1][10] National Institute of Standards and Technology. Retrieved March 5, 2026, from [Link]

Sources

Purification of 2,4-Dimethylbenzamide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of 2,4-Dimethylbenzamide . This guide is engineered for researchers and drug development professionals who require high-purity benzamide scaffolds for downstream applications, such as the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors or complex heterocyclic pharmacophores[1].

Because benzamides possess both hydrogen-bond donating (N-H) and accepting (C=O) capabilities, they frequently interact non-ideally with silica gel stationary phases. This guide moves beyond basic protocols, offering a self-validating methodology and mechanistic troubleshooting to ensure optimal recovery and purity.

I. Quantitative Parameters for 1g Scale Purification

To establish a baseline for your chromatography, adhere to the following optimized parameters. Scaling should maintain these proportional ratios to ensure adequate theoretical plates for separation.

ParameterValue / SpecificationMechanistic Rationale
Crude Mass 1.0 gStandard baseline for methodology scaling.
Silica Gel Mass 30 – 50 gA 30–50x mass ratio ensures sufficient theoretical plates to resolve closely eluting regioisomers.
Column Diameter 3.0 cmMaintains optimal linear flow velocity and prevents band broadening.
Initial Solvent 90:10 Hexane:EtOAcPrevents early elution of highly lipophilic impurities.
Elution Solvent 70:30 Hexane:EtOAcOptimal polarity for 2,4-dimethylbenzamide elution (Targeting an Rf of ~0.3)[1].
Fraction Volume 20 mLMinimizes the risk of pooling overlapping impurity tails with the main product peak.

II. Self-Validating Purification Protocol

A robust protocol must verify its own success at each stage. Do not proceed to the next step unless the validation check is passed.

Phase 1: Pre-Chromatographic Workup (The First Line of Defense) Causality: Column chromatography should not be burdened with separating compounds that can be removed via simple acid-base extraction. Unreacted 2,4-dimethylbenzoic acid (a common hydrolysis byproduct) will streak severely on silica and co-elute with your product.

  • Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl (removes unreacted amines) and saturated aqueous NaHCO₃ (removes unreacted carboxylic acids).

  • Validation Check: Test the pH of the aqueous NaHCO₃ layer. It must remain > 8. If it is acidic, the acid byproduct has not been fully neutralized; repeat the wash.

Phase 2: Dry Loading (Preventing Band Broadening) Causality: The two methyl groups make 2,4-dimethylbenzamide moderately lipophilic, but it has limited solubility in pure hexane. Liquid loading the crude mixture in a polar solvent like DCM disrupts the non-polar solvent front, causing the product to streak down the column prematurely.

  • Dissolve the crude product in a minimal volume of DCM.

  • Add silica gel (approximately 3x the crude mass) to the flask.

  • Evaporate the DCM under reduced pressure on a rotary evaporator until the silica is completely dry.

  • Validation Check: The silica must be a free-flowing powder. Any clumping indicates residual DCM, which will ruin the initial separation gradient.

Phase 3: Gradient Elution

  • Slurry-pack the column with silica gel using 100% Hexane.

  • Add the dry-loaded silica evenly to the top of the bed and cap with a thin layer of sand.

  • Begin elution with 90:10 Hexane:Ethyl Acetate, gradually increasing the polarity to 70:30 Hexane:Ethyl Acetate[2].

  • Validation Check: Spot every 5th fraction on a TLC plate. The target product must elute as a distinct spot with an Rf of ~0.3[1].

III. Purification Workflow & Decision Matrix

ChromatographyWorkflow Start Crude 2,4-Dimethylbenzamide Post-Workup TLC TLC Optimization Target Rf = 0.3 Start->TLC CheckRf Is Rf ~0.3? TLC->CheckRf AdjustSol Adjust Hexane:EtOAc Ratio CheckRf->AdjustSol No DryLoad Dry Load onto Silica (Evaporate with DCM) CheckRf->DryLoad Yes AdjustSol->TLC Elute Gradient Elution (10% to 30% EtOAc) DryLoad->Elute Analyze TLC Fraction Analysis Elute->Analyze CheckPurity Streaking or Co-elution? Analyze->CheckPurity Modifier Add 0.1% Et3N to Mobile Phase CheckPurity->Modifier Yes Success Pool Fractions & Concentrate Product CheckPurity->Success No Modifier->Elute Re-run

Workflow and troubleshooting decision tree for 2,4-Dimethylbenzamide column chromatography.

IV. Troubleshooting FAQs

Q: My product band is streaking severely on the TLC plate and the column. How do I correct this? A: Streaking is a classic symptom of strong hydrogen-bonding interactions between the amide nitrogen/carbonyl groups of 2,4-dimethylbenzamide and the acidic silanol (Si-OH) groups on the silica stationary phase. To suppress this interaction, you must deactivate the silica by introducing a basic modifier. Add 0.1% to 1% (v/v) triethylamine (Et₃N) to your Hexane:Ethyl Acetate mobile phase[3]. The Et₃N competitively binds to the acidic silanols, allowing the benzamide to elute as a sharp, symmetrical band.

Q: I am experiencing co-elution of 2,4-dimethylbenzamide with a structurally similar impurity. What are my options? A: Co-elution indicates that the selectivity (α) of your solvent system is insufficient for the specific impurities present[1]. First, verify that your mobile phase is not too polar; a common mistake is starting with >30% Ethyl Acetate, which compresses all bands near the solvent front. A standard approach is to utilize a gradient of petroleum ether (or hexane) and ethyl acetate[4]. If optimizing the Hexane:Ethyl Acetate ratio fails, switch the organic modifier entirely. For instance, replacing Ethyl Acetate with Dichloromethane (e.g., a Hexane:DCM gradient) alters the selectivity profile and can often resolve closely eluting regioisomers.

Q: The compound crystallized directly on the column during the initial non-polar elution phase. How do I recover it? A: While the lipophilic nature of the two methyl groups makes 2,4-dimethylbenzamide moderately soluble in non-polar solvents, it can precipitate if the sample is overloaded or if the initial mobile phase (e.g., 100% Hexane) is too weak to maintain solvation. To recover the product, temporarily increase the mobile phase polarity (e.g., switch to 50:50 Hexane:EtOAc) to redissolve the precipitate in situ. In future experiments, strictly adhere to the "dry loading" technique described in Phase 2 to prevent localized supersaturation at the column head.

Q: How do I definitively know when the column is finished and the product is fully eluted? A: Monitor the fractions continuously using Thin Layer Chromatography (TLC). Spot the fractions alongside the original crude mixture. The complete disappearance of the starting material spots and the isolation of the new spot corresponding to the product (target Rf ~ 0.3) indicates successful and complete elution[4].

V. References

  • [4] Benchchem. Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-. Available at:

  • [3] Benchchem. Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. Available at:

  • [2] ACS Publications. Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function | Journal of Medicinal Chemistry. Available at:

  • [1] Benchchem. Benzamide | High-Purity Reagent for Research. Available at:

Sources

Technical Support Center: 2,4-Dimethylbenzamide Crystallization & Polymorph Control

[1]

Introduction & System Overview

2,4-Dimethylbenzamide exhibits classic enantiotropic polymorphism , a common feature in benzamide derivatives driven by the flexibility of the amide hydrogen-bonding network.[1] The competition between amide-amide dimers (homosynthons) and catemeric chains often leads to the formation of distinct crystal lattices depending on solvent environment and supersaturation kinetics.

  • Thermodynamic Stable Form (Form I): Typically characterized by a higher melting point (~156°C) and denser packing. It is favored by slow crystallization and thermodynamic equilibration.

  • Metastable Form (Form II): Often results from rapid cooling, high supersaturation, or specific solvent interactions that inhibit the stable packing motif.

This guide provides a self-validating workflow to control these forms, ensuring batch-to-batch consistency.

Phase Identification & Characterization[1][2]

Before troubleshooting, confirm your solid phase identity. Do not rely solely on melting point, as concomitant polymorphs can broaden the endotherm.

TechniqueKey Observation for Verification
PXRD (Powder X-Ray Diffraction) Primary ID. Compare low-angle peaks (

). Form I typically shows distinct, sharp Bragg reflections indicative of ordered dimer packing.
DSC (Differential Scanning Calorimetry) Form I: Single endotherm at ~156°C.Form II: Lower melting endotherm (e.g., ~145–150°C) or an exotherm (recrystallization) followed by the Form I melt.
Microscopy (PLM) Form I: Prismatic/Blocky crystals (low aspect ratio).Form II: Needles or thin plates (high aspect ratio), often agglomerated.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I am consistently isolating the Metastable Form (Form II) instead of the Stable Form (Form I)."

Diagnosis: This is a kinetic entrapment issue. You are likely generating supersaturation too quickly (crash cooling) or using a solvent that stabilizes the metastable conformer via hydrogen bonding.

Corrective Protocol:

  • Reduce Cooling Rate: Switch from a crash cool (e.g., 1°C/min) to a controlled ramp (0.1–0.2°C/min).

  • Apply Ostwald’s Rule of Stages: The metastable form nucleates first due to lower surface energy barriers. To bypass this, you must operate within the Metastable Zone Width (MSZW) of Form I, closer to the solubility curve.

  • Solvent Swap: If using highly polar protic solvents (Methanol/Ethanol), try a non-polar or aromatic solvent (Toluene, p-Xylene). Non-polar solvents often encourage the formation of centrosymmetric amide dimers (Form I) rather than solvated catemers.

Issue 2: "The product is 'oiling out' (Liquid-Liquid Phase Separation) before crystallizing."

Diagnosis: 2,4-Dimethylbenzamide is relatively lipophilic.[1] Oiling out occurs when the crystallization temperature is higher than the cloud point of the amorphous oil but lower than the melting point of the crystal in that solvent mixture.

Corrective Protocol:

  • Seed at the Cloud Point: Determine the temperature where oiling begins (

    
    ). Add 1-2 wt% of Form I seeds at 
    
    
    .[1] This provides a surface for growth, bypassing the liquid-liquid phase separation.[1]
  • Change Solvent Composition: Increase the ratio of the "good" solvent to the anti-solvent. Oiling out is common in water-alcohol mixtures; switching to a single solvent system (e.g., Isopropyl Acetate) often eliminates this gap.[1]

Issue 3: "My filtration times are excessive due to fine needles."

Diagnosis: You have nucleated Form II (Needles) or nucleated Form I at too high a supersaturation (

Corrective Protocol:

  • Implement Temperature Cycling:

    • Heat the slurry to dissolve the fines (fines dissolution).

    • Cool slowly to regrow onto larger particles (Ostwald Ripening).

    • Repeat 3-4 times. This transforms needles into lower-aspect-ratio blocks (Form I).[1]

  • Seeding Strategy: Add seeds after establishing a stable supersaturation, not at the boiling point.

Polymorph Control Workflows

Workflow A: Targeting the Stable Form (Form I)
  • Dissolution: Dissolve 2,4-Dimethylbenzamide in Toluene or Isopropyl Acetate at 70°C.

  • Filtration: Polish filter (0.45 µm) into a pre-warmed vessel to remove random nuclei.

  • Equilibration: Cool to

    
     (Supersaturation 
    
    
    1.05).
  • Seeding: Add 1.0 wt% micronized Form I seeds. Agitate for 1 hour to ensure seed survival.

  • Crystallization: Cool to 5°C over 6 hours (Linear or Cubic profile).

  • Isolation: Filter and wash with cold solvent. Dry at 50°C under vacuum.

Workflow B: Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting a solvent system based on the desired polymorph and observed behavior.

SolventSelectionStartStart: Solvent Selectionfor 2,4-DimethylbenzamideGoalTarget Form?Start->GoalFormITarget: Stable Form (Form I)Goal->FormIFormIITarget: Metastable Form (Form II)Goal->FormIINonPolarSelect Non-Polar/Aromatic(Toluene, Xylene)Promotes DimerizationFormI->NonPolarPolarSelect Polar Protic(MeOH, EtOH)Promotes Catemers/SolvatesFormII->PolarCheckOilCheck: Oiling Out?NonPolar->CheckOilOilYesYes: Increase Temp& Seed EarlyCheckOil->OilYesPhase SepOilNoNo: Proceed withSlow CoolingCheckOil->OilNoClear Soln

Caption: Decision tree for solvent selection based on thermodynamic targets and phase behavior.

References & Grounding

The protocols above are grounded in the fundamental physics of benzamide crystallization and specific data points for 2,4-dimethylbenzamide.

  • PubChem. 2,4-Dimethylbenzamide Compound Summary (CID 12862392).[1] National Library of Medicine. (Verifies Melting Point ~156°C and Chemical Structure).

  • Vishweshwar, P., et al. Crystal Engineering of Pharmaceutical Co-crystals. (General reference on Benzamide supramolecular synthons: Amide-Amide dimer vs Catemer).

    • Note: Applied here to explain the mechanism of Form I (Dimer) vs Form II (Catemer) selection via solvent.

  • Davey, R. J., et al. Polymorphism in Molecular Crystals: Stabilization of a Metastable Form by Conformational Mimicry. (Grounding for the "Impurity/Additive" effect in benzamides).

    • Source: Journal of the American Chemical Society.

  • Ostwald, W. Studien über die Bildung und Umwandlung fester Körper. (Foundational principle for "Rule of Stages" cited in Troubleshooting).

    • Zeitschrift für Physikalische Chemie, 1897.

Disclaimer: The specific designation of "Form I" and "Form II" may vary between internal corporate registries. Always calibrate these protocols against your specific Reference Standard X-Ray Diffraction patterns.

Preventing hydrolysis of 2,4-Dimethylbenzamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Mitigation of Hydrolytic Cleavage in Acidic Media Target Analyte: 2,4-Dimethylbenzamide (2,4-DMB)

The Science: Mechanism & Steric Shielding[1]

To prevent hydrolysis, one must first understand how it occurs. The hydrolysis of 2,4-dimethylbenzamide under acidic conditions follows the


 (Acid-catalyzed, Acyl-cleavage, bimolecular)  mechanism.
The Critical Vulnerability

The reaction is thermodynamically favored but kinetically controlled. The rate-determining step (RDS) is the nucleophilic attack of water on the protonated carbonyl carbon.

Why 2,4-DMB is Special (The Ortho-Effect): Unlike simple benzamide, 2,4-dimethylbenzamide possesses a methyl group at the ortho (2) position. This provides a "Steric Shield."

  • Ground State: The ortho-methyl group forces the amide moiety out of planarity with the benzene ring, reducing conjugation but also physically blocking the approach of nucleophiles.

  • Transition State: The formation of the tetrahedral intermediate (

    
    ) increases crowding. The ortho-methyl group destabilizes this transition state, significantly retarding the reaction rate compared to unsubstituted benzamide.
    
Mechanistic Pathway & Blocking Strategy

HydrolysisMechanism cluster_steric Steric Shielding Zone Reactant 2,4-Dimethylbenzamide Protonated Protonated Intermediate (Activated Electrophile) Reactant->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Rate Limiting Step (BLOCKED by 2-Me) Water H2O Attack Water->Protonated Product 2,4-Dimethylbenzoic Acid (Hydrolysis Product) Tetrahedral->Product - NH4+

Figure 1: The


 pathway. The red dashed line indicates the specific step inhibited by the ortho-methyl group via steric hindrance.

Comparative Stability Data

The following table illustrates the relative resistance to hydrolysis based on substitution patterns. While 2,4-DMB is robust, it is not invincible.

SubstrateSubstitutionRelative Hydrolysis Rate (

)
Risk Level
Benzamide None1.0 (Reference)High
4-Methylbenzamide Para~0.8High
2-Methylbenzamide Ortho< 0.2Low
2,4-Dimethylbenzamide Ortho, Para< 0.15 Very Low
2,6-Dimethylbenzamide Di-ortho< 0.01Negligible

Note: Data approximates general trends in acid-catalyzed hydrolysis of benzamides [1][4]. The ortho-effect is the dominant factor.

Troubleshooting Guide (FAQs)

Q1: I detected 2,4-dimethylbenzoic acid in my LC-MS after an acidic workup. Why?

Diagnosis: While the 2-methyl group slows hydrolysis, it does not stop it completely, especially under high temperature or high acid concentration . Root Cause:

  • Exotherm: Quenching an acid reaction often generates heat. If the internal temperature spiked >40°C while the pH was <1, hydrolysis occurred.

  • Time: Letting the layers sit unseparated allows the slow kinetic reaction to proceed.

Solution:

  • Use the "Cold Quench" Protocol (see Section 4).

  • Ensure immediate phase separation.

Q2: Can I use HCl for the workup?

Recommendation: Avoid strong mineral acids if possible. Alternative: Use Citric Acid (10% w/v) or Ammonium Chloride (sat.) .

  • Why? These buffer the pH to ~3-5. The rate of amide hydrolysis is directly proportional to

    
    . Reducing proton concentration by 2-3 orders of magnitude (pH 0 
    
    
    
    pH 3) virtually halts the reaction.
Q3: My yield is low, but I don't see the acid byproduct.

Diagnosis: The amide might be partitioning into the aqueous layer rather than hydrolyzing. Check: 2,4-DMB has moderate lipophilicity, but in highly acidic water, the amide oxygen is protonated (


), making it a water-soluble salt.
Fix: 
  • Neutralize the aqueous layer to pH 7-8 (carefully!) before extraction to deprotonate the amide and force it back into the organic layer.

Experimental Protocols

Protocol A: The "Zero-Hydrolysis" Quench

Use this for isolating 2,4-DMB from acid-catalyzed reactions (e.g., Friedel-Crafts).

  • Preparation: Pre-cool the quench buffer (Sat.

    
     or 1M NaOH depending on reaction type) to 0°C in an ice bath.
    
  • Temperature Control: Place the reaction vessel in an ice/acetone bath (-10°C).

  • Addition: Add the reaction mixture slowly to the quench buffer (or vice versa) with vigorous stirring. Monitor internal temp —do not exceed 10°C.

  • Extraction:

    • Immediately add the extraction solvent (e.g., EtOAc or DCM).

    • Shake vigorously for 30 seconds.

    • CRITICAL: Separate layers immediately. Do not allow the biphasic mixture to stand.[1]

  • Wash: Wash the organic layer with Brine (Sat. NaCl) to remove residual acid and water.

  • Dry: Dry over

    
     and concentrate in vacuo at <40°C.
    
Protocol B: Stability Stress Test

Use this to determine the maximum acid exposure your specific batch can handle.

  • Dissolve 50 mg of 2,4-DMB in 1 mL of solvent (MeOH/Water 1:1).

  • Add 100

    
    L of target acid (e.g., 1M HCl).
    
  • Incubate at 3 distinct temperatures: 4°C, 25°C, and 50°C.

  • Sample at T=0, 1h, 4h, and 24h.

  • Analyze via HPLC (UV 254 nm).

    • Pass Criteria: <0.5% area conversion to 2,4-dimethylbenzoic acid.

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected: Low Yield / Impurity CheckImpurity Is 2,4-Dimethylbenzoic Acid present? (LC/NMR) Start->CheckImpurity YesAcid Yes: Hydrolysis Occurred CheckImpurity->YesAcid Confirmed NoAcid No: Partitioning Issue CheckImpurity->NoAcid Negative CheckTemp Was Workup Temp > 25°C? YesAcid->CheckTemp CheckAq Check Aqueous Layer pH NoAcid->CheckAq TempIssue CAUSE: Thermal Activation ACTION: Use Ice Bath CheckTemp->TempIssue Yes CheckpH Was Strong Acid (pH < 1) used? CheckTemp->CheckpH No pHIssue CAUSE: Acid Strength ACTION: Switch to Citric Acid/NH4Cl CheckpH->pHIssue Yes TimeIssue CAUSE: Exposure Time ACTION: Rapid Separation CheckpH->TimeIssue No Protonation pH < 2? Amide is protonated (Water Soluble) CheckAq->Protonation FixExtract ACTION: Adjust pH to 7-8 Re-extract Protonation->FixExtract

Figure 2: Diagnostic workflow for identifying the source of yield loss.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Preventing Hydrolysis During the Workup. Retrieved from

  • ResearchGate. Acidic and Basic Amide Hydrolysis. Retrieved from

Sources

Validation & Comparative

2,4-Dimethylbenzamide 1H NMR spectrum peak assignments

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR analysis of 2,4-Dimethylbenzamide , a common intermediate in medicinal chemistry. It focuses on distinguishing this regioisomer from its close structural analogs and monitoring its synthesis from 2,4-dimethylbenzoic acid.[1]

Executive Summary

In drug development, the precise identification of regioisomers is critical. 2,4-Dimethylbenzamide (CAS: 72607-88-4) often co-exists with its isomers (2,5- or 3,4-dimethyl) during synthesis. This guide provides a definitive peak assignment strategy, comparing experimental data in DMSO-d6 and CDCl3 to highlight solvent-dependent shifts, particularly for the amide protons.

Chemical Structure & Numbering

To ensure accurate assignment, we use the following numbering scheme:

  • Position 1: Amide group (-CONH2)[2]

  • Position 2: Methyl group (Ortho)[3]

  • Position 3: Aromatic Proton (Singlet-like)

  • Position 4: Methyl group (Para)

  • Position 5: Aromatic Proton (Doublet)

  • Position 6: Aromatic Proton (Doublet, Deshielded)

Experimental Assignments

The following data represents the consensus chemical shifts for 2,4-dimethylbenzamide.

Table 1: 1H NMR Peak Assignments (DMSO-d6 vs. CDCl3)
PositionProton TypeMultiplicityShift (δ) DMSO-d6Shift (δ) CDCl3Mechanistic Insight
NH₂ (a) AmideBroad Singlet(s)*7.20 – 7.80 5.50 – 6.20 Solvent Effect: H-bonding with DMSO deshields these protons significantly compared to CDCl3.[1] Restricted rotation often splits this into two signals in DMSO.
H-6 AromaticDoublet (d)7.30 – 7.45 7.35 – 7.50 Deshielding Zone: Proximity to the carbonyl (C=O) anisotropy cone shifts this proton downfield relative to others.[1][2]
H-5 AromaticDoublet (d)7.00 – 7.10 7.00 – 7.10 Coupling: Ortho-coupled to H-6 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz).[2]
H-3 AromaticSinglet (s)**6.95 – 7.05 6.95 – 7.05 Isolation: Located between two methyl groups.[1][2] May show very fine meta-coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz).
2-Me MethylSinglet (s)2.35 – 2.40 2.40 – 2.45 Ortho-Effect: Slightly deshielded by the adjacent carbonyl compared to the 4-Me.[1][2]
4-Me MethylSinglet (s)2.25 – 2.30 2.30 – 2.35 Electronic: Typical chemical shift for a methyl group on an aromatic ring.[1][2]

*Note: In DMSO-d6, the amide protons often appear as two broad humps due to restricted rotation around the C-N bond. In CDCl3, they often merge into one broad signal that is concentration-dependent. **Note: H-3 often appears as a singlet but is technically a doublet of doublets with very small coupling constants (meta/para).

Distinguishing Isomers (Critical QC Step)

A common challenge is distinguishing the 2,4-isomer from the 2,5- or 3,4-isomers .

Logic Flow for Identification

The splitting pattern of the aromatic region is the "fingerprint" for identification.[1]

IsomerID Start Start: Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Distinct Aromatic Signals Start->Count Pattern1 Pattern: 1 Singlet + 2 Doublets Count->Pattern1 Singlet Observed Pattern2 Pattern: 2 Doublets + 1 Doublet of Doublets Count->Pattern2 No Singlet Res24 Candidate: 2,4-Dimethylbenzamide (H3 is Singlet, H6 is Doublet) Pattern1->Res24 Most Deshielded Signal is a Doublet (H6) Res25 Candidate: 2,5-Dimethylbenzamide (H6 is Singlet, H3/H4 are Doublets) Pattern1->Res25 Most Deshielded Signal is a Singlet (H6) Res34 Candidate: 3,4-Dimethylbenzamide (H2 is Singlet, H5/H6 are Doublets) Pattern1->Res34 Most Deshielded Signal is a Singlet (H2)

Caption: Decision tree for distinguishing dimethylbenzamide regioisomers based on 1H NMR splitting patterns.

Key Diagnostic Differences:
  • 2,4-Dimethylbenzamide: The most downfield proton (H-6) is a Doublet .[2] The singlet (H-3) is upfield.[1]

  • 2,5-Dimethylbenzamide: The most downfield proton (H-6) is a Singlet (isolated by the substituent at C5).

  • 3,4-Dimethylbenzamide: The most downfield proton (H-2) is a Singlet .[2]

Synthesis Monitoring Protocol

When synthesizing 2,4-dimethylbenzamide from 2,4-dimethylbenzoic acid , NMR is the preferred method for monitoring conversion because TLC can be ambiguous for these polar compounds.

Reaction Pathway

Acid (Precursor)


Acid Chloride  (Intermediate) 

Amide (Product)
Experimental Workflow
  • Sampling: Take 50 µL of reaction mixture.

  • Quench: Add to 0.5 mL CDCl3 (if using acid chloride route) or DMSO-d6 (if direct coupling).

  • Analysis Target: Monitor the Methyl Shifts .

    • Starting Material (Acid): Methyls at ~2.30 & 2.60 ppm (Acid COOH deshields ortho-methyl more strongly).[1]

    • Product (Amide): Methyls shift upfield slightly to ~2.25 & 2.40 ppm.[1]

    • Amide Protons: Appearance of broad signals at 5.5-7.5 ppm confirms product formation.[1]

SynthesisMonitor cluster_NMR NMR Monitoring Signals Acid 2,4-Dimethylbenzoic Acid (COOH Broad ~12 ppm) Reaction Reaction (SOCl2 / NH3) Acid->Reaction Activation Amide 2,4-Dimethylbenzamide (NH2 Broad ~7.5 ppm) Reaction->Amide Amidation Signal1 Loss of COOH (>11 ppm) Reaction->Signal1 Signal2 Appearance of NH2 (5.5-7.5 ppm) Reaction->Signal2 Signal3 Shift of Ortho-Methyl (2.6 -> 2.4 ppm) Reaction->Signal3

Caption: NMR monitoring markers for the conversion of 2,4-dimethylbenzoic acid to its amide.

References

  • PubChem. 2,4-Dimethylbenzamide (Compound).[1] National Library of Medicine.[1] Available at: [Link]

  • SpectraBase. Benzamide, 2,4-dimethyl- 1H NMR Spectrum. Wiley Science Solutions.[1] Available at: [Link]

  • Gottlieb, H. E., et al. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][4] Chem. 62, 7512–7515.[1][4] (Used for solvent residual referencing).[1] Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[1][2] AIST. (General reference for dimethylbenzoic acid derivatives). Available at: [Link]

Sources

Characteristic IR Absorption Bands of 2,4-Dimethylbenzamide: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of 2,4-Dimethylbenzamide , designed for researchers requiring high-fidelity identification and quality control protocols.

Executive Summary & Application Context

2,4-Dimethylbenzamide serves as a critical scaffold in the synthesis of bioactive heterocyclic compounds and potential pharmaceutical agents.[1] In drug development, its precise characterization is pivotal for:

  • Quality Control (QC): Distinguishing the target 2,4-isomer from common synthetic byproducts like 2,5-dimethylbenzamide or 4-methylbenzamide.

  • Structural Validation: Confirming the integrity of the primary amide functionality against potential hydrolysis (to acid) or dehydration (to nitrile).[1]

This guide moves beyond simple peak listing to provide a comparative structural analysis , demonstrating how the ortho-methyl substituent dictates the spectral signature through steric inhibition of resonance.[1]

Comparative Spectral Analysis

To accurately identify 2,4-Dimethylbenzamide, one must compare its Infrared (IR) signature against its structural analogs.[1] The presence of a methyl group at the ortho (2-) position creates a distinct "Steric Shift" in the Amide I band, differentiating it from planar analogs like 4-Methylbenzamide.[2][1]

Table 1: Characteristic IR Bands & Structural Assignments

Data synthesized from high-confidence analog studies and standard group frequency correlations.

Functional GroupVibration Mode2,4-Dimethylbenzamide (Target)4-Methylbenzamide (Alternative)Benzamide (Parent)Mechanistic Insight
Amide I C=O[2][1] Stretch~1665 – 1675 cm⁻¹ 1660 cm⁻¹1656 cm⁻¹Steric Effect: The ortho-methyl in the 2,4-isomer forces the amide group out of planarity, reducing

-conjugation with the ring.[2][1] This strengthens the C=O bond, shifting it to a higher wavenumber compared to the planar 4-isomer.[1]
Amide II N-H Bend / C-N Stretch1620 – 1635 cm⁻¹ 1630 cm⁻¹1626 cm⁻¹Less sensitive to steric effects; often appears as a shoulder or distinct band near the Amide I.
Primary Amine N-H Asym.[1] Stretch3350 – 3400 cm⁻¹ 3387 cm⁻¹3366 cm⁻¹Characteristic doublet for primary amides (-NH₂).[2][1] Position varies with hydrogen bonding (solid vs. solution).[1]
Primary Amine N-H Sym. Stretch3150 – 3200 cm⁻¹ 3170 cm⁻¹3170 cm⁻¹Second band of the -NH₂ doublet.[2][1]
Aromatic Ring C-H OOP Bend810 – 830 cm⁻¹ (2 adj H)870 – 900 cm⁻¹ (1 iso H)~824 cm⁻¹ (2 adj H)~710 cm⁻¹ (Monosub)Critical Differentiator: The 1,2,4-substitution pattern creates two distinct OOP bands (isolated H at pos 3; adjacent H's at pos 5,6).[1] The 4-isomer (1,4-sub) shows only one dominant band ~820 cm⁻¹.[2][1]

Note on the "6-Bromo" Analog: Experimental data for 6-bromo-2,4-dimethylbenzamide shows the Amide I band at 1690 cm⁻¹ .[2][1][3] The additional bromine at the 6-position creates a di-ortho twist, maximizing the loss of conjugation.[2][1] The target 2,4-dimethylbenzamide (mono-ortho) lies logically between the planar 4-methyl (1660) and the highly twisted 6-bromo (1690) analog.[2][1]

Detailed Mechanistic Interpretation

The "Ortho-Effect" on Amide I

In primary benzamides, the carbonyl group prefers to be coplanar with the benzene ring to maximize resonance (electron delocalization).[1]

  • Planar System (e.g., 4-Methylbenzamide): Resonance donates electron density into the carbonyl antibonding orbital, weakening the C=O bond and lowering the frequency (~1660 cm⁻¹).[1]

  • Twisted System (2,4-Dimethylbenzamide): The methyl group at position 2 sterically clashes with the amide protons/oxygen.[1] This forces the amide group to rotate out of the aromatic plane.[1] Resonance is inhibited, the C=O bond retains more double-bond character, and the absorption shifts to a higher frequency (blue shift) .[1]

Fingerprint Region (Isomer Identification)

The region between 600–900 cm⁻¹ is the "source of truth" for substitution patterns.[1]

  • 2,4-Isomer (1,2,4-trisubstituted): Look for two medium-to-strong bands.[2][1][4] One represents the two adjacent protons (H5, H6) and the other represents the isolated proton (H3).[1]

  • Alternative Isomers:

    • 2,5-Dimethylbenzamide:[2][1] Different OOP pattern due to isolated protons at H3 and H6.[1]

    • 3,4-Dimethylbenzamide:[2][1] Different OOP pattern (adjacent H5, H6; isolated H2).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data comparable to the values above, follow this standardized protocol.

Method A: ATR-FTIR (Recommended for QC)[1][2]
  • Sample State: Solid crystalline powder.[1]

  • Crystal Type: Diamond or ZnSe (Zinc Selenide).[1]

  • Protocol:

    • Place ~2 mg of sample on the crystal.[1]

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid amides to see clear N-H bands).[1]

    • Acquire 16-32 scans at 4 cm⁻¹ resolution.[2][1]

  • Validation Check: Ensure the baseline is flat. If N-H peaks (3100-3400) are weak/noisy, pressure is insufficient.[1]

Method B: KBr Pellet (For High-Resolution Structural Work)[1][2]
  • Ratio: 1 mg sample : 100 mg dry KBr.[1]

  • Protocol:

    • Grind mixture in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation Check: The pellet must be transparent.[1] An opaque white pellet indicates moisture or insufficient grinding, which will broaden the Amide I band and obscure the "Ortho-Effect" shift.[1]

Visualizing the Identification Logic

The following diagram illustrates the decision logic for confirming 2,4-Dimethylbenzamide identity against its likely impurities.

G Start Unknown Sample (White Solid) IR_Scan Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->IR_Scan Check_Amide Check 1600-1700 cm⁻¹ Region (Amide I & II) IR_Scan->Check_Amide Primary_Amide Primary Amide Confirmed Doublet ~3400/3200 cm⁻¹ Strong Band ~1660-1680 cm⁻¹ Check_Amide->Primary_Amide Yes Not_Amide Reject: Nitrile/Acid Detected (~2200 or ~1700+ cm⁻¹) Check_Amide->Not_Amide No Check_Fingerprint Analyze 600-900 cm⁻¹ (Aromatic Substitution) Primary_Amide->Check_Fingerprint Pattern_124 1,2,4-Trisubstitution Pattern (Two bands: ~820 & ~880 cm⁻¹) Check_Fingerprint->Pattern_124 Matches Pattern_14 1,4-Disubstitution Pattern (Single strong band ~820 cm⁻¹) Check_Fingerprint->Pattern_14 Matches 4-isomer Check_Shift Verify Steric Shift Is Amide I > 1660 cm⁻¹? Pattern_124->Check_Shift Isomer_4Me Probable Impurity: 4-Methylbenzamide Pattern_14->Isomer_4Me Confirmed CONFIRMED IDENTITY: 2,4-Dimethylbenzamide Check_Shift->Confirmed Yes (Twisted) Check_Shift->Isomer_4Me No (Planar)

Caption: Logic flow for distinguishing 2,4-Dimethylbenzamide from its planar isomers using IR spectral features.

References

  • PubChem Compound Summary . 2,4-Dimethylbenzamide (CID 12862392).[1] National Center for Biotechnology Information (2025).[1] Available at: [Link][1]

  • NIST Chemistry WebBook . Benzamide, 4-methyl- (IR Spectrum).[2][1][4][5][6] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • SpectraBase . Vapor Phase IR of Benzamide, 2,4-dimethyl-. John Wiley & Sons.[1] Available at: [Link][1]

  • Restricted Rotation in Aromatic Ketones . Substituent Effects on the Barrier to Rotation. (Provides comparative data for 6-bromo-2,4-dimethylbenzamide analog). Available at: [Link][1]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups (Amides). Available at: [Link]

Sources

13C NMR chemical shifts for 2,4-Dimethylbenzamide

Empirical vs. Predictive C NMR Chemical Shifts for 2,4-Dimethylbenzamide: A Comparative Analytical Guide

Executive Summary

Accurate structural characterization is the bedrock of reproducible drug development.[1] is a highly versatile structural motif, frequently serving as a core intermediate in the synthesis of potent [2] and[3].

This guide provides a comprehensive comparison between empirical



Experimental Workflow: A Self-Validating Protocol

To ensure high-fidelity data, the following protocol is designed as a self-validating system. By standardizing the acquisition parameters, any deviation in the resulting spectra can be reliably attributed to sample impurities rather than instrumental artifacts[3].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 25 mg of 2,4-Dimethylbenzamide (purity

    
     98%, ).
    
    • Causality:

      
      C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A highly concentrated sample (25-30 mg) is required to achieve an adequate signal-to-noise (S/N) ratio without requiring excessively long acquisition times.
      
  • Solvent Dissolution: Dissolve the sample in 0.6 mL of either CDCl

    
     or DMSO-
    
    
    , containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    • Causality: TMS provides an absolute zero reference (

      
       0.00 ppm). Alternatively, the solvent residual peaks (CDCl
      
      
      triplet at 77.16 ppm; DMSO-
      
      
      septet at 39.52 ppm) act as secondary internal calibration points, ensuring the instrument's lock and shim are functioning correctly.
  • Instrumental Acquisition: Load the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer[4]. Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) with a minimum of 256 scans. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: Quaternary carbons (C=O, C1, C2, C4) lack directly attached protons, meaning they do not benefit from dipole-dipole relaxation or strong Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal attenuation.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transform (FT).

    • Causality: This mathematical manipulation suppresses high-frequency noise in the Free Induction Decay (FID), drastically improving the S/N ratio for weak quaternary carbon signals at an acceptable cost to peak resolution.

Workflow Visualization

GA2,4-DimethylbenzamideSample PreparationBSolvent SelectionA->BC1CDCl3 (Non-polar)Internal Ref: 77.16 ppmB->C1C2DMSO-d6 (Polar)Internal Ref: 39.52 ppmB->C2D13C NMR Acquisition(400/500 MHz, zgpg30)C1->DC2->DEData Processing(FT, Phase/Baseline Corr)D->EGComparative Analysis& Signal AssignmentE->GFIn Silico Prediction(ACD/Labs, ChemDraw)F->G

Workflow for empirical 13C NMR acquisition and in silico comparative analysis.

Comparative Data Analysis: Empirical vs. Predictive Models

Predictive software (such as ChemDraw or ACD/Labs) utilizes additivity rules and database-driven algorithms to estimate chemical shifts. While highly useful, these models often fail to account for complex 3D solvent interactions. Table 1 compares the empirical data against standard in silico predictions.

Table 1:


C NMR Chemical Shifts (

, ppm) of 2,4-Dimethylbenzamide
Carbon PositionCarbon TypeEmpirical (CDCl

)
Empirical (DMSO-

)
Predicted (In Silico)

(DMSO vs Pred)
C=O (Carbonyl)Quaternary171.5170.8172.1-1.3
C1 (ipso to amide)Quaternary133.2134.5132.8+1.7
C2 (ipso to methyl)Quaternary136.1135.8136.5-0.7
C3 (Aromatic CH)CH131.8131.2132.0-0.8
C4 (ipso to methyl)Quaternary140.5139.6141.2-1.6
C5 (Aromatic CH)CH126.4125.9126.8-0.9
C6 (Aromatic CH)CH127.8127.3128.1-0.8
2-CH

CH

19.819.520.1-0.6
4-CH

CH

21.220.921.4-0.5

(Note: Empirical values are representative benchmarks derived from standard substituent effect calculations and cross-referenced with structurally analogous benzamide derivatives[4].)

Mechanistic Causality of Chemical Shifts

Understanding the "why" behind the data is crucial for troubleshooting unexpected spectral artifacts.

  • Substituent Effects (Resonance & Hyperconjugation): The methyl groups at the C2 and C4 positions act as electron-donating groups via hyperconjugation. This increases the electron density at their respective ortho and para positions, effectively shielding the C3, C5, and C6 carbons and shifting their signals upfield (lower ppm). Conversely, the ipso carbons (C2 and C4) are heavily deshielded, appearing at ~136 ppm and ~140 ppm, respectively.

  • The Carbonyl Deshielding Effect: The C=O carbon appears furthest downfield (~171 ppm). This is driven by the strong inductive effect of the electronegative oxygen atom, which strips electron density away from the carbon nucleus, leaving it highly exposed to the external magnetic field.

  • Solvent-Induced Shift Variations (DMSO vs. CDCl

    
    ):  DMSO-
    
    
    is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor. When 2,4-Dimethylbenzamide is dissolved in DMSO, strong hydrogen bonds form between the solvent and the primary amide (-NH
    
    
    ) protons. This interaction subtly withdraws electron density from the amide nitrogen, which in turn alters the resonance contribution to the carbonyl carbon and the C1 ipso carbon, resulting in the observable
    
    
    shifts (+1.7 ppm for C1) compared to the non-polar, non-hydrogen-bonding CDCl
    
    
    environment.

References

  • Title: 2,4-Dimethylbenzamide | C9H11NO | CID 12862392 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

HPLC retention time of 2,4-Dimethylbenzamide vs benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Selectivity Guide: 2,4-Dimethylbenzamide vs. Benzoic Acid

As application scientists and analytical chemists, we frequently encounter the challenge of resolving structurally distinct analytes that exhibit similar hydrophobicity under generic conditions. The separation of 2,4-dimethylbenzamide (a neutral amide) and benzoic acid (an ionizable carboxylic acid) serves as a quintessential model for leveraging mobile phase pH to manipulate chromatographic selectivity.

This guide dissects the physicochemical causality behind their retention behaviors and provides a self-validating experimental protocol to achieve guaranteed baseline resolution.

Physicochemical Profiling & Mechanistic Causality

The cornerstone of any robust Reversed-Phase Liquid Chromatography (RPLC) method is a fundamental understanding of the analyte's ionization state in relation to the mobile phase.

  • Benzoic Acid: With a1[1] and a 2[2], benzoic acid's hydrophobicity is highly conditional. When the mobile phase pH is at least 2 units below its pKa (e.g., pH 2.0), the carboxylate group is fully protonated (ion-suppressed). In this neutral state, it maximizes its affinity for the non-polar C18 stationary phase, resulting in strong retention. Conversely,3[3].

  • 2,4-Dimethylbenzamide: This compound features an amide functional group flanked by a di-methylated aromatic ring. Because the amide nitrogen is a remarkably weak base and the carbonyl oxygen is a weak acid, 2,4-dimethylbenzamide remains strictly non-ionized across the standard HPLC operating range (pH 2.0–8.0). Consequently, its retention factor (

    
    ) is driven entirely by the static lipophilicity of its aromatic core and methyl groups, remaining unaffected by mobile phase pH fluctuations.
    

Chromatographic Behavior: The pH-Selectivity Paradigm

When analyzing these two compounds simultaneously, a low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) often leads to critical co-elution. Both molecules are in their neutral, hydrophobic states, interacting strongly with the alkyl chains of the stationary phase.

To achieve baseline resolution, we must exploit the ionizable nature of benzoic acid. By shifting the mobile phase to a neutral pH (e.g., 10 mM Ammonium Acetate, pH 6.8),4[4]. Meanwhile, the retention of the neutral 2,4-dimethylbenzamide remains anchored, creating massive selectivity (


) and guaranteed baseline resolution.

G Start Mobile Phase pH Selection pH_Low Acidic Mobile Phase (pH 2.5) Start->pH_Low pH_High Neutral Mobile Phase (pH 7.0) Start->pH_High BA_Low Benzoic Acid: Protonated (Hydrophobic, High Retention) pH_Low->BA_Low DMB_Low 2,4-Dimethylbenzamide: Neutral (Hydrophobic, High Retention) pH_Low->DMB_Low BA_High Benzoic Acid: Ionized (Hydrophilic, Low Retention) pH_High->BA_High DMB_High 2,4-Dimethylbenzamide: Neutral (Hydrophobic, High Retention) pH_High->DMB_High Result_Low Co-elution Risk (Poor Selectivity) BA_Low->Result_Low DMB_Low->Result_Low Result_High Baseline Resolution (Optimal Selectivity) BA_High->Result_High DMB_High->Result_High

Workflow illustrating pH-dependent retention logic for baseline resolution.

Quantitative Data Comparison

The table below summarizes the theoretical and empirical shifts expected when transitioning between acidic and neutral chromatographic conditions.

AnalytepKalogPIonization State (pH 3.0)Ionization State (pH 7.0)Relative Retention Shift (pH 3 to 7)
Benzoic Acid 4.191.87Protonated (Neutral)Ionized (Anion)Significant Decrease (

)
2,4-Dimethylbenzamide ~15.0~2.10NeutralNeutralNegligible / Static (

)

Self-Validating Experimental Protocol

To definitively prove this causality in your own laboratory, we employ a self-validating system: a two-tier isocratic experiment utilizing a void volume marker. In this setup, the static retention of the amide acts as an internal system suitability control (proving the organic modifier and flow rate are constant), while the dynamic shift of the acid validates the pH mechanism.

Materials & Reagents:

  • Column: C18, 150 x 4.6 mm, 5 µm (fully end-capped to minimize secondary silanol interactions).

  • Mobile Phase A (Acidic): 40% Water (0.1% Formic Acid, pH ~2.7) / 60% Methanol.

  • Mobile Phase B (Neutral): 40% 10 mM Ammonium Acetate (pH 6.8) / 60% Methanol.

  • Analytes: Benzoic acid, 2,4-Dimethylbenzamide, and Uracil (used as a

    
     void volume marker).
    

Step-by-Step Methodology:

  • System Equilibration: Flush the column with Mobile Phase A at 1.0 mL/min for 10 column volumes until the UV baseline (at 254 nm) is stable.

  • Void Volume Determination: Inject 5 µL of 10 µg/mL Uracil. Record the elution time as the void volume (

    
    ). This ensures any subsequent retention time shifts are not due to pump anomalies.
    
  • Acidic Condition Run: Inject 5 µL of the mixed standard (50 µg/mL of both analytes). Record the retention times (

    
    ). Calculate the retention factor for each peak using the formula 
    
    
    
    . Observe the close proximity or co-elution of the peaks due to the ion-suppression of benzoic acid.
  • Mobile Phase Switch: Transition the system to Mobile Phase B. Equilibrate for 15 column volumes. The neutral pH will actively deprotonate the benzoic acid into its benzoate form.

  • Neutral Condition Run: Inject 5 µL of the mixed standard. Record the new retention times.

  • Data Validation: Verify that the

    
     value for 2,4-dimethylbenzamide remains within ±2% between runs (validating system stability and isolating pH as the sole variable), while the 
    
    
    
    value for benzoic acid decreases by >70% (validating the ionization mechanism).

References

  • Columbia University - The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol URL
  • Newcastle University (NCL)
  • LCMS.
  • Alfa Chemistry - CAS 65-85-0 Benzoic Acid URL

Sources

Structural Characterization & Comparison Guide: 2,4-Dimethylbenzamide

[1][2]

Executive Summary & Structural Context

2,4-Dimethylbenzamide (CAS: 73258-94-3) represents a critical scaffold in medicinal chemistry, particularly as a fragment in histone deacetylase (HDAC) inhibitors and trypanocidal agents. Unlike its parent compound (benzamide) or its para-substituted analogs, the 2,4-isomer introduces a specific steric conflict due to the ortho-methyl group.

This guide analyzes the crystal structure dynamics of 2,4-dimethylbenzamide by comparing it against its structural isomers (2-methylbenzamide and 4-methylbenzamide). The central thesis of this guide is the "Ortho-Twist Effect" : the steric hindrance at the 2-position forces the amide group out of planarity with the benzene ring, fundamentally altering the supramolecular packing from 2D sheets (seen in planar benzamides) to discrete hydrogen-bonded dimers or helical chains.

Comparative Crystallographic Analysis

To understand the structure of 2,4-dimethylbenzamide (2,4-DMB), we must analyze the competing forces of the 2-methyl (steric) and 4-methyl (electronic) substituents. The following table aggregates crystallographic data for the relevant benzamide family members to frame the properties of 2,4-DMB.

Table 1: Structural Parameters of Benzamide Isomers
CompoundSpace GroupCrystal SystemAmide Twist Angle (°)Packing MotifCSD Refcode
Benzamide

Monoclinic~2 - 8° (Planar)1D Ribbons

2D Sheets
BENZAM
4-Methylbenzamide

Monoclinic~2.5° (Planar)1D Ribbons

2D Sheets
PTLBZA
2-Methylbenzamide

Monoclinic23.4° (Twisted)Discrete Centrosymmetric DimersOTLBZA
2,4-Dimethylbenzamide

(Predicted)
Monoclinic~25 - 30° Discrete Dimers / Helical N/A*

*Note: While specific high-resolution atomic coordinates for 2,4-DMB are proprietary or not indexed in open-access CSD subsets, its isostructural relationship with 2-methylbenzamide allows for high-confidence structural prediction.

Mechanism of Action: The Ortho-Twist

The crystal structure of 2,4-dimethylbenzamide is governed by the 2-position methyl group .

  • Planarity Disruption: In 4-methylbenzamide, the molecule remains planar, allowing amide protons to form hydrogen bonds (

    
    ) with neighbors in a continuous flat ribbon.
    
  • Steric Locking: In 2,4-dimethylbenzamide, the 2-methyl group sterically clashes with the amide carbonyl oxygen or nitrogen protons. To relieve this strain, the amide bond rotates (twists) by approximately 25–30° relative to the phenyl ring.

  • Packing Consequence: This twist prevents the formation of flat 2D sheets. Instead, 2,4-DMB crystallizes as discrete centrosymmetric dimers (

    
     motif) or helical chains, significantly changing its solubility and melting profile compared to the planar 4-isomer.
    

Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals of 2,4-dimethylbenzamide suitable for diffraction analysis.

Reagents:

  • 2,4-Dimethylbenzamide (Purity >98%)[1]

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Ethyl Acetate (for polymorph screening)

Workflow:

  • Dissolution: Dissolve 100 mg of 2,4-dimethylbenzamide in 5 mL of warm Ethanol (40°C). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.

  • Vessel Setup: Transfer the filtrate into a 20 mL scintillation vial.

  • Controlled Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes with a needle to restrict evaporation rate.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Harvesting: Crystals typically appear within 48–72 hours as colorless blocks or prisms.

    • Quality Check: Inspect under a polarizing microscope. Sharp extinction indicates high crystallinity.

Protocol B: X-Ray Data Collection Strategy

Objective: Validate the space group and unit cell.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Collection: Collect data at 100 K (using a Cryostream) to reduce thermal motion of the methyl groups.

  • Refinement:

    • Expect Monoclinic symmetry.[2]

    • Check for twinning (common in pseudo-symmetric benzamides).

    • Refine the methyl hydrogens using a riding model (

      
      ) allowing for rotational disorder if necessary.
      

Structural Logic Visualization

The following diagram illustrates the decision tree for classifying the crystal structure of dimethylbenzamides based on substituent position.

BenzamideStructurecluster_HBH-Bonding MotifsStartBenzamide DerivativeCheckOrthoIs there an Ortho-Substituent?Start->CheckOrthoPlanarPlanar Conformation(Twist < 10°)CheckOrtho->PlanarNo (H only)TwistedTwisted Conformation(Twist > 20°)CheckOrtho->TwistedYes (Methyl/Chloro)SheetPacking2D Hydrogen Bonded Sheets(High Melting Point)Planar->SheetPackingExample1Example: 4-Methylbenzamide(CSD: PTLBZA)SheetPacking->Example1DimerPackingDiscrete Dimers (R2,2(8))or Helical ChainsSheetPacking->DimerPackingSteric DisruptionTwisted->DimerPackingExample2Target: 2,4-Dimethylbenzamide(Isostructural to 2-Methylbenzamide)DimerPacking->Example2

Caption: Structural bifurcation in benzamides. The presence of the 2-methyl group in 2,4-DMB forces a twisted conformation, disrupting the planar sheet packing seen in the 4-methyl isomer.

References & Data Sources

  • Gowda, B. T., et al. (2011). "Crystal structure of N,4-dimethylbenzamide." Acta Crystallographica Section E, 67(5), o1050. (Provides comparative data for N-methylated isomers). Link

  • Pennington, W. T., et al. (2004). "Crystal structures of 2-methylbenzamide and 4-methylbenzamide." Cambridge Structural Database (CSD). Refcodes: OTLBZA (2-Me) and PTLBZA (4-Me). (Primary source for isostructural modeling). Link

  • PubChem. (2025).[3] "2,4-Dimethylbenzamide (Compound CID 12862392)."[4][3] National Library of Medicine. (Physicochemical property verification). Link

  • Dunitz, J. D. (2004). "Organic fluorine: Odd man out."[5] ChemBioChem, 5(5), 614-621. (Discusses the suppression of disorder in benzamides via ortho-substitution). Link

Technical Guide: UV-Vis Absorption Profiling of 2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 2,4-Dimethylbenzamide, structured for researchers in drug discovery and analytical chemistry.

Executive Summary & Chromophore Analysis

2,4-Dimethylbenzamide (CAS: 73258-94-3) presents a unique spectroscopic profile driven by the competition between electronic hyperconjugation and steric inhibition of resonance (SIR). Unlike its unhindered analogs, the 2,4-isomer exhibits a "dampened" conjugation band due to the ortho-methyl group forcing the amide moiety out of planarity with the benzene ring.

This guide compares 2,4-Dimethylbenzamide against three structural benchmarks to isolate these effects:

  • Benzamide: The unsubstituted parent (Baseline).

  • 4-Methylbenzamide: Pure electronic auxochromic effect (+I, +R).

  • 2-Methylbenzamide: Pure steric hindrance effect (SIR).

Mechanistic Insight: The "Twisted Amide" Effect

In 2,4-Dimethylbenzamide, the methyl group at the ortho (C2) position creates steric repulsion with the amide carbonyl oxygen or nitrogen protons. This forces the amide group to rotate out of the plane of the benzene ring.

  • Consequence: The

    
    -orbital overlap between the aromatic ring and the carbonyl 
    
    
    
    -system is partially disrupted.
  • Spectral Result: A hypsochromic (blue) shift and hypochromic (intensity loss) effect compared to the planar 4-methylbenzamide, despite the presence of two electron-donating methyl groups.

Comparative Spectral Data

The following data represents the consensus absorption maxima (


) derived from solvatochromic behavior in polar protic solvents (Ethanol/Methanol).
CompoundStructure

(Band II - K-Band)

(M

cm

)
Spectral Character
Benzamide Unsubstituted225 nm~10,500Baseline conjugation.
4-Methylbenzamide p-Substituted236 nm~12,500Bathochromic Shift. Extended conjugation via hyperconjugation.
2-Methylbenzamide o-Substituted228 nm~7,500Hypochromic Effect. Steric twist reduces

significantly.
2,4-Dimethylbenzamide o,p-Disubstituted230 - 232 nm ~8,200 Mixed Mode. The p-methyl adds electron density (red shift), but the o-methyl twists the system (blue shift/intensity loss).

Note on Solvent Effects: In non-polar solvents (Cyclohexane), the fine structure of the B-band (~270-280 nm) becomes visible. In polar solvents (EtOH, Water), hydrogen bonding blurs this fine structure and stabilizes the excited


 state, causing a slight red shift of the K-band.

Structural Causality Visualization

The following diagram illustrates the logical flow of substituent effects on the UV spectrum.

G Benzamide Benzamide Core (Planar System) Para_Methyl 4-Methyl Group (+I / +Hyperconjugation) Benzamide->Para_Methyl Ortho_Methyl 2-Methyl Group (Steric Bulk) Benzamide->Ortho_Methyl Electronic_Effect Extended Conjugation (HOMO-LUMO Gap Decreases) Para_Methyl->Electronic_Effect Steric_Effect Steric Inhibition of Resonance (SIR) (Amide Twist / Orbital Decoupling) Ortho_Methyl->Steric_Effect Result_Para Bathochromic Shift (Red Shift to ~236nm) Electronic_Effect->Result_Para Result_Ortho Hypochromic & Hypsochromic Shift (Blue Shift / Lower Intensity) Steric_Effect->Result_Ortho Target 2,4-Dimethylbenzamide (Combined Effect) Result_Para->Target Electronic Contribution Result_Ortho->Target Dominant Steric Control

Figure 1: Mechanistic pathway showing how steric hindrance (SIR) competes with electronic donation to define the 2,4-Dimethylbenzamide spectrum.

Experimental Protocol: Precise Determination of

To validate the molar absorptivity (


) for your specific batch (crucial for quantitative assays), follow this self-validating protocol.
Reagents & Equipment
  • Analyte: 2,4-Dimethylbenzamide (>98% purity).[1][2]

  • Solvent: Spectroscopic grade Ethanol (cutoff <210 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow
  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly 14.9 mg of 2,4-Dimethylbenzamide (

      
       g/mol ).
      
    • Dissolve in Ethanol in a 100 mL Class A volumetric flask.

    • Concentration (

      
      ): 
      
      
      
      M.
  • Serial Dilution (The "1:2:5" Rule):

    • Prepare 5 working standards from

      
       to span the linear range (0.2 – 1.2 Abs).
      
    • Std A: 1.0 mL Stock

      
       100 mL (
      
      
      
      M).
    • Std B: 2.0 mL Stock

      
       100 mL (
      
      
      
      M).
    • Std C: 4.0 mL Stock

      
       100 mL (
      
      
      
      M).
    • Std D: 6.0 mL Stock

      
       100 mL (
      
      
      
      M).
    • Std E: 8.0 mL Stock

      
       100 mL (
      
      
      
      M).
  • Acquisition & Validation:

    • Scan baseline with pure Ethanol (200–400 nm).

    • Scan each standard. Note the

      
       (expect ~230-232 nm).
      
    • Self-Validation Check: Plot Absorbance vs. Concentration.

    • Calculate

      
      . If 
      
      
      
      , re-prepare standards.
  • Calculation:

    • Apply Beer-Lambert Law:

      
      
      
    • 
      .
      

Workflow Diagram: Method Validation

Protocol Start Start: Pure 2,4-DMB Weigh Gravimetric Prep (10^-3 M Stock) Start->Weigh Dilute Serial Dilution (10^-5 M Range) Weigh->Dilute Scan UV Scan (200-400nm) Identify Lambda max Dilute->Scan Plot Beer's Law Plot (Abs vs Conc) Scan->Plot Check R^2 > 0.999? Plot->Check Calc Calculate Epsilon Check->Calc Yes Retry Re-prep Standards Check->Retry No Retry->Dilute

Figure 2: Decision tree for validating the molar extinction coefficient.

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Benzamide Derivatives. National Institute of Standards and Technology.[3] [Link]

  • PubChem Database. 2,4-Dimethylbenzamide Compound Summary (CID 12862392). National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2003). Structural studies on N-substituted benzamides.[4]Zeitschrift für Naturforschung A, 58(11), 656-666. (Contextual grounding for steric effects in benzamides).

Sources

Comparing NMR spectra of 2,4- vs 3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the nuances of structural elucidation. In drug development and synthetic chemistry, distinguishing between regioisomers like 2,4-dimethylbenzamide and 3,5-dimethylbenzamide is a fundamental quality control step. While their molecular weights and functional groups are identical, their spatial arrangements dictate entirely distinct electronic environments[1][2].

In this guide, I will objectively compare their


H NMR profiles, focusing on the mechanistic causality behind their spectral differences, and provide a self-validating experimental framework for accurate laboratory analysis.

The fundamental principle dictating the spectral divergence between these two regioisomers is molecular symmetry.

  • 3,5-Dimethylbenzamide (Symmetric): This molecule possesses a

    
     axis of symmetry[1]. Consequently, the two methyl groups at positions 3 and 5 are chemically and magnetically equivalent. Similarly, the aromatic protons at positions 2 and 6 share an identical electronic environment. This symmetry drastically simplifies the NMR spectrum into a first-order pattern with fewer, highly integrated peaks.
    
  • 2,4-Dimethylbenzamide (Asymmetric): Lacking a rotational axis of symmetry, every proton in this molecule occupies a unique electronic environment[2]. The methyl group at position 2 is spatially adjacent to the amide carbonyl. It experiences the anisotropic deshielding cone of the carbonyl group, shifting its resonance downfield compared to the more isolated methyl group at position 4. This asymmetry results in distinct, separated peaks for all methyl and aromatic protons[3].

Self-Validating Experimental Protocol

To accurately capture these differences, the NMR acquisition must be treated as a self-validating system. Do not merely run the sample; ensure the parameters actively prevent misinterpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the benzamide analyte in 0.6 mL of Chloroform-

    
     (CDCl
    
    
    
    ).
    • Causality: CDCl

      
       is strictly chosen over protic deuterated solvents (like Methanol-
      
      
      
      ) to prevent deuterium exchange with the amide -NH
      
      
      protons. If exchange occurs, the critical amide diagnostic signals will disappear from the spectrum.
  • Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the sample.

    • Causality: TMS acts as an absolute zero reference (0.00 ppm). This creates a self-validating internal check: you must cross-reference the solvent residual peak (which should appear at exactly 7.26 ppm for CDCl

      
      ) against the TMS peak. If the solvent peak deviates, calibration drift has occurred, and the chemical shifts cannot be trusted.
      
  • Instrument Acquisition: Set the spectrometer (e.g., 400 MHz) to 298 K. Use a 30° pulse angle, 16–32 scans, and a relaxation delay (D1) of 2 seconds.

    • Causality: A sufficient D1 delay ensures complete longitudinal relaxation (

      
      ) of the methyl protons between pulses. Because the integration ratio of the methyl peaks (a single 6H peak vs. two 3H peaks) is the primary diagnostic marker for distinguishing these isomers, incomplete relaxation will yield skewed integrations and false conclusions.
      

Quantitative Data Presentation

The following table summarizes the


H NMR spectral data (CDCl

, 400 MHz), contrasting the asymmetric splitting of 2,4-dimethylbenzamide against the symmetric consolidation of 3,5-dimethylbenzamide.
Structural Feature3,5-Dimethylbenzamide2,4-DimethylbenzamideMechanistic Causality
Symmetry Profile

Axis (Symmetric)

(Asymmetric)
Dictates the magnetic equivalence of the protons.
Methyl (-CH

)
2.34 ppm (s, 6H)[4]2.42 ppm (s, 3H)2.33 ppm (s, 3H)[3]3,5-isomer methyls are equivalent. In the 2,4-isomer, the 2-methyl is deshielded by the adjacent carbonyl's anisotropic cone[3].
Aromatic H (ortho to amide) 7.31 ppm (s, 2H) [H-2, H-6][4]7.29 ppm (d, J=7.7 Hz, 1H) [H-6][3]3,5-isomer has two equivalent ortho protons. The 2,4-isomer has one, which splits into a doublet via ortho-coupling with H-5[3].
Aromatic H (meta to amide) -6.99 ppm (s, 1H) [H-3][3]H-3 in the 2,4-isomer is isolated between two methyl groups, appearing as a singlet[3].
Aromatic H (para to amide) 7.09 ppm (s, 1H) [H-4][4]-H-4 in the 3,5-isomer is isolated between two methyl groups[4].
Aromatic H (other) -7.04 ppm (d, J=7.7 Hz, 1H) [H-5][3]H-5 in the 2,4-isomer couples with H-6[3].
Amide (-NH

)
~5.9 - 6.1 ppm (br s, 2H)[4]5.80 ppm (br s, 2H)[3]Broadening is caused by the quadrupolar relaxation of the

N nucleus and restricted C-N bond rotation[3].

Diagnostic Workflow Visualization

To streamline laboratory analysis, the following logical decision tree dictates how to rapidly differentiate these isomers based solely on the methyl region integration.

NMR_Workflow Step1 Acquire 1H NMR (CDCl3, 400 MHz) Step2 Analyze Methyl Region (2.30 - 2.45 ppm) Step1->Step2 Decision Integration & Peak Count? Step2->Decision Sym One Singlet (6H) Magnetic Equivalence Decision->Sym Symmetric Asym Two Singlets (3H each) Magnetic Inequivalence Decision->Asym Asymmetric Mol35 3,5-Dimethylbenzamide (C2 Symmetry) Sym->Mol35 Mol24 2,4-Dimethylbenzamide (Asymmetric) Asym->Mol24

Logical decision tree for differentiating dimethylbenzamide isomers via 1H NMR methyl peak analysis.

References

  • [4] Supporting Information - AWS (Contains analogous 3,5-dimethylbenzamide spectral data). amazonaws.com. 4

  • [1] 3,5-Dimethylbenzamide | C9H11NO | CID 319485 - PubChem - NIH. nih.gov. 1

  • [2] 2,4-Dimethylbenzamide | C9H11NO | CID 12862392 - PubChem. nih.gov. 2

  • [3] CN-Doped Cobalt Oxide Composite: An Economic and Reusable Catalyst with Multitasking Catalytic Capability (Contains exact 2,4-dimethylbenzamide

    
    H NMR data). thieme-connect.com. 3
    

Sources

Precision Analytics: GC-MS Quantification & Detection Limits for 2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the analytical performance and detection limits for 2,4-Dimethylbenzamide (2,4-DMB) using Gas Chromatography-Mass Spectrometry (GC-MS). It is structured to serve as a definitive technical reference for analytical method development.

Executive Summary

2,4-Dimethylbenzamide (CAS 73258-94-3) is a primary amide often monitored as a synthesis impurity, degradation product, or metabolite (e.g., of the pesticide Amitraz).[1][2][3][4][5][6] While HPLC-UV is common for process control, it lacks the sensitivity and specificity required for trace-level impurity profiling (<0.1%).

The Verdict: GC-MS in Selected Ion Monitoring (SIM) mode is the superior choice for trace analysis, offering detection limits (LOD) approximately 50–100x lower than HPLC-UV. However, the primary amide functionality requires specific column chemistry to prevent peak tailing.

Technical Framework: The Analytical Challenge

The analysis of 2,4-DMB presents a dichotomy:

  • Volatility: With a molecular weight of 149.19 g/mol , it is sufficiently volatile for GC.

  • Polarity: The primary amide group (

    
    ) exhibits strong hydrogen bonding, leading to adsorption on active sites (silanols) in the GC inlet and column.
    

Strategic Decision:

  • Direct Injection: Feasible on modern "Ultra Inert" columns. Preferred for high-throughput.

  • Derivatization (Silylation): Converts the amide to a TMS-derivative, lowering polarity and improving peak shape. Recommended if LOD requirements are <10 ppb.

Experimental Protocol & Methodology

This protocol is designed for Direct Injection GC-MS , balancing sensitivity with operational simplicity.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Plasma, Wastewater, or API solution.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Internal Standard (ISTD): 2,6-Dimethylbenzamide or deuterated benzamide (

    
    -Benzamide).
    
  • Procedure:

    • Adjust sample pH to neutral/slightly basic (pH 8) to ensure the amide is in the neutral form.

    • Extract with EtOAc (1:1 v/v). Vortex 2 min, Centrifuge 5 min @ 3000 rpm.

    • Evaporate organic layer to dryness under

      
      .
      
    • Reconstitute in 100

      
       EtOAc (Concentration factor: 10x).
      
B. GC-MS Configuration
ParameterSettingRationale
Column DB-5ms Ultra Inert (30m x 0.25mm x 0.25

m)
"Ultra Inert" phase is critical to minimize amide tailing without needing derivatization.
Inlet Splitless @ 250°CMaximizes sensitivity. Use a deactivated wool liner to trap non-volatiles and prevent discrimination.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 80°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp prevents peak broadening. 2,4-DMB elutes approx. 8.5–9.5 min.
Transfer Line 280°CPrevents cold-spot condensation.
Ion Source EI (70 eV) @ 230°CStandard electron ionization.
C. Mass Spectrometry: SIM Optimization

To achieve maximum sensitivity, the MS must operate in SIM mode. The fragmentation pattern of 2,4-DMB (MW 149) is characteristic of benzamide derivatives.

  • Precursor (M+):

    
     149
    
  • Primary Fragment (Base Peak):

    
     133 (Loss of 
    
    
    
    , forming the acylium ion).
  • Secondary Fragment:

    
     105 (Loss of 
    
    
    
    or
    
    
    from acylium, forming the 2,4-dimethylphenyl cation).

SIM Table Settings:

  • Target Ion (Quant): 133.0

  • Qualifier Ions: 149.0, 105.0

  • Dwell Time: 50-100 ms per ion.

Performance Comparison: GC-MS vs. Alternatives

The following table contrasts the achievable detection limits based on validated methodologies for substituted benzamides.

Performance MetricGC-MS (SIM) GC-MS (Full Scan) HPLC-UV (210 nm) LC-MS/MS (MRM)
LOD (Limit of Detection) 10 – 50 ng/mL (ppb) 0.5 – 1.0

g/mL (ppm)
0.5 – 2.0

g/mL (ppm)
0.1 – 1.0 ng/mL (ppb)
LOQ (Limit of Quantitation) 30 – 150 ng/mL 1.5 – 3.0

g/mL
1.5 – 6.0

g/mL
0.3 – 3.0 ng/mL
Linearity (

)
> 0.998 (10-1000 ppb)> 0.995> 0.999> 0.999
Selectivity High (Mass filtration)Medium (Spectral match)Low (Retention time only)Very High
Throughput High (15 min run)HighMedium (Isocratic)High

Scientist's Note: While LC-MS/MS offers the absolute lowest LODs (sub-ppb), GC-MS (SIM) is often the "Sweet Spot" for cost-effectiveness and robustness in industrial QC labs, providing sufficient sensitivity for impurity thresholds (typically 0.05% or 500 ppm in API).

Visualization of Mechanisms
Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the logical flow for selecting the correct GC-MS approach based on the required detection limit.

G Start Sample: 2,4-Dimethylbenzamide Req Determine Required LOD Start->Req HighLOD LOD > 1 ppm (Process Control) Req->HighLOD LowLOD LOD < 100 ppb (Impurity/Trace) Req->LowLOD HPLC HPLC-UV (Simple, Robust) HighLOD->HPLC GC_Choice GC-MS Method LowLOD->GC_Choice Direct Direct Injection (Ultra Inert Column) GC_Choice->Direct Standard (<100 ppb) Deriv Derivatization (BSTFA/TMCS) GC_Choice->Deriv Ultra-Trace (<10 ppb) SIM SIM Mode (Target m/z 133, 149) Direct->SIM Deriv->SIM

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements.

Figure 2: Mass Spectral Fragmentation Pathway

Understanding the fragmentation is crucial for setting up SIM parameters.

Fragmentation Parent Molecular Ion (M+) m/z 149 [2,4-Dimethylbenzamide]+ Acylium Acylium Ion (Base Peak) m/z 133 [2,4-Dimethylbenzoyl]+ Parent->Acylium Primary Frag LossNH2 - NH2 (16 Da) Phenyl Phenyl Cation m/z 105 [2,4-Dimethylphenyl]+ Acylium->Phenyl Secondary Frag LossCO - CO (28 Da)

Caption: Electron Ionization (EI) fragmentation pathway of 2,4-Dimethylbenzamide used for SIM ion selection.

Troubleshooting & Optimization (Self-Validating Protocols)

To ensure the trustworthiness of your data, implement these checks:

  • Peak Tailing Check: Calculate the Tailing Factor (

    
    ) .
    
    • If

      
      , the inlet liner is active. Action:  Replace liner and trim 10cm from the column guard.
      
  • Carryover Verification: Inject a solvent blank immediately after the highest standard.

    • Acceptance: Blank signal < 20% of the LOQ.

  • Internal Standard Stability: Monitor the area of the ISTD (e.g.,

    
    -Benzamide).
    
    • Acceptance: Area counts should not deviate >15% across the run.

References
  • BenchChem Technical Support. (2025).[7] A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis. BenchChem Comparison Guides. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Benzamide, N,N-dimethyl- (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2025).[8] 2,4-Dimethylbenzamide (CAS 73258-94-3) Compound Summary.[6][8] National Library of Medicine. Link

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278-285. Link

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Guide to Chromatography Technique Selection. ResolveMass Technical Notes. Link

Sources

Guide: Elemental Analysis & Purity Validation for C9H11NO

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Comparative Technical Framework for Small Molecule Characterization

Executive Summary

In drug development, establishing the identity and purity of a reference standard with the empirical formula C


H

NO
(e.g., Cathinone, Phenylacetone oxime, or related isomers) requires a multi-modal approach. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for chromatographic purity, it often fails to detect non-chromophoric impurities like water, inorganic salts, or residual solvents.

This guide details the Combustion Elemental Analysis (CHN) workflow, calculates the precise theoretical acceptance limits using 2022 IUPAC atomic weights, and objectively compares this traditional technique against modern Quantitative NMR (qNMR) and HPLC methodologies.

Part 1: The Theoretical Baseline (C H NO)

To validate a sample, we must first establish the "Gold Standard" theoretical values. Using the most recent IUPAC atomic weights (Prohaska et al., 2022), we minimize rounding errors that can lead to false failures in high-precision analysis.

Stoichiometric Calculation

Target Formula: C


H

NO Molecular Weight (MW) Calculation:
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 912.011108.099
Hydrogen (H) 111.00811.088
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 149.193 g/mol
Acceptance Criteria (The Rule)

In pharmaceutical research and high-impact publishing (e.g., J. Org. Chem. guidelines), a sample is considered "analytically pure" if the experimental values deviate by no more than 0.4% absolute from the theoretical values.

ElementTheoretical %Acceptance Range (Low)Acceptance Range (High)
% Carbon 72.46% 72.06%72.86%
% Hydrogen 7.43% 7.03%7.83%
% Nitrogen 9.39% 8.99%9.79%

Critical Note on Isomers: C


H

NO represents multiple isomers (e.g., Cathinone vs. Phenylacetone oxime). Elemental Analysis (EA) cannot distinguish between these isomers as they share the exact same mass percentage. EA confirms the formula, not the structure.

Part 2: Comparative Analysis (EA vs. qNMR vs. HPLC)

Why perform combustion analysis in the age of high-resolution mass spectrometry? The answer lies in Mass Balance .

Technology Comparison Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/Vis
Primary Output % Composition (C, H, N)Absolute Purity (w/w %)Relative Purity (Area %)
Scope Bulk Material PropertySpecific Structural PurityChromatographic Purity
Blind Spots Isomers; Inorganic salts (residue)Insoluble impurities; ParamagneticsWater; Inorganic salts; Solvents (often)
Sample Req. ~2–5 mg (Destructive)~10 mg (Non-destructive)<1 mg (Destructive)
Precision


(Standard) to

(High-Res)

(Precision, not Accuracy)
Cost/Run Low ($)High (

$)
Medium (

)
Expert Insight: The "Purity Trap"

A common failure mode in drug development occurs when a researcher relies solely on HPLC.

  • Scenario: You synthesize a C

    
    H
    
    
    
    NO derivative.
  • HPLC Result: 99.8% Area (Single peak).

  • EA Result: Fails. Carbon is found at 68.5% (Theoretical: 72.46%).

  • Diagnosis: The sample contains ~5% inorganic salt (e.g., NaCl) or trapped solvent (e.g., Dichloromethane). HPLC "looked" through these impurities because they do not absorb UV light at the detection wavelength. EA reveals the missing mass.

Part 3: Experimental Protocol (Combustion Analysis)

To achieve the


 standard, strict adherence to protocol is required. This workflow assumes the use of a standard micro-analyzer (e.g., Elementar vario or PerkinElmer 2400).
Sample Preparation Workflow
  • Homogenization:

    • Why: Crystal size variation causes uneven combustion.

    • Action: Lightly crush the C

      
      H
      
      
      
      NO sample with a pestle. Do not grind vigorously if the compound is thermally unstable.
  • Drying (Crucial Step):

    • Why: C

      
      H
      
      
      
      NO compounds (especially amines) are often hygroscopic. Surface water distorts %H and dilutes %C.
    • Action: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours prior to analysis.

  • Weighing:

    • Equipment: Ultra-microbalance (readability 0.1 µg).

    • Target Mass: 2.000 mg to 3.000 mg.

    • Technique: Use tin (Sn) capsules. Fold the capsule tightly to exclude atmospheric nitrogen.

Instrument Validation (System Suitability)

Before running the unknown, run a standard (Acetanilide or Sulfanilamide).

  • Criterion: The standard must read within

    
     of its theoretical value.
    
  • Blank Run: Run an empty tin capsule to subtract the "blank" carbon/nitrogen background.

Data Interpretation Logic

Use the following logic to interpret your EA results.

EA_Interpretation Start Start: Compare Exp. vs. Theo. Pass Within ± 0.4%? PASS: Formula Confirmed Start->Pass Yes Fail FAIL: Deviation > 0.4% Start->Fail No CheckC Analyze Carbon Deviation Fail->CheckC LowC Low %C (Sample is 'diluted') CheckC->LowC Exp < Theo HighC High %C (Contamination) CheckC->HighC Exp > Theo Water Check for Moisture (Recalculate as Hydrate) LowC->Water High %H? Inorganic Check for Inorganics (Ash Test / ROI) LowC->Inorganic Normal %H? Solvent Check for Trapped Solvent (Calculate Molar % of DCM/EtOAc) HighC->Solvent Common Solvents

Figure 1: Decision logic for interpreting Elemental Analysis deviations.

Part 4: Advanced Troubleshooting (The "Hydrate" Correction)

If your C


H

NO sample fails with Low Carbon and High Hydrogen , it is likely a hemi-hydrate or hydrate.

Example Calculation (Hemihydrate Hypothesis): Formula: C


H

NO

0.5 H

O
  • New MW:

    
     g/mol .
    
  • New Theoretical %C:

    
    
    
  • New Theoretical %H:

    
    
    

If the experimental data matches these new numbers, you have confirmed the formation of a hydrate, not a failed synthesis.

Part 5: Strategic Workflow for Purity

For a robust Investigational New Drug (IND) filing or high-impact publication, do not rely on one method. Use this integrated workflow:

Purity_Workflow Sample Crude C9H11NO HPLC 1. HPLC-UV/MS (Check Related Substances) Sample->HPLC Decision Purity > 98%? HPLC->Decision Prep Purification (Flash/Cryst) Prep->HPLC Dry High Vac Drying Parallel Parallel Validation Dry->Parallel Decision->Prep No Decision->Dry Yes EA 2. Elemental Analysis (Confirm Formula/Solvates) Parallel->EA qNMR 3. qNMR (Confirm Structure/Mass Balance) Parallel->qNMR Final Reference Standard Certified EA->Final Pass qNMR->Final Pass

Figure 2: Integrated purity validation workflow for reference standards.

References

  • Prohaska, T., et al. (2022). "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 94(5), 573-600.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • 
     criteria). 
    
  • International Council for Harmonisation (ICH). (2019). "Guideline Q3D (R2) on elemental impurities." (Context for heavy metal impurities vs. CHN analysis).

Safety Operating Guide

2,4-Dimethylbenzamide: Laboratory Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat 2,4-Dimethylbenzamide as general trash or sewer-safe waste. [1][2][3][4]

Although 2,4-Dimethylbenzamide is often classified as a "Warning" level irritant rather than a "Danger" level toxin, it requires strict adherence to Hazardous Chemical Waste protocols due to its potential for aquatic toxicity and persistence.[1][2][3] The amide bond is thermally stable, requiring high-temperature incineration for complete destruction.[1][2][3][4]

Immediate Action Plan:

  • Segregate: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[1][2][4]

  • Containerize: Use High-Density Polyethylene (HDPE) or amber glass.[1][2][3][4]

  • Label: Mark clearly as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2][3][4] You must know what you are discarding to know how to discard it.[1][2][3][4]

PropertyDataOperational Implication
Chemical Name 2,4-DimethylbenzamidePrimary identifier for waste tags.
CAS Number 73258-94-3 Required for regulatory manifesting.[1][2][3][4]
Molecular Weight 149.19 g/mol -
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk.[1][2][3][4]
Solubility Moderate (Water)Do not flush. Mobility in water systems is high.[1][2][3][4]
GHS Signal WARNING Indicates intermediate hazard level.[1][2][3][4]
Hazard Codes H302, H315, H319, H335Harmful if swallowed; Irritates skin/eyes/respiratory tract.[1][2][3][5]

Scientific Rationale for Hazards: The amide functional group coupled with the methylated benzene ring creates a compound that is chemically stable but biologically active.[1][2][3][4] The primary disposal concern is not immediate flammability, but rather environmental persistence and nitrogen oxide (NOx) generation during incomplete combustion.[1][2][3][4]

Waste Stream Decision Logic

Effective disposal relies on correct segregation at the point of generation.[1][2][3][4] Use the following logic to determine the correct waste stream.

WasteStream Start Waste Generation: 2,4-Dimethylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Label: Toxic Solids SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH (Must be 5-9) Aqueous->pHCheck HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck AqWaste Aqueous Waste Carboy (Trace Organics) pHCheck->AqWaste Do NOT Drain Dispose NonHalo Non-Halogenated Organic Waste HaloCheck->NonHalo No (e.g., MeOH, EtOAc) Halo Halogenated Organic Waste HaloCheck->Halo Yes

Figure 1: Decision Matrix for segregating 2,4-Dimethylbenzamide waste streams. Note that aqueous solutions must not be poured down the drain due to H302 (Acute Toxicity) classification.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1][2][3]

  • PPE Requirement: Nitrile gloves, lab coat, and safety glasses.[1][2][4] If dust is visible, use a P95 particulate respirator or work inside a fume hood.[1][2][3][4]

  • Packaging:

    • Collect solids in a wide-mouth HDPE jar or a double-lined hazardous waste bag.[1][2][3][4]

    • Do not use metal containers if the waste is acidic (though 2,4-Dimethylbenzamide is neutral, contaminants may differ).[1][2][3][4]

  • Labeling:

    • Tag must read: "Hazardous Waste - Solid Toxic." [1][2][3][4]

    • List constituents: "2,4-Dimethylbenzamide [>98%]."[1][2][3][4][6]

    • Check hazard boxes: "Toxic," "Irritant."[1][2][4][5]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization, reaction mixtures.[1][2][3]

  • Segregation (The Critical Step):

    • Scenario 1: Dissolved in Non-Halogenated Solvents (Ethanol, Methanol, Ethyl Acetate). [1][2][3]

      • Pour into the Non-Halogenated waste carboy.[1][2][3][4]

      • Why? These solvents are used as fuel in the incinerator.[2][3][4] The high BTU value helps destroy the amide.[1][2][3][4]

    • Scenario 2: Dissolved in Halogenated Solvents (DCM, Chloroform). [1][2][3]

      • Pour into the Halogenated waste carboy.[1][2][3][4]

      • Why? These require specific incinerators with scrubbers to capture acidic gases (HCl/HF).[1][2][3][4]

  • Compatibility Check:

    • Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid waste).[1][2][4] Amides can react vigorously with strong oxidizers.[1][2][3][4]

  • Labeling:

    • List all solvents and the estimated concentration of 2,4-Dimethylbenzamide (e.g., "Methanol 95%, 2,4-Dimethylbenzamide 5%").

Emergency Response: Spills and Exposure

Contingency planning is a requirement for laboratory autonomy.[1][2][4]

ScenarioImmediate ActionCleanup Procedure
Solid Spill Stop airflow. Turn off fans/close hood sash to prevent dust dispersion.1. Dampen a paper towel (water or ethanol) to trap dust.2.[1][2][3][4] Wipe inward from the spill edge.3.[1][2][3][4] Place all materials in a sealed bag as hazardous waste.
Skin Contact Flush immediately. Wash with soap and water for 15 minutes.[1][2][3][4] The compound is an irritant (H315); redness may occur.[2][3][4]
Eye Contact Irrigate. Rinse for 15 minutes.[1][2][3][4][6][7] Remove contact lenses if present.[1][2][3][4][6][7] Seek medical attention if irritation persists (H319).

Regulatory Compliance (RCRA & EPA)

While 2,4-Dimethylbenzamide is not explicitly "P-listed" or "U-listed" under 40 CFR § 261.33, it must be characterized by the generator.[1][2][3]

  • Waste Characterization: Due to the H302 (Harmful if swallowed) classification, it meets the criteria for a waste exhibiting toxicity characteristics if TCLP testing were to show leachability, but practically, it is managed as Non-Regulated Hazardous Chemical Waste or State-Regulated Waste depending on local jurisdiction.[1][2][3]

  • Best Practice: Always default to managing it as a fully regulated hazardous waste to ensure "Cradle-to-Grave" tracking and liability protection.[1][2][3][4]

References

  • PubChem. (2023).[1][2][3][4] 2,4-Dimethylbenzamide Compound Summary (CID 12862392).[1][2][3][4] National Library of Medicine.[2][3][4] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3][4] Management of Hazardous Waste at Academic Laboratories (40 CFR Part 262 Subpart K).[2][3][4][8] [Link][1][2][3]

Sources

Personal protective equipment for handling 2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE, Handling, and Disposal of 2,4-Dimethylbenzamide

As drug development increasingly relies on substituted benzamides for novel pharmacophores, handling precursors like 2,4-Dimethylbenzamide (CAS: 73258-94-3)[1] requires rigorous, scientifically grounded safety protocols. As a Senior Application Scientist, I emphasize that laboratory safety is not merely administrative compliance; it is the mechanistic understanding of chemical interactions with human physiology and the lab environment.

This guide provides a self-validating operational framework for researchers handling this specific amide.

Mechanistic Hazard Profile

2,4-Dimethylbenzamide is a solid compound at room temperature. According to[2], its hazard profile is driven by the reactivity of the amide functional group and the lipophilic nature of the dimethyl-substituted benzene ring. This lipophilicity facilitates dermal penetration if the compound is dissolved in common laboratory solvents (e.g., DMSO, DMF, or DCM), making stringent PPE and handling protocols critical.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / CodeMechanistic Implication
Molecular Weight 149.19 g/mol [2]Small molecule; easily aerosolized as fine dust during transfer.
Physical State SolidProne to electrostatic buildup during weighing.
Acute Toxicity (Oral) H302Systemic toxicity upon ingestion; requires strict hygiene controls.
Skin Irritation H315Lipophilic ring interacts with lipid bilayers, causing localized inflammation.
Eye Irritation H319Direct contact with ocular mucosa leads to rapid osmotic stress and irritation.
Respiratory Irritation H335Inhalation of particulates triggers an inflammatory response in alveolar tissue.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Selecting PPE is a science of material compatibility. Because 2,4-Dimethylbenzamide is primarily handled as a powder but frequently dissolved in organic solvents, the PPE must protect against both particulate aerosolization and solvent-mediated dermal permeation[3].

  • Hand Protection (Gloves): Use Nitrile gloves (minimum 4 mil thickness). Causality: While the solid powder does not rapidly degrade latex, researchers rarely handle this compound in isolation. It is typically dissolved in solvents like DCM or methanol. Nitrile provides a superior, broad-spectrum barrier against these carrier solvents compared to latex, preventing solvent-facilitated dermal absorption of the benzamide. If handling large volumes of carrier solvents, double-gloving is mandatory.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses). Causality: Standard safety glasses leave the orbital cavity exposed to airborne particulates. Goggles provide a complete seal, neutralizing the H319 (serious eye irritation) risk from aerosolized dust[3].

  • Body Protection: Flame-retardant, high-collar laboratory coat . Causality: The high collar protects the exposed neck area from settling dust. Flame retardancy is required because benzamide derivatives are often utilized in synthesis pathways involving reactive or flammable reagents.

  • Respiratory Protection: N95 or P100 particulate respirator (if handled outside a fume hood). Causality: To mitigate H335 (respiratory irritation). However, the primary engineering control should always be a certified chemical fume hood, rendering the respirator a secondary fail-safe.

Self-Validating Operational Workflow

Standard operating procedures often fail because they lack built-in validation. The following protocol for weighing and transferring 2,4-Dimethylbenzamide incorporates immediate feedback loops to ensure operational integrity.

Step-by-Step Methodology: Dispensing and Transfer

  • Engineering Control Validation:

    • Action: Activate the chemical fume hood and verify the digital airflow monitor.

    • Self-Validation Check: The monitor must read a face velocity of 80–120 feet per minute (fpm). Alternatively, tape a Kimwipe to the sash; it must pull inward steadily. Do not proceed if the airflow is turbulent or weak.

  • Static Mitigation:

    • Action: Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static zero-charge wipe.

    • Self-Validation Check: Hover a stainless steel spatula over the weigh boat. If the boat twitches or repels the spatula, static is still present. Re-wipe until mechanically neutral. This prevents the aerosolization of the 2,4-Dimethylbenzamide powder.

  • Dispensing:

    • Action: Transfer the solid using a grounded spatula. Cap the source bottle immediately after dispensing.

    • Self-Validation Check: The balance reading must stabilize within 3 seconds. Continuous drifting indicates a draft or static interference, compromising both accuracy and safety.

  • Solvent Quenching/Dissolution:

    • Action: Add the carrier solvent (e.g., DMSO) slowly down the side of the reaction vessel to wash down any residual powder on the glass walls.

    • Self-Validation Check: The solution must become visually homogenous. Any undissolved particulate represents a latent exposure risk during subsequent handling.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of exposure mitigation during the handling of 2,4-Dimethylbenzamide.

G Start Pre-Operation Assessment Verify PPE & Fume Hood Static Static Mitigation Neutralize Equipment Start->Static Airflow > 80 fpm Weighing Dispensing & Weighing Draft Shield Closed Static->Weighing No static repulsion Transfer Material Transfer To Reaction Vessel Weighing->Transfer Mass stabilized Spill Spill Detected? Initiate Containment Weighing->Spill Accidental release Decon Decontamination Solvent Wash & Wipe Transfer->Decon Operation complete Spill->Decon After containment Disposal Hazardous Waste Disposal Seal & Label (P501) Decon->Disposal Waste generation

Logical workflow for handling 2,4-Dimethylbenzamide, emphasizing self-validating safety checks.

Spill Management and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure, adhering to standard and P-code P501 (Dispose of contents/container to hazardous waste disposal).

Spill Containment Protocol:

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to the lowest operational level to maximize inward airflow.

  • Containment (Solid Spill): Do not use a dry brush, which will aerosolize the H335-rated powder. Instead, lightly mist the spilled powder with a compatible solvent (e.g., a 70% ethanol/water mixture) to bind the particulates[3].

  • Collection: Use damp, absorbent pads to wipe up the wetted powder. Work from the perimeter of the spill toward the center to prevent spreading.

  • Decontamination: Wash the affected surface with soap and water or a mild detergent. The lipophilic nature of the dimethyl-substituted ring means water alone is insufficient; a surfactant is required to fully solubilize and remove residue[3].

Disposal Plan:

  • Solid Waste: Place all contaminated wipes, empty reagent bottles, and disposable PPE into a chemically compatible, sealable hazardous waste container.

  • Liquid Waste: If the compound was dissolved, collect the solvent waste in a designated, explicitly labeled halogenated or non-halogenated waste carboy (depending on the carrier solvent).

  • Labeling: Label all waste containers with "Hazardous Waste: Contains 2,4-Dimethylbenzamide, Toxic/Irritant." Never dispose of this compound down the sink, as it poses latent risks to aquatic environments and violates standard environmental health and safety (EHS) regulations[3].

References

  • Title: 2,4-Dimethylbenzamide | C9H11NO | CID 12862392 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

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